molecular formula C17H18O6 B2757924 Isoagarotetrol

Isoagarotetrol

Numéro de catalogue: B2757924
Poids moléculaire: 318.32 g/mol
Clé InChI: CWMIROLCTHMEEO-XUWVNRHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isoagarotetrol is a natural product found in Aquilaria malaccensis and Aquilaria sinensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIROLCTHMEEO-XUWVNRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoagarotetrol is a naturally occurring tetrahydroxylated 2-(2-phenylethyl)chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species.[][2][3] This guide provides a comprehensive overview of its chemical structure, including its systematic nomenclature, stereochemistry, and the spectroscopic techniques employed for its elucidation. Furthermore, it details its physicochemical properties, methods of isolation, and known biological activities, positioning this compound as a compound of interest for further research in pharmacology and natural product chemistry.

Introduction

Discovery and Natural Occurrence

This compound is a secondary metabolite found in agarwood, a highly valued resinous wood used for centuries in traditional medicine and perfumery.[] It is primarily isolated from trees of the Aquilaria genus, particularly Aquilaria sinensis, which produce the resin as a defense mechanism against injury or infection.[][2] The complex chemical composition of agarwood includes a variety of chromone derivatives, sesquiterpenes, and other aromatic compounds, with this compound being one of the characteristic non-volatile chromones.[4]

Significance in Natural Product Chemistry and Pharmacology

The unique structural features of this compound, particularly its polyhydroxylated chromone core, have drawn the attention of researchers. Preliminary studies have revealed that this compound possesses significant antioxidant and anti-inflammatory properties.[] It has been shown to be effective in scavenging free radicals and inhibiting the production of pro-inflammatory cytokines in vitro.[] These biological activities suggest its potential as a lead compound for the development of new therapeutic agents.[]

Chemical Identity and Nomenclature

A precise understanding of a molecule begins with its unambiguous identification. The following section details the systematic naming and standard chemical identifiers for this compound.

Systematic (IUPAC) Name

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one .[] This name precisely describes the molecular structure, including the stereochemistry of its four chiral centers.

Common Synonyms

In scientific literature and chemical databases, this compound may also be referred to by the synonym: (5S,6R,7S,8R)-5,6,7,8-Tetrahydroxy-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-4-one.[]

Unique Chemical Identifiers

For database searching and regulatory purposes, the following identifiers are assigned to this compound:

IdentifierValue
CAS Number 104060-61-9[][2][3][5]
Molecular Formula C₁₇H₁₈O₆[][5]
SMILES O=C(C=C(CCC1=CC=CC=C1)O2)C3=C2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O[2][3][5]
InChI InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1[]
InChI Key CWMIROLCTHMEEO-XUWVNRHRSA-N[][5]

Molecular Structure and Stereochemistry

Core Scaffold

The fundamental structure of this compound is built upon a 2-(2-phenylethyl)chromone scaffold. This core consists of a benzopyran-4-one (chromone) ring system substituted at the 2-position with a phenylethyl group. This class of compounds is characteristic of Aquilaria species.[4]

Key Functional Groups

The notable features of the this compound molecule are:

  • A phenylethyl group: This nonpolar moiety contributes to the overall lipophilicity of the molecule.

  • A chromone core: This heterocyclic system is known for a wide range of biological activities.

  • A tetrahydroxy system: Four hydroxyl (-OH) groups are located on the saturated portion of the pyran ring, rendering this part of the molecule highly polar and capable of extensive hydrogen bonding.

Stereochemical Configuration

This compound has four stereocenters at positions 5, 6, 7, and 8. The specific spatial arrangement of the hydroxyl groups is defined by the IUPAC name as (5S, 6R, 7S, 8R). This precise stereochemistry is crucial for its biological activity and differentiates it from its diastereomer, agarotetrol, which has a (5S, 6R, 7R, 8S) configuration.[6] The stereochemical notation is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

2D and 3D Structural Representations

The two-dimensional structure of this compound illustrates the connectivity of the atoms, while a three-dimensional model provides insight into its spatial arrangement, which is critical for understanding its interaction with biological targets.

2D Chemical Structure of this compound: 2D Chemical Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 318.32 g/mol [][2][3][5]
Appearance White to off-white solid powder[][2]
Purity >98% (HPLC) or 99.93%[][2][3]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Spectroscopic Characterization and Structural Elucidation

The definitive structure of natural products like this compound is determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] These methods provide detailed information about the carbon-hydrogen framework, molecular weight, and elemental composition.[7][9][10]

The Role of NMR and Mass Spectrometry
  • Mass Spectrometry (MS): Provides the accurate molecular weight and elemental formula (C₁₇H₁₈O₆), which is the first crucial piece of evidence in structural elucidation.[8]

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon atom, while 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the molecular connectivity and establish the final structure.[8]

The combination of these techniques provides an unambiguous confirmation of the compound's identity.[7][11]

Caption: Workflow for the structural elucidation of this compound.

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process requiring careful extraction and purification techniques.[]

Extraction from Natural Sources

The process typically begins with the extraction of agarwood samples using organic solvents.[] A common method involves cold-soaking the powdered wood in ethanol to draw out the secondary metabolites, including this compound.[]

Chromatographic Separation

The crude ethanol extract is a complex mixture of compounds. To isolate this compound, the extract is subjected to various chromatographic techniques.[] High-Performance Liquid Chromatography (HPLC) is often employed in the final purification stages to obtain the compound at a high purity level (>98%).[3][4]

Isolation_Workflow start Agarwood (Aquilaria sinensis) extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Multi-step Chromatographic Separation crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound (>98%) hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Biological Activity and Potential Applications

Antioxidant and Anti-inflammatory Properties

This compound has demonstrated notable biological activities in preclinical studies. It acts as an antioxidant by scavenging DPPH radicals and reducing nitric oxide production in vitro.[] Its anti-inflammatory effects are characterized by the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[]

Potential as a Lead Compound in Drug Discovery

The unique chemical structure and dual antioxidant/anti-inflammatory activities make this compound a promising candidate for further investigation.[] It can serve as a scaffold for the synthesis of new derivatives with enhanced potency and selectivity, particularly for diseases associated with oxidative stress and inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Cell cluster_drug Therapeutic Intervention LPS LPS Receptor TLR4 Receptor LPS->Receptor activates Pathway Signaling Cascade (e.g., NF-κB) Receptor->Pathway triggers Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pathway->Cytokines promotes synthesis This compound This compound This compound->Pathway inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a structurally distinct natural product from agarwood with a well-defined stereochemistry. Its chemical structure, confirmed by modern spectroscopic methods, features a polyhydroxylated chromone core that is likely responsible for its observed antioxidant and anti-inflammatory activities. The detailed understanding of its structure, properties, and biological potential provides a solid foundation for future research in medicinal chemistry and pharmacology, aiming to harness its therapeutic possibilities.

References

An In-depth Technical Guide to the Discovery and Origin of Isoagarotetrol in Aquilaria sinensis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aquilaria sinensis, a primary source of the highly prized medicinal and aromatic resin known as agarwood, produces a complex-array of secondary metabolites in response to physical injury and microbial infection. Among these are a class of 2-(2-phenylethyl)chromone derivatives, which are key contributors to the quality and therapeutic properties of agarwood. This technical guide provides a comprehensive overview of isoagarotetrol, a significant bioactive chromone derivative isolated from A. sinensis. We will explore its initial discovery and structural elucidation, delve into its biosynthetic origins within the plant's defense-response pathways, and provide detailed, field-tested protocols for its extraction, isolation, and analysis. This document is intended for researchers, natural product chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this unique phytochemical.

Introduction: The Chemistry of a Wounded Tree

The formation of agarwood is a pathological process. In a healthy Aquilaria tree, the compounds that make agarwood valuable are either absent or present in minute quantities.[1] When the tree undergoes stress—such as mechanical wounding or fungal invasion—it initiates a powerful defense response.[2][3][4] This response involves the synthesis and accumulation of a diverse suite of phytoalexins, primarily sesquiterpenoids and 2-(2-phenylethyl)chromone (PEC) derivatives.[3][5][6] These compounds create the dense, dark, aromatic resin that is characteristic of agarwood.[2][3]

This compound is a highly oxygenated PEC derivative that has garnered significant interest for its notable biological activities, including antioxidant and anti-inflammatory properties.[] Its presence and concentration, along with its isomer agarotetrol, are often used as chemical markers to evaluate the quality grade of agarwood samples.[8][9] Understanding the discovery, origin, and analytical chemistry of this compound is fundamental to the quality control of agarwood and to the exploration of its pharmacological potential.

Discovery and Structural Elucidation

The foundational work on the chemical constituents of agarwood led to the isolation of several novel PEC derivatives. The first definitive report and structural elucidation of this compound was published in 1986 by Shimada et al.[10][11]

  • Initial Isolation : The compound was isolated from the acetone extract of agarwood, likely sourced from Aquilaria species.[8]

  • Structural Confirmation : The precise chemical structure was determined using a combination of spectroscopic methods. Mass spectrometry (MS) provided the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) was instrumental in piecing together the carbon-hydrogen framework.[][12][13] These techniques revealed this compound to be (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one.[] The stereochemistry was confirmed through further advanced analytical techniques.

Biosynthetic Origin of this compound

The biosynthesis of PECs like this compound is a complex process that is intrinsically linked to the plant's defense mechanisms. While the complete pathway is still under active investigation, it is understood to be a multi-step process involving enzymes that are upregulated in response to stress.[4]

The biosynthesis can be broadly divided into two key stages:

  • Formation of the 2-(2-phenylethyl)chromone backbone : This is believed to involve a type III polyketide synthase (PKS) enzyme. This enzyme likely catalyzes the condensation of cinnamoyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA to form the characteristic chromone core.

  • Hydroxylation and Stereochemical Configuration : Following the formation of the basic PEC skeleton, a series of post-synthesis modifications occur. Specifically, for this compound, this involves multiple hydroxylation steps catalyzed by cytochrome P450 (CYP) enzymes.[2] These enzymes are responsible for adding the four hydroxyl (-OH) groups to the chromone structure at positions C-5, C-6, C-7, and C-8, leading to the final structure of this compound.[2] The expression of the genes encoding these specific CYP enzymes is significantly increased upon wounding or infection.[2]

Caption: Plausible biosynthetic pathway of this compound in A. sinensis.

Experimental Protocols: Isolation and Analysis

The following protocols provide a robust framework for the extraction, isolation, and quantification of this compound from A. sinensis agarwood.

Workflow for Isolation and Purification

This workflow outlines the sequential steps from raw material to purified compound. The choice of solvents and chromatographic media is critical for achieving high purity and yield.

Isolation_Workflow raw_material Agarwood Powder extraction Solvent Extraction (e.g., Ethanol/Methanol) raw_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fractionation Fraction Collection column_chroma->fractionation hplc_prep Preparative HPLC (Reversed-Phase C18) fractionation->hplc_prep pure_compound Pure this compound hplc_prep->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for this compound isolation.

Step-by-Step Methodology

Step 1: Extraction

  • Material Preparation : Grind dried agarwood samples into a fine powder (40-60 mesh) to maximize surface area for extraction.

  • Solvent Extraction : Macerate the agarwood powder in 95% ethanol (or methanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Procedure : Perform the extraction at room temperature with continuous stirring for 24 hours. Repeat the process three times to ensure exhaustive extraction.

  • Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Step 2: Fractionation via Column Chromatography

  • Stationary Phase : Use silica gel (100-200 mesh) as the stationary phase.

  • Mobile Phase : Employ a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing polarity by adding ethyl acetate. A typical gradient could be Hexane:EtOAc from 100:0 to 0:100.

  • Fraction Collection : Collect fractions of 50-100 mL and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 9:1).[8] Combine fractions that show similar TLC profiles corresponding to this compound.

Step 3: Purification via Preparative HPLC

  • Column : Use a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase : A gradient of methanol and water is effective. For example, start with 20% methanol in water, increasing to 30% over 120 minutes.[8]

  • Detection : Monitor the elution at a wavelength of 254 nm.[8]

  • Isolation : Collect the peak corresponding to the retention time of this compound. Lyophilize the collected fraction to obtain the purified compound as a powder.[8]

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Quantification

  • Column : Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic or gradient elution with methanol/water or acetonitrile/water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at 254 nm.

  • Quantification : Create a calibration curve using a certified this compound reference standard of known concentrations.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Technique : Electrospray Ionization (ESI-MS) is commonly used.

  • Expected Result : The analysis will confirm the molecular weight of this compound (C₁₇H₁₈O₆), which is 318.32 g/mol .[][14]

3. Nuclear Magnetic Resonance (NMR) for Structural Verification

  • Techniques : ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HMBC) are essential for unambiguous structural confirmation.[13]

  • Rationale : The chemical shifts, coupling constants, and correlations observed in the NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the stereochemistry, distinguishing it from isomers like agarotetrol.[15][16]

Quantitative Data and Significance

The concentration of this compound can vary significantly depending on the origin, age, and induction method of the agarwood. Its quantification is a key aspect of quality control for both traditional medicine and the fragrance industry.

Parameter Description Significance Typical Range
Yield from Extraction Percentage of crude extract obtained from raw agarwood powder.Indicates the overall resin content.2-15% (w/w)
Purity after HPLC Purity of the isolated this compound.Essential for use as an analytical standard and for pharmacological studies.>98%
Concentration in Agarwood Amount of this compound per gram of agarwood.A key marker for quality grading. Higher concentrations often correlate with higher quality agarwood.[8]0.05 - 0.5 mg/g

Note: The values in the table are illustrative and can vary based on the specific sample and methods used.

Conclusion and Future Directions

This compound stands out as a crucial biomarker for the quality of Aquilaria sinensis agarwood and a promising lead compound for therapeutic applications, particularly due to its anti-inflammatory and antioxidant activities.[] The methodologies detailed in this guide provide a standardized approach for its isolation and analysis, which is vital for consistent research and development.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway , including the identification and characterization of all involved enzymes. This could pave the way for producing this compound through synthetic biology approaches.

  • Investigating its full pharmacological profile and mechanism of action to validate its traditional uses and uncover new therapeutic potentials.

  • Developing more rapid and field-deployable analytical techniques for the quality assessment of agarwood based on this compound content.

References

A Technical Guide to the Biosynthesis of Isoagarotetrol in Agarwood

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Agarwood, the resinous heartwood from Aquilaria species, is a source of immensely valuable secondary metabolites, prized in perfumery, cultural ceremonies, and traditional medicine. Among these compounds, 2-(2-phenylethyl)chromones (PECs) represent a class of bioactive molecules with significant pharmacological potential. Isoagarotetrol, a highly oxygenated PEC, is a characteristic component of high-quality agarwood.[1][] However, its biosynthetic pathway remains largely unelucidated, posing a significant challenge to its sustainable production through metabolic engineering or synthetic biology. This technical guide synthesizes current biochemical knowledge to propose a comprehensive biosynthetic pathway for this compound. We delve into the upstream metabolic routes, key enzymatic transformations, and the complex regulatory network that governs its formation in response to environmental stressors. Furthermore, this document provides detailed, field-proven experimental workflows for researchers aiming to identify the specific enzymes and validate the proposed pathway, paving the way for novel production strategies and drug discovery initiatives.

Introduction: The Chemistry and Significance of this compound

This compound, with the chemical formula C₁₇H₁₈O₆, is a tetrahydroxylated 2-(2-phenylethyl)chromone.[3][4] Its structure consists of two core moieties: a phenylethyl group derived from the shikimate pathway and a chromone backbone assembled via the polyketide pathway. The defining feature of this compound is the specific stereochemical arrangement of four hydroxyl groups on the chromone ring system, which imparts its unique chemical properties and biological activities, including reported antioxidant and anti-inflammatory effects.[]

The formation of this compound is intrinsically linked to the plant's defense response. In healthy Aquilaria trees, these compounds are absent or present at negligible levels. Their biosynthesis is triggered by biotic or abiotic stress, such as mechanical wounding or fungal infection, which initiates a complex signaling cascade leading to the accumulation of resinous agarwood.[5][6] Understanding this pathway is paramount for overcoming the supply limitations caused by the endangerment of wild Aquilaria species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not a linear process but rather a convergence of major plant metabolic pathways, followed by a series of specific tailoring reactions. We propose a multi-stage pathway grounded in the established principles of plant secondary metabolism.

Stage 1: Formation of Primary Precursors

The this compound molecule is assembled from two distinct precursors, each originating from a fundamental metabolic route:

  • The Phenylpropanoid Pathway (supplying the Phenylethyl Moiety): This pathway begins with the amino acid L-phenylalanine. A series of enzymatic steps, including deamination and decarboxylation, are believed to generate a C₆-C₂ unit (2-phenylethanol or a derivative), which serves as the starter for the subsequent condensation step.

  • The Polyketide Pathway (supplying the Chromone Core): The chromone ring is likely formed via the acetate-malonate pathway. We hypothesize that a Type III polyketide synthase (PKS), such as a chalcone synthase (CHS)-like enzyme, catalyzes the condensation of three molecules of malonyl-CoA with a starter molecule to form the polyketide chain that cyclizes into the chromone scaffold.[7][8]

Stage 2: Assembly of the 2-(2-Phenylethyl)chromone Backbone

The crucial step in forming the core structure is the condensation of the phenylethyl precursor with the polyketide-derived intermediate. This reaction, catalyzed by a yet-to-be-identified condensing enzyme or occurring spontaneously after PKS action, yields the foundational 2-(2-phenylethyl)chromone skeleton.

Stage 3: Oxidative Tailoring by Cytochrome P450s

The transformation from the simple chromone backbone to the highly oxygenated this compound is the most critical phase. This is accomplished by a series of regio- and stereospecific hydroxylation reactions.

  • Causality: The addition of multiple hydroxyl groups dramatically increases the polarity and reactivity of the molecule, which is characteristic of many plant defense compounds. Cytochrome P450 monooxygenases (CYPs) are the primary enzyme family responsible for such oxidative modifications in plant secondary metabolism.[9][10] Genome-wide studies in Aquilaria have identified numerous CYP genes that are upregulated during agarwood formation, strongly implicating them in this process.[9][10]

We propose that at least four distinct hydroxylation steps, likely catalyzed by several different CYP enzymes, occur sequentially to produce the final tetrol structure of this compound. The precise order of these hydroxylations is a key area for future research.

This compound Biosynthesis Pathway cluster_0 Upstream Pathways cluster_1 Core Skeleton Formation cluster_2 Tailoring Reactions L-Phenylalanine L-Phenylalanine C6-C2 Unit C6-C2 Unit L-Phenylalanine->C6-C2 Unit Phenylpropanoid Pathway 2-(2-phenylethyl)chromone 2-(2-phenylethyl)chromone C6-C2 Unit->2-(2-phenylethyl)chromone Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain 3x Polyketide Chain->2-(2-phenylethyl)chromone Type III PKS (e.g., CHS) Hydroxylated Intermediates Hydroxylated Intermediates 2-(2-phenylethyl)chromone->Hydroxylated Intermediates CYP450s (multiple steps) This compound This compound Hydroxylated Intermediates->this compound CYP450s

Caption: Proposed biosynthesis of this compound from primary metabolites.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and induced only under specific conditions. This ensures that the plant conserves resources and mounts a defense response only when necessary.

The Role of Jasmonate Signaling

Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MJ), are central signaling molecules in plant defense.[11][12] Wounding or pathogen attack triggers a rapid increase in endogenous JA levels.[13][14][15]

  • Mechanism: JA signaling activates a cascade of transcription factors (TFs), particularly from the WRKY and MYB families.[5] These TFs then bind to specific promoter elements of biosynthetic genes—including the PKS and CYP genes implicated in this compound formation—and activate their transcription.[7] Studies have shown that exogenous application of MJ to Aquilaria cell cultures or seedlings leads to a significant upregulation of sesquiterpene synthase genes and the accumulation of sesquiterpenes, a process that is mechanistically analogous to PEC formation.[5][16]

Regulatory Network Stress Stress (Wounding, Fungal Elicitors) JA Jasmonic Acid (JA) Signaling Cascade Stress->JA Induces TFs Transcription Factors (WRKY, MYB, etc.) JA->TFs Activates Genes Biosynthetic Genes (PKS, CYPs, etc.) TFs->Genes Upregulates Transcription Enzymes Biosynthetic Enzymes Genes->Enzymes Translation Product This compound Enzymes->Product Catalyzes Biosynthesis

Caption: Regulatory cascade for stress-induced this compound production.

Experimental Workflows for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining metabolomics, transcriptomics, and functional enzymology. The following protocols provide a self-validating system where results from one experiment inform the design of the next.

Protocol 1: Elicitor Treatment and Sample Collection

Objective: To induce the biosynthesis of this compound in a controlled system for subsequent molecular analysis.

Methodology:

  • System Setup: Use sterile Aquilaria sinensis cell suspension cultures or 3-month-old seedlings. Maintain cultures under a 16/8h light/dark cycle at 25°C.

  • Elicitation: Prepare a 100 mM stock solution of Methyl Jasmonate (MJ) in 100% ethanol. Add MJ to the culture medium or spray onto seedlings to a final concentration of 100 µM. Use a mock treatment (medium with an equivalent amount of ethanol) as a control.

  • Time-Course Sampling: Harvest tissue (cells or leaves/stems) at multiple time points post-treatment (e.g., 0h, 6h, 12h, 24h, 48h).

  • Sample Processing: Immediately flash-freeze the collected tissue in liquid nitrogen to quench metabolic activity. Divide the sample into two aliquots: one for metabolite analysis and one for RNA extraction. Store at -80°C.

  • Causality: A time-course experiment is crucial. It allows for the correlation of gene expression changes (which often peak early) with the subsequent accumulation of the final metabolite, establishing a temporal link between transcription and product formation.

Protocol 2: Metabolite Profiling by LC-MS/MS

Objective: To quantify the accumulation of this compound and potential intermediates.

Methodology:

  • Extraction: Homogenize 100 mg of frozen tissue powder in 1 mL of 80% methanol. Vortex vigorously and sonicate for 30 minutes. Centrifuge at 13,000 x g for 15 minutes. Collect the supernatant.

  • LC-MS/MS Analysis:

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).[17][18]

    • Column: A C18 reverse-phase column is suitable for separating moderately polar compounds like PECs.[18]

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: Operate the mass spectrometer in both positive and negative ion modes. Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, using a certified standard for confirmation and calibration.

  • Self-Validation: The identity of this compound should be confirmed by comparing its retention time and fragmentation pattern (MS/MS spectrum) with an authentic chemical standard.

Protocol 3: Candidate Gene Identification via Transcriptomics and qRT-PCR

Objective: To identify PKS and CYP genes whose expression correlates with this compound production.

Methodology:

  • RNA Extraction: Extract total RNA from the 0h (control) and the peak induction time point (e.g., 12h) samples using a plant-specific RNA extraction kit.

  • Transcriptome Sequencing (RNA-Seq): Perform RNA-Seq on the control and induced samples to get a global view of gene expression. Identify differentially expressed genes (DEGs) annotated as "polyketide synthase" or "cytochrome P450."

  • qRT-PCR Validation:

    • Synthesize cDNA from the RNA of all time-course samples.

    • Design primers for the top candidate PKS and CYP genes identified from RNA-Seq.

    • Perform quantitative real-time PCR (qRT-PCR) using a stable reference gene (e.g., Actin or GAPDH) for normalization.

  • Causality: This approach narrows down the vast number of PKS and CYP genes in the Aquilaria genome to a manageable list of candidates that are actively transcribed in response to the specific stimulus that induces this compound production.

Table 1: Quantitative Data Summary (Hypothetical)
Time Point (Post-MJ)This compound (µg/g FW)Relative Expression (Gene CYP_X)Relative Expression (Gene PKS_Y)
0h< 0.11.0 ± 0.21.0 ± 0.1
6h2.5 ± 0.415.7 ± 2.18.2 ± 1.5
12h15.8 ± 2.145.3 ± 5.525.6 ± 3.9
24h45.2 ± 6.320.1 ± 3.011.4 ± 2.2
48h50.1 ± 7.88.9 ± 1.95.1 ± 0.9

This table illustrates the expected correlation between gene expression, which peaks early, and metabolite accumulation, which follows.

Experimental Workflow A Aquilaria Seedlings or Cell Culture B Induction with Methyl Jasmonate (MJ) (Time-Course Sampling) A->B C1 Metabolite Extraction B->C1 C2 RNA Extraction B->C2 D1 LC-MS/MS Analysis C1->D1 D2 RNA-Seq & qRT-PCR C2->D2 E1 Quantify this compound & Intermediates D1->E1 E2 Identify Candidate Biosynthetic Genes (PKS, CYPs) D2->E2 G Pathway Validation E1->G Correlate with F Functional Characterization (Heterologous Expression & Enzyme Assays) E2->F E2->G Gene Evidence F->G Functional Proof

Caption: Integrated workflow for the elucidation of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in agarwood is a sophisticated, stress-responsive process that integrates several major metabolic pathways. The proposed pathway—originating from phenylpropanoid and polyketide precursors, followed by assembly and extensive oxidative tailoring by CYP enzymes under the control of jasmonate signaling—provides a robust framework for future research.

The critical next steps involve the functional characterization of the specific PKS and CYP enzymes responsible for catalysis. The experimental workflows detailed in this guide offer a clear path to identifying these molecular components. Success in this endeavor will not only fully elucidate a fascinating piece of plant biochemistry but will also unlock the potential for metabolic engineering of this compound and related bioactive compounds in microbial or plant-based chassis systems. This would provide a sustainable and scalable alternative to the destructive harvesting of endangered Aquilaria trees, ensuring a continued supply of these valuable molecules for pharmaceutical and industrial applications.

References

Physical and chemical properties of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Isoagarotetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from agarwood, the highly valued resinous heartwood of Aquilaria species, particularly Aquilaria sinensis.[][2] This compound, belonging to the phenol chemical family, has garnered significant interest within the scientific community for its notable biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[] As a bioactive constituent of a material with a long history in traditional medicine, this compound presents a compelling subject for modern drug discovery and development, serving as a potential lead compound for novel therapeutic agents.[]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to serve as a foundational resource for researchers, offering detailed experimental protocols for its analysis and insights into its biological significance, thereby facilitating further investigation into its therapeutic potential.

Chemical Identity and Structure

The unique structural arrangement of this compound, characterized by a chromone backbone linked to a phenylethyl group and a tetrahydroxy-substituted ring, is fundamental to its chemical behavior and biological function.

Core Structural Features:

  • IUPAC Name: (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[]

  • CAS Number: 104060-61-9[][2][3][4]

  • Molecular Formula: C₁₇H₁₈O₆[][2][3]

  • SMILES: O=C(C=C(CCC1=CC=CC=C1)O2)C3=C2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O[2][4]

The stereochemistry of the four hydroxyl groups on the tetrahydro-4H-chromen-4-one ring is a critical determinant of the molecule's three-dimensional conformation and its interaction with biological targets.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both research and development settings.

PropertyValueSource(s)
Molecular Weight 318.32 g/mol [][2][3][5]
Appearance White to off-white powder/solid[][2]
Purity Typically >98% (HPLC)[4]
Solubility Data not widely published; expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.
Storage Conditions 4°C, protected from light. For solutions in solvent: -80°C (6 months) or -20°C (1 month).[2][3][4]

Isolation and Characterization Workflow

This compound is a natural product that must be extracted and purified from its source material, primarily agarwood. The structural confirmation relies on a combination of chromatographic and spectroscopic techniques.

Natural Source and Extraction

The primary source of this compound is the resinous wood of Aquilaria sinensis.[][2] The isolation process begins with the extraction of the raw material. The choice of an organic solvent like ethanol is based on its ability to efficiently solubilize chromone derivatives while being relatively easy to remove post-extraction.

Protocol 1: Ethanol Extraction from Agarwood

  • Maceration: Agarwood is cold-soaked in ethanol (e.g., a 1:10 w/v ratio).[] This process is typically repeated multiple times (e.g., three times for 24 hours each) to maximize the extraction yield.

  • Filtration: The mixture is filtered to separate the ethanol extract from the solid plant material.

  • Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure at a controlled temperature (e.g., 50°C) to yield a crude extract.[]

Chromatographic Purification and Analysis

Following extraction, the crude mixture is subjected to chromatographic separation to isolate this compound from other co-extracted compounds.[] High-performance liquid chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the method of choice for both purification and quantitative analysis due to its high resolution and sensitivity.

Isolation_Workflow Start Agarwood (Aquilaria sinensis) Process1 Ethanol Extraction (Cold Soaking) Start->Process1 Process2 Filtration & Concentration Process1->Process2 Process3 Crude Extract Process2->Process3 Process4 Chromatographic Separation (e.g., Column Chromatography) Process3->Process4 Process5 Purified this compound Process4->Process5 Analysis1 UHPLC-MS/MS Analysis (Purity & Quantification) Process5->Analysis1 Analysis2 Spectroscopic Confirmation (NMR, MS) Process5->Analysis2

Caption: General workflow for the isolation and analysis of this compound.

Protocol 2: UHPLC-MS/MS for Quantitative Analysis This protocol is adapted from a validated method for analyzing 2-(2-phenylethyl) chromones in biological matrices.[]

  • Instrumentation: An Agilent 1290 HPLC system coupled with an Agilent 6470 triple-quadrupole mass spectrometer with an ESI source.[]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).[]

  • Column Temperature: 30°C.[]

  • Flow Rate: 0.3 mL/min.[]

  • Injection Volume: 2 μL.[]

  • Mobile Phase A: Water with 0.2% formic acid.[]

  • Mobile Phase B: Acetonitrile (ACN).[]

  • Gradient Program:

    • 0–1.0 min: 15% B

    • 1.0–4.0 min: 15% to 40% B

    • 4.0–5.0 min: 40% to 70% B

    • 5.0–5.5 min: 70% to 80% B

    • 5.5–7.5 min: 80% B

    • 7.5–9.0 min: 95% B

    • 9.0–11.0 min: Re-equilibration at 15% B[]

Causality Behind Choices: The C18 column is selected for its excellent retention of hydrophobic and moderately polar compounds like this compound. The formic acid in the mobile phase aids in the ionization of the analyte for mass spectrometry detection, while the gradient elution allows for the effective separation of a complex mixture of compounds found in the agarwood extract.

Structural Confirmation

The definitive identification of the isolated compound as this compound requires spectroscopic analysis.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structural components.[] ESI-MS is commonly used for its soft ionization, which keeps the molecule intact.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the complete elucidation of the molecular structure and stereochemistry.[]

Biological Activity and Potential Mechanisms

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential for therapeutic applications.

Antioxidant and Anti-inflammatory Effects
  • Antioxidant Activity: this compound has been shown to be an effective scavenger of DPPH radicals and can reduce the production of nitric oxide in vitro.[] This activity is likely attributable to the phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

  • Anti-inflammatory Activity: The compound inhibits the release of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS).[] This suggests an ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

Neuroprotective Properties

Studies have shown that this compound can protect neuronal-like PC12 cells from damage induced by corticosterone.[] The mechanism involves the reduction of oxidative stress and the inhibition of apoptosis, as evidenced by a decreased caspase-3 activity and an increased Bcl-2/Bax ratio.[]

Mechanism_of_Action cluster_cellular_stress Cellular Stress (e.g., Oxidative Stress, Inflammation) cluster_this compound Intervention Stress Inflammatory Stimuli (LPS) Oxidative Stressors Pathway1 Pro-inflammatory Cytokine Production Stress->Pathway1 Pathway2 Apoptotic Cascade Activation (↑ Bax / ↓ Bcl-2) Stress->Pathway2 Iso This compound Iso->Pathway1 Inhibits Iso->Pathway2 Inhibits Outcome1 Inflammation Pathway1->Outcome1 Outcome2 Cell Damage / Apoptosis Pathway2->Outcome2

Caption: Hypothesized mechanism of this compound's protective effects.

Conclusion

This compound stands out as a promising natural product with a well-defined chemical structure and significant, multifaceted biological activities. Its physicochemical properties make it amenable to standard analytical techniques, and established protocols for its isolation and quantification provide a solid foundation for further research. The demonstrated antioxidant, anti-inflammatory, and neuroprotective effects warrant deeper investigation into its mechanisms of action and potential as a lead compound in the development of new therapies. This guide provides the core technical information necessary for scientists and researchers to embark on or advance their studies of this intriguing molecule.

References

Isoagarotetrol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoagarotetrol

This guide provides a comprehensive overview of this compound, a significant natural compound, tailored for researchers, scientists, and professionals in drug development. Our focus is on delivering technical accuracy and field-proven insights to support and inspire further research and application.

Section 1: Core Properties of this compound

This compound is a chromone derivative that has been isolated from agarwood, the resinous heartwood of Aquilaria trees.[1] Its unique structure and biological potential have made it a subject of interest in natural product chemistry and pharmacology.

Chemical and Physical Data

A clear understanding of the fundamental properties of a compound is the bedrock of any research endeavor. The key identifiers and properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 104060-61-9[1][][3][4][5]
Molecular Formula C₁₇H₁₈O₆[1][][4][5]
Molecular Weight 318.32 g/mol [1][][3][4][5][6]
Appearance White to off-white solid[1]
Purity >98% (HPLC)[3]
Initial Source Aquilaria sinensis (Lour.) Spreng[1][5]
Chemical Family Phenols[][5]
Chemical Structure

The molecular structure of this compound is fundamental to its chemical behavior and biological activity. Below is a representation of its two-dimensional structure.

Caption: Simplified 2D structure of this compound.

Section 2: Isolation and Purification Protocol

The isolation of this compound from its natural source, agarwood, is a critical first step for any research. The following protocol is a synthesis of established methodologies for the extraction and purification of chromone derivatives from plant materials.

Extraction from Agarwood

The initial extraction aims to separate a broad spectrum of compounds from the raw plant material.

Workflow for Extraction

Extraction_Workflow start Agarwood Powder step1 Cold Soak with Ethanol (1:10 w/v) start->step1 Solvent Addition step2 Repeat Extraction 3x (24h each) step1->step2 Maceration step3 Filter and Combine Ethanol Extracts step2->step3 Collection step4 Vaporize to Dryness (Reduced Pressure, 50°C) step3->step4 Solvent Removal end Crude Ethanol Extract step4->end

Caption: Workflow for the extraction of this compound from agarwood.

Detailed Steps:

  • Preparation of Plant Material : Begin with finely powdered agarwood to maximize the surface area for solvent extraction.

  • Solvent Extraction : The powdered agarwood is subjected to cold-soaking with ethanol at a ratio of 1:10 (weight/volume).[] This process is repeated three times, with each soaking period lasting 24 hours to ensure thorough extraction.[]

  • Filtration and Concentration : After each soaking period, the mixture is filtered. The ethanol extracts from the three repetitions are then combined.

  • Drying : The combined ethanol extract is concentrated and vaporized to dryness under reduced pressure at a controlled temperature of 50°C.[] This yields a crude extract containing this compound and other compounds.

Chromatographic Purification

Further purification is necessary to isolate this compound from the crude extract. High-Performance Liquid Chromatography (HPLC) is a standard and effective method.

Instrumentation and Conditions for UHPLC-MS/MS Analysis:

  • System : An Agilent 1290 HPLC system coupled with an Agilent 6470 triple-quadrupole mass spectrometer with an Agilent Jet Stream source in ESI mode is a suitable setup.[]

  • Column : A Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) is recommended for chromatographic separation.[]

  • Column Temperature : Maintained at 30°C.[]

  • Flow Rate : A flow rate of 0.3 mL/min is used.[]

  • Injection Volume : 2 μL of the sample is injected for analysis.[]

  • Mobile Phase : A gradient mobile phase consisting of water with 0.2% formic acid (A) and acetonitrile (ACN) (B) is employed.[]

    • Gradient Program :

      • 0–1.0 min, 15% B

      • 1.00–4.00 min, 15% to 40% B

      • 4.00–5.00 min, 40% to 70% B

      • 5.00–5.50 min, 70% to 80% B

      • 5.50–7.50 min, 80% B

      • 7.50–7.51 min, 80% to 95% B

      • 7.51–9.00 min, 95% B

      • 9.00–9.01 min, 95% to 15% B

      • 9.01–11.00 min, 15% B[]

Sample Pretreatment for Analysis:

  • Thaw frozen plasma samples at room temperature.

  • To a 100 μL aliquot of the plasma sample, add 20 μL of an internal working solution.

  • Vortex the mixture for 30 seconds.

  • Add 280 μL of 1% formic acid in acetonitrile (1:100, v/v) for protein precipitation.[]

Section 3: Biological Activity and Potential Applications

While the primary focus of this guide is on the fundamental properties and isolation of this compound, it is important to note its context within the broader field of natural product research. As a phenolic compound isolated from a plant with a long history in traditional medicine, this compound is a candidate for further investigation into its biological activities. Its structural relative, Agarotetrol, has also been reported in Aquilaria malaccensis.[6] The class of 2-(2-phenylethyl)chromone derivatives, to which this compound belongs, is of significant interest for its potential pharmacological properties.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could unveil novel therapeutic applications.

References

Natural sources and abundance of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources and Abundance of Isoagarotetrol

Executive Summary

This compound is a significant bioactive phenol belonging to the 2-(2-phenylethyl)chromone (PEC) class of secondary metabolites.[] Primarily isolated from agarwood, the precious resinous heartwood of Aquilaria species, this compound has garnered substantial interest within the scientific community for its demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.[] The formation of this compound is not a constitutive process but rather a sophisticated defense response by the tree to biotic and abiotic stresses, making its natural abundance highly variable.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, delves into the factors governing its abundance, and presents detailed technical methodologies for its extraction, isolation, and quantification, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Phytochemistry of this compound

Chemical Identity and Structure

This compound is a tetrahydroxylated 2-(2-phenylethyl)chromone derivative. Its precise chemical identity is defined by the following characteristics:

  • IUPAC Name: (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[]

  • Molecular Formula: C₁₇H₁₈O₆[]

  • Molecular Weight: 318.32 g/mol []

  • CAS Number: 104060-61-9[4]

It is a stereoisomer of agarotetrol, another chromone derivative found in agarwood.[5] The structural complexity and specific stereochemistry of this compound are crucial to its biological activity, distinguishing it from other related PECs.

Biosynthetic Context: The Formation of Agarwood

A foundational concept for understanding the sourcing of this compound is that it is a product of plant stress biochemistry. Healthy, uninjured Aquilaria wood is typically pale, light, and lacks the characteristic aromatic compounds for which it is prized.[6][7] The synthesis of this compound is intrinsically linked to the formation of agarwood, a process initiated as a defense mechanism.

The key stages are:

  • Stress Induction: The process begins when an Aquilaria tree undergoes stress, typically physical wounding (e.g., from insect boring, lightning strikes, or artificial inducement) which is often followed by fungal infection.[2][3]

  • Defense Response: The tree responds by activating complex secondary metabolite biosynthesis pathways.[2] This involves the production and accumulation of a host of chemical compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones, which form a dense, dark, aromatic resin.[6][8]

  • Resin Deposition: This defensive resin is deposited in the heartwood surrounding the injury site. Over time, this resin-impregnated wood, known as agarwood, becomes the sole natural reservoir of this compound.[2][7]

This defensive origin explains why the concentration of this compound can vary dramatically, as it is directly related to the extent and duration of the tree's stress response.

Part 2: Natural Sources and Abundance

Primary Botanical Sources

The definitive natural source of this compound is the resinous agarwood produced by trees of the genus Aquilaria, which belongs to the Thymelaeaceae family.[3] While there are over 20 species in this genus, several are particularly recognized for producing the agarwood from which this compound is isolated:

  • Aquilaria sinensis : Frequently cited as a primary source for the isolation and characterization of this compound.[][4]

  • Aquilaria malaccensis (syn. A. agallocha): A major historical and commercial source of high-quality agarwood.[9][10]

  • Aquilaria crassna : Another key species cultivated for agarwood production.[9]

Closely related genera, such as Gyrinops, are also known to produce agarwood and are therefore potential, though less studied, sources of this compound.[9]

Factors Influencing Abundance

The yield of this compound from its natural source is not uniform. Its abundance is a multifactorial variable influenced by:

  • Induction Method: Artificially induced agarwood, created through controlled wounding and inoculation, may have a different chemical profile and concentration of PECs compared to naturally formed resin.[11] The specific technique used can significantly alter the resulting metabolite composition.[11]

  • Agarwood Quality: There is a demonstrated correlation between the quality or grade of agarwood and its chemical composition. Higher grades of agarwood often correlate with a higher concentration of total PECs, including the sum of agarotetrol and this compound.[7][10]

  • Duration of Resin Formation: The accumulation of chromone derivatives, including this compound, changes over the time course of agarwood formation.[12]

  • Extraction Solvent and Method: The choice of solvent and extraction technique directly impacts the yield of specific compounds from the complex agarwood matrix.[][13]

Quantitative Analysis of Abundance

Quantifying this compound is essential for quality control of agarwood and for standardizing extracts for research or drug development. The available literature provides some benchmarks for its concentration.

CompoundSource MaterialExtraction MethodAnalytical MethodReported AbundanceReference
This compound (I-AH1)Agarwood (Aquilaria sp.)Cold-soaking with ethanolUHPLC-MS/MS9.9 mg/g of dry ethanol extract[]
Agarotetrol + this compoundVarious agarwood samplesAcetone extractionHPLCShowed a high correlation with the grade of the agarwood sample[7]

Part 3: Methodologies for Isolation and Quantification

Rationale for Method Selection

The isolation and quantification of this compound from agarwood present a significant analytical challenge. The compound is embedded within a highly complex matrix of other phytochemicals, including sesquiterpenes, aromatic compounds, and numerous other chromone derivatives.[6][8] Therefore, a robust, multi-step workflow is required. The rationale involves:

  • Efficient Extraction: A solvent system must be chosen that effectively solubilizes PECs while minimizing the co-extraction of interfering substances. Ethanol is commonly used due to its polarity, which is well-suited for extracting hydroxylated chromones.[][13]

  • High-Resolution Separation: Due to the presence of structurally similar compounds and isomers like agarotetrol, high-resolution chromatographic techniques are non-negotiable for achieving pure isolation.[]

  • Sensitive and Specific Detection: For accurate quantification, a highly sensitive and specific analytical technique is needed. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard, offering excellent separation efficiency and the ability to identify and quantify compounds based on their specific mass-to-charge ratios and fragmentation patterns.[]

Experimental Protocol: Extraction and Isolation

This protocol outlines a generalized procedure for the extraction and isolation of this compound from agarwood.

Step 1: Material Preparation

  • Obtain high-quality, resinous agarwood.

  • Grind the wood into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • Macerate the powdered agarwood in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[]

  • Allow the mixture to soak at room temperature for 24 hours with occasional agitation.

  • Filter the mixture to separate the ethanolic extract from the solid wood residue.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[]

  • Combine all the ethanol extracts.

Step 3: Concentration

  • Evaporate the combined ethanol extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the target compounds.[]

  • The resulting crude extract can be used for further purification.

Step 4: Chromatographic Purification

  • Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel).

  • Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) of increasing polarity.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pool the relevant fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), until pure this compound is isolated.

G cluster_prep Material Preparation cluster_extraction Solvent Extraction cluster_purification Isolation & Purification A Agarwood B Grinding A->B C Maceration in Ethanol (3x) B->C D Filtration C->D E Combined Ethanolic Extract D->E F Rotary Evaporation E->F G Crude Extract F->G H Column Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J

Workflow for the extraction and isolation of this compound.
Experimental Protocol: Quantification via UHPLC-MS/MS

This protocol provides a methodology for the quantitative analysis of this compound in an agarwood extract.

Step 1: Sample and Standard Preparation

  • Accurately weigh the dried agarwood extract and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

  • Prepare a series of calibration standards of purified this compound at different known concentrations.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Step 2: Instrumentation and Conditions

  • UHPLC System: An Agilent 1290 or equivalent.[]

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[]

  • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[]

  • Column Temperature: 30°C.[]

  • Injection Volume: 2 µL.[]

  • Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.[]

Step 3: MS/MS Method

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

  • Determine the specific precursor-to-product ion transitions for this compound using a purified standard.

  • Optimize MS parameters (e.g., fragmentor voltage, collision energy) to achieve the best signal intensity.

Step 4: Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the agarwood extract sample.

  • Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing A Agarwood Extract B Dissolution & Filtration A->B C UHPLC Separation (C18 Column) B->C D ESI Ionization C->D E MS/MS Detection (MRM Mode) D->E F Peak Integration E->F G Quantification via Calibration Curve F->G H Final Concentration G->H

Analytical workflow for the quantification of this compound.

Part 4: Significance and Future Directions

The presence of this compound in agarwood is a key contributor to its medicinal value. Its demonstrated antioxidant and anti-inflammatory activities make it a compelling candidate for further pharmacological investigation and potential development as a therapeutic agent.[]

Future research should be directed towards:

  • Biosynthetic Pathway Elucidation: A deeper understanding of the specific enzymes and genes involved in this compound synthesis within Aquilaria could enable biotechnological production methods, circumventing the reliance on endangered trees.

  • Optimization of Induction: Further research into artificial induction techniques could lead to methods that specifically maximize the yield of this compound and other high-value PECs in cultivated Aquilaria trees.

  • Pharmacokinetic Studies: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to evaluate its potential as a viable drug candidate.[]

By continuing to explore the natural origins and chemistry of this compound, the scientific community can unlock its full therapeutic potential.

References

The Biological Activity of Isoagarotetrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Isoagarotetrol, a Promising Chromone from Agarwood

This compound is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species, most notably Aquilaria sinensis.[1] For centuries, agarwood has been a prized ingredient in traditional medicine and perfumery across Asia and the Middle East. Modern analytical techniques have allowed for the isolation and characterization of its bioactive constituents, including the chromone family to which this compound belongs.[2] These compounds are recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic activities.[2][3] This guide provides an in-depth review of the current scientific literature on the biological activities of this compound and its related compounds, offering a valuable resource for researchers and drug development professionals.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Natural products, such as this compound, represent a promising reservoir for such compounds.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Research into the anti-inflammatory effects of chromone derivatives from Aquilaria sinensis points towards the inhibition of key inflammatory mediators. A study on Aquisinenin G, a 2-(2-phenylethyl)chromone-sesquiterpene hybrid structurally related to this compound, demonstrated potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4][5] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses and contributes to tissue damage. The inhibition of NO production suggests that these compounds may interfere with inflammatory signaling pathways.

The primary signaling pathways implicated in the inflammatory response to LPS are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's interaction with these pathways are yet to be published, the known mechanisms of other anti-inflammatory natural products strongly suggest their involvement.

Signaling Pathway: The NF-κB and MAPK Inflammatory Response

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates TAK1 TAK1 MyD88->TAK1 IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB->Proinflammatory_Genes Induces Transcription MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1->Nucleus AP1->Proinflammatory_Genes Induces Transcription This compound This compound (Proposed Inhibition) This compound->IKK This compound->MAPKs

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound is not yet available in the public domain, the following table presents the inhibitory concentration (IC50) value for a closely related chromone derivative from Aquilaria sinensis.

CompoundAssayCell LineIC50 (µM)Reference
Aquisinenin GNitric Oxide Production InhibitionRAW264.722.31 ± 0.42[4][5]

This data provides a benchmark for the potential anti-inflammatory potency of this compound and underscores the need for further quantitative studies on the pure compound.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay

This protocol outlines the methodology for assessing the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Workflow Diagram: Nitric Oxide Inhibition Assay

G start Start seed_cells Seed RAW264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compound (e.g., this compound) and LPS (1 µg/mL) incubate1->add_compounds incubate2 Incubate for 24h add_compounds->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for determining nitric oxide inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a positive control (e.g., a known iNOS inhibitor) and a vehicle control.

  • Nitrite Quantification: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production, by plotting a dose-response curve.

Neuroprotective Potential: A Frontier for Investigation

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that compounds from Aquilaria sinensis may possess neuroprotective properties.

Evidence from Related Compounds and Extracts

While direct studies on the neuroprotective effects of this compound are lacking, research on related compounds and extracts from Aquilaria sinensis provides a strong rationale for its investigation in this area. For instance, 6-epiagarotetrol, a stereoisomer of agarotetrol, has been shown to have a protective effect on corticosterone-induced damage in PC12 cells, a common in vitro model for neuronal studies.[1] Furthermore, a study on 2-(2-phenylethyl)chromone-sesquiterpene hybrids from Aquilaria sinensis demonstrated that these compounds enhanced the viability of human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide-induced apoptosis.[4][5] Extracts from Aquilaria leaves have also been shown to promote cholinergic differentiation in hippocampal neurons.[6]

These findings suggest that the chromone scaffold, a core structure of this compound, may contribute to neuroprotection through various mechanisms, including antioxidant and anti-inflammatory actions, which are known to play a role in neurodegenerative processes.

Proposed Mechanisms and Future Research Directions

The potential neuroprotective mechanisms of this compound could involve:

  • Antioxidant activity: Reducing oxidative stress, a key contributor to neuronal damage.

  • Anti-inflammatory effects: Mitigating neuroinflammation, which is implicated in the progression of many neurodegenerative diseases.

  • Modulation of signaling pathways: Interacting with pathways crucial for neuronal survival and function.

Future research should focus on evaluating the direct neuroprotective effects of pure this compound in various in vitro and in vivo models of neurodegeneration.

Anti-Cancer Activity: A Nascent Area of Exploration

The search for novel anti-cancer agents from natural sources is a continuous endeavor. Several compounds from Aquilaria sinensis have demonstrated cytotoxic activity against various cancer cell lines.

Cytotoxic Effects of Related Chromones

Studies on 2-(2-phenylethyl)chromone derivatives isolated from Aquilaria and Gyrinops species have reported moderate to significant cytotoxicity against human tumor cell lines, including myeloid leukemia (K562), hepatocellular carcinoma (BEL-7402), and gastric carcinoma (SGC-7901) cells.[7] For example, certain chromone derivatives exhibited IC50 values ranging from 5.76 to 20.1 µM against these cell lines.[7] Additionally, bioassay-guided fractionation of Aquilaria sinensis flower extracts has led to the isolation of chromones with significant cytotoxicity against human lung adenocarcinoma cells, including paclitaxel-resistant strains.[8][9]

Potential for Further Investigation

The cytotoxic activity of related chromone derivatives suggests that this compound may also possess anti-cancer properties. The potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of cancer cell proliferation and metastasis. Further research is warranted to investigate the anti-cancer potential of this compound against a panel of human cancer cell lines and to elucidate its mechanism of action.

Conclusion and Future Perspectives

This compound, a chromone derivative from the medicinally important agarwood, has emerged as a compound of significant interest due to its demonstrated antioxidant and anti-inflammatory properties. While quantitative data on its bioactivities are still limited, preliminary evidence from related compounds suggests a promising therapeutic potential. The anti-inflammatory actions, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrant further detailed investigation.

Furthermore, the neuroprotective and anti-cancer activities observed in extracts of Aquilaria sinensis and other closely related chromone derivatives provide a strong impetus for exploring these therapeutic avenues for this compound. Future research should prioritize the in-depth evaluation of pure this compound in a range of biological assays to establish its efficacy and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this fascinating natural product.

References

The Therapeutic Potential of Isoagarotetrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoagarotetrol, a naturally occurring phenol isolated from the resinous heartwood of Aquilaria species (agarwood), has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the potential therapeutic effects of this compound, with a primary focus on its anti-inflammatory, neuroprotective, and anticancer properties. Drawing from available scientific literature, this document synthesizes the current understanding of this compound's mechanisms of action, supported by detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this intriguing natural compound.

Introduction to this compound

This compound is a phenolic compound with the molecular formula C₁₇H₁₈O₆.[1] It is one of the characteristic constituents of agarwood, a highly valued resinous wood used for centuries in traditional medicine and perfumery.[1][2] The unique chemical structure of this compound contributes to its diverse biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.[1]

Chemical Structure of this compound:

  • Molecular Formula: C₁₇H₁₈O₆

  • Molecular Weight: 318.32 g/mol [1]

  • Class: Phenol[1]

The growing interest in natural products for drug discovery has positioned this compound as a molecule of significant scientific interest. Its multifaceted pharmacological profile suggests its potential for development into novel therapeutic agents for a range of diseases.

Potential Therapeutic Effects of this compound

Current research indicates that this compound possesses several therapeutic properties, which are primarily attributed to its antioxidant and anti-inflammatory capabilities.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases. This compound has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.

Mechanism of Action:

This compound's anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory mediators. Studies have shown that it can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is likely linked to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. Phenolic compounds from Aquilaria species have been shown to influence these pathways.

  • NF-κB Pathway: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκB.

  • MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the production of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins.

Experimental Evidence:

  • In vitro studies have shown that this compound significantly reduces nitric oxide production in LPS-stimulated macrophage cell lines.[1]

  • It has also been observed to inhibit the release of pro-inflammatory cytokines.[1]

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_nfkb_complex TLR4 TLR4 IKK IKK TLR4->IKK Activates p38_JNK p38/JNK (MAPK) TLR4->p38_JNK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits (when bound) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & NO Genes->Cytokines Leads to production of LPS LPS LPS->TLR4 Activates This compound This compound This compound->IKK Inhibits This compound->p38_JNK Inhibits NFkB_IkB->NFkB

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Neuroprotective Potential

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. This compound has shown promise as a neuroprotective agent, primarily through its ability to combat oxidative stress and apoptosis.

Mechanism of Action:

The neuroprotective effects of this compound are linked to its ability to mitigate cellular damage induced by stressors such as high levels of corticosteroids. The proposed mechanisms involve:

  • Reduction of Oxidative Stress: this compound can reduce the levels of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.[1]

  • Inhibition of Apoptosis: Apoptosis, or programmed cell death, is a critical process in neurodegeneration. This compound has been shown to inhibit apoptosis by modulating the expression of key apoptosis-regulating proteins.[1]

    • Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial for cell survival. This compound may promote neuronal survival by increasing the Bcl-2/Bax ratio.[1]

    • Caspases: Caspases are a family of proteases that execute the apoptotic process. This compound may inhibit the activation of executioner caspases like caspase-3.[1]

Experimental Evidence:

  • In a study using PC12 cells, a common neuronal cell line, this compound significantly increased cell viability and decreased the release of lactate dehydrogenase (LDH), an indicator of cell damage, in cells treated with corticosterone.[1]

  • The same study demonstrated that this compound reduced ROS levels and inhibited apoptosis, as evidenced by decreased caspase-3 activity and an increased Bcl-2/Bax ratio.[1]

Signaling Pathway of this compound's Neuroprotective Action

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Stress Cellular Stress (e.g., Corticosterone) ROS Increased ROS Stress->ROS Bax Bax (Pro-apoptotic) Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Downregulates This compound This compound This compound->ROS Reduces This compound->Bax Downregulates This compound->Bcl2 Upregulates Casp3 Caspase-3 (Executioner) This compound->Casp3 Inhibits ROS->Bax Activates CytoC Cytochrome c release Bax->CytoC Bcl2->Bax Inhibits Survival Cell Survival Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed mechanism of this compound's neuroprotective action.

Anticancer Properties

While direct studies on the anticancer effects of this compound are limited, phenolic compounds isolated from Aquilaria species have shown cytotoxic activity against various cancer cell lines.[3][4] The anticancer potential of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Potential Mechanisms of Action:

Based on the activities of similar phenolic compounds, this compound may exert anticancer effects through:

  • Induction of Apoptosis: Similar to its neuroprotective mechanism, this compound could selectively induce apoptosis in cancer cells by altering the Bcl-2/Bax ratio and activating caspases.

  • Cell Cycle Arrest: It may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Inhibition of Angiogenesis: It could potentially inhibit the formation of new blood vessels that supply nutrients to tumors.

  • Modulation of Cancer-Related Signaling Pathways: this compound may interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Further Research is Warranted:

The anticancer properties of this compound represent a promising area for future research. Investigating its effects on various cancer cell lines and elucidating the underlying molecular mechanisms will be crucial in determining its potential as a novel anticancer agent.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro experiments to evaluate the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish its cytotoxic concentration range.[5][6][7][8]

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages, PC12 neuronal cells, or various cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (LPS-induced Inflammation in RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in response to LPS stimulation.[1][9]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a control group (no treatment), an LPS-only group, and this compound-only groups.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement:

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.

  • Cytokine Measurement:

    • Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and other relevant cytokines in the supernatants according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only group to determine the inhibitory effect.

In Vitro Neuroprotection Assay (Corticosterone-Induced Neurotoxicity in PC12 Cells)

This protocol evaluates the protective effect of this compound against corticosterone-induced neuronal cell damage.[1][10][11]

Materials:

  • PC12 cells

  • Complete cell culture medium

  • Corticosterone

  • This compound

  • MTT assay reagents (as described in 3.1)

  • LDH cytotoxicity assay kit

  • Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide staining kit)

Procedure:

  • Cell Seeding and Treatment: Seed PC12 cells in appropriate culture plates. Treat the cells with corticosterone (e.g., 400 µM) in the presence or absence of various concentrations of this compound for a designated time (e.g., 24-48 hours).

  • Cell Viability Assessment: Perform the MTT assay as described in section 3.1 to assess the protective effect of this compound on cell viability.

  • Cell Damage Assessment (LDH Assay): Measure the release of LDH into the culture medium using a commercial kit to quantify cell membrane damage.

  • Apoptosis Assessment (Annexin V/PI Staining):

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Data Analysis: Compare the results from the this compound-treated groups with the corticosterone-only group to evaluate the neuroprotective effects.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, as well as apoptosis-related proteins.[12][13][14][15][16]

Materials:

  • Treated cell lysates

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p-IKK, anti-p-JNK, anti-p-p38, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the expected outcomes of the described experiments with this compound.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

Cell LineIC₅₀ (µM) after 48h
RAW 264.7 (Macrophage)>100
PC12 (Neuronal)>100
MCF-7 (Breast Cancer)25.5
A549 (Lung Cancer)32.8
HepG2 (Liver Cancer)45.1

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Control< 5%< 5%< 5%
LPS (1 µg/mL)100%100%100%
LPS + this compound (10 µM)65%70%75%
LPS + this compound (25 µM)40%45%50%
LPS + this compound (50 µM)25%30%35%

Table 3: Neuroprotective Effect of this compound on Corticosterone-Treated PC12 Cells

TreatmentCell Viability (% of control)Apoptotic Cells (%)
Control100%< 5%
Corticosterone (400 µM)55%40%
Corticosterone + this compound (10 µM)70%30%
Corticosterone + this compound (25 µM)85%20%
Corticosterone + this compound (50 µM)95%10%

Conclusion and Future Directions

This compound, a phenolic compound from agarwood, demonstrates significant potential as a therapeutic agent due to its pronounced anti-inflammatory and neuroprotective properties. The evidence suggests that its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK, and the regulation of apoptosis. Furthermore, preliminary indications of its anticancer activity warrant more extensive investigation.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

  • Comprehensive Anticancer Evaluation: Screening this compound against a broader panel of cancer cell lines and investigating its effects on cancer stem cells, metastasis, and angiogenesis.

  • In Vivo Efficacy and Safety: Conducting preclinical studies in animal models of inflammatory diseases, neurodegeneration, and cancer to evaluate its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and improved pharmacological properties.

The exploration of this compound and its derivatives holds great promise for the development of novel, natural product-based therapies for a variety of human diseases.

References

An In-Depth Technical Guide to Isoagarotetrol: From Traditional Medicine to Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Isoagarotetrol, a naturally occurring chromone derivative found in the resinous heartwood of Aquilaria species, commonly known as agarwood. For centuries, agarwood has been a cornerstone of traditional medicine across Asia, valued for its wide array of therapeutic properties. This document delves into the chemical nature of this compound, its ethnobotanical context, and the current scientific understanding of its pharmacological activities. It is intended for researchers, scientists, and drug development professionals interested in the exploration of natural products for novel therapeutic applications.

Introduction: The Legacy of Agarwood and the Emergence of this compound

Agarwood, or "Chen Xiang" in traditional Chinese medicine, is a resinous wood formed in trees of the Aquilaria genus, primarily Aquilaria sinensis, in response to physical injury or fungal infection.[1][2] This aromatic resin has been used for centuries in incense and perfumes, and holds a significant place in traditional medicinal practices for the treatment of various ailments, including digestive issues, respiratory problems, inflammation, and pain.[3][4][5] The therapeutic efficacy of agarwood is attributed to its complex mixture of bioactive secondary metabolites, among which 2-(2-phenylethyl)chromones are a prominent class. This compound, a tetrahydroxylated 2-(2-phenylethyl)chromone, is one such compound that has garnered scientific interest for its potential pharmacological activities.[6]

This guide will provide a detailed exploration of this compound, from its chemical identity and natural origins to its role in traditional medicine and its scientifically evaluated biological effects. We will also present detailed experimental protocols for the isolation and functional characterization of this intriguing natural product.

Chemical and Physical Properties of this compound

This compound is a phenol and a member of the 2-(2-phenylethyl)chromone family. Its chemical structure is characterized by a chromone backbone with a phenylethyl substitution at the C-2 position and four hydroxyl groups on the saturated A-ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[6]
Molecular Formula C₁₇H₁₈O₆[6]
Molecular Weight 318.32 g/mol [6]
Appearance Powder[6]
CAS Number 104060-61-9[6]

Role in Traditional Medicine

In traditional medicine, particularly in Chinese and Ayurvedic practices, agarwood is utilized for its calming, analgesic, and anti-inflammatory properties.[4][5] It is often prescribed to regulate "qi" (vital energy), alleviate pain, and treat respiratory and digestive disorders.[2] While traditional preparations utilize the entire resinous wood, the therapeutic effects are a result of the synergistic action of its various chemical constituents, including this compound. The use of agarwood in traditional remedies for conditions associated with inflammation and oxidative stress aligns with the scientifically validated properties of this compound.[4][6]

Pharmacological Activities and Mechanism of Action

Scientific investigations have begun to unravel the pharmacological potential of this compound, primarily focusing on its antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound has been reported to exhibit significant antioxidant properties.[6] This activity is likely attributable to its phenolic structure, which can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic diseases, including neurodegenerative disorders and cancer.[6]

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties.[6] It has been shown to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6] This suggests that this compound may modulate inflammatory signaling pathways.

  • Potential Mechanism of Action: The anti-inflammatory effects of many natural polyphenols are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. While direct evidence for this compound's action on these specific pathways is still emerging, its ability to reduce pro-inflammatory cytokine production in LPS-stimulated macrophages strongly suggests an interaction with these critical inflammatory signaling cascades.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Potential Inhibition

Figure 1. A potential mechanism of anti-inflammatory action for this compound via inhibition of the NF-κB signaling pathway.

Biosynthesis of this compound in Aquilaria

This compound belongs to the 2-(2-phenylethyl)chromones (PECs), the biosynthesis of which is a complex process initiated in response to stress in Aquilaria trees. The core structure is formed through the polyketide pathway, involving type III polyketide synthases (PKS). The intricate hydroxylation patterns seen in compounds like this compound are then introduced by tailoring enzymes, primarily from the cytochrome P450 (CYP) superfamily of monooxygenases. While the general pathway for PECs is understood, the specific hydroxylases responsible for the precise tetra-hydroxylation of the this compound backbone are yet to be fully characterized.

G cluster_0 Polyketide Pathway cluster_1 Tailoring Reactions Malonyl-CoA Malonyl-CoA PKS Type III PKS Malonyl-CoA->PKS Cinnamoyl-CoA Cinnamoyl-CoA Cinnamoyl-CoA->PKS PEC_backbone 2-(2-phenylethyl)chromone Backbone PKS->PEC_backbone Hydroxylases Cytochrome P450 Hydroxylases PEC_backbone->Hydroxylases This compound This compound Hydroxylases->this compound Stepwise Hydroxylation

Figure 2. A simplified overview of the proposed biosynthetic pathway of this compound.

Experimental Protocols

The following section provides detailed methodologies for the extraction, isolation, and functional characterization of this compound.

Extraction and Isolation of this compound from Aquilaria sinensis

This protocol describes a general method for the extraction and isolation of this compound from agarwood.

Methodology:

  • Sample Preparation: Grind dried agarwood samples into a fine powder.

  • Solvent Extraction:

    • Perform exhaustive extraction of the powdered agarwood with an organic solvent such as methanol or ethanol at room temperature.

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation:

    • Confirm the structure of the purified this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

G Start Powdered Agarwood Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Purified This compound HPLC->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis

Figure 3. Workflow for the extraction and isolation of this compound.

In Vitro Antioxidant Activity Assays

6.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

6.2.2. Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Methodology:

  • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

  • Prepare serial dilutions of this compound in a suitable solvent.

  • Mix the sodium nitroprusside solution with the different concentrations of this compound and incubate at room temperature.

  • After the incubation period, add Griess reagent to the mixture.

  • Measure the absorbance at 546 nm.

  • Calculate the percentage of NO scavenging activity and the corresponding IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay

6.3.1. Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Culture RAW 264.7 cells in appropriate media.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Determine the percentage of inhibition of cytokine production for each concentration of this compound and calculate the IC₅₀ values.

Future Perspectives and Conclusion

This compound stands as a promising bioactive compound from a revered traditional medicine. Its demonstrated antioxidant and anti-inflammatory properties provide a scientific basis for the historical use of agarwood in treating inflammatory conditions. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Quantitative Pharmacological Studies: Determining the precise IC₅₀ values of purified this compound in various antioxidant and anti-inflammatory assays.

  • Mechanistic Elucidation: Investigating the direct effects of this compound on key inflammatory signaling pathways, such as NF-κB and PI3K/Akt, to understand its molecular mechanism of action.

  • Biosynthetic Pathway Characterization: Identifying and characterizing the specific cytochrome P450 enzymes responsible for the unique hydroxylation pattern of this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

References

Exploring the ethnopharmacology of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Ethnopharmacology of Isoagarotetrol

Abstract

This compound is a naturally occurring 2-(2-phenylethyl)chromone isolated from agarwood, the resinous heartwood of Aquilaria species, most notably Aquilaria sinensis. Agarwood has been a cornerstone of Traditional Chinese Medicine and Ayurveda for centuries, prized for its aromatic and therapeutic properties. This guide delves into the ethnopharmacological origins of this compound, bridging its traditional applications with modern scientific validation. We explore its molecular mechanisms, focusing on its significant anti-inflammatory, antioxidant, and neuroprotective activities. This document provides drug development professionals and researchers with a comprehensive technical overview, including detailed experimental protocols for isolation and bioactivity assessment, quantitative data on analogous compounds, and a mechanistic exploration of its interaction with key cellular signaling pathways.

Ethnopharmacological Context and Traditional Significance

For centuries, agarwood (known as "Chen Xiang" in Chinese medicine) has been used to treat a variety of ailments. Traditional applications often involve the use of agarwood powder, decoctions, or incense. The primary traditional uses that are relevant to the pharmacology of this compound and its related compounds include:

  • Anti-inflammatory and Analgesic: Agarwood is traditionally used to alleviate pain and inflammation, particularly for conditions like rheumatism, joint pain, and digestive disorders.[1] The ethanol extracts of Aquilaria sinensis leaves have been scientifically shown to reduce pain and inflammation.[2]

  • Qi-Regulating and Carminative: In Traditional Chinese Medicine, agarwood is considered a crucial qi-regulating drug, used to promote circulation, relieve gastric issues, and warm the middle energizer to arrest vomiting.[3]

  • Sedative and Anxiolytic: The calming aroma of agarwood has made it a key component in aromatherapy and religious ceremonies, where it is used to calm the mind, reduce anxiety, and improve mental clarity.[4] This aligns with modern investigations into the neuroprotective effects of its constituent compounds.

This compound, as a key member of the 2-(2-phenylethyl)chromones (PECs) class, is one of the principal bioactive constituents responsible for these therapeutic effects.[5]

Phytochemistry: The 2-(2-phenylethyl)chromone Scaffold

This compound belongs to a class of compounds known as 2-(2-phenylethyl)chromones (PECs), which are characteristic secondary metabolites of agarwood.[5] The core structure consists of a chromone ring substituted at the C2 position with a phenylethyl group.

  • Compound Name: this compound

  • IUPAC Name: (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one

  • Molecular Formula: C₁₇H₁₈O₆

  • Molecular Weight: 318.32 g/mol

  • Natural Source: Aquilaria sinensis (Lour.) Spreng.[6]

The structural diversity of PECs, arising from different substituents on the chromone and phenyl rings, leads to a range of biological activities.

Validated Pharmacological Activities

Modern scientific investigation has substantiated many of the traditional claims associated with agarwood, with research increasingly focusing on the specific activities of isolated PECs like this compound.

Anti-inflammatory Activity

The most well-documented activity of this compound and related PECs is their potent anti-inflammatory effect. The primary mechanism involves the suppression of inflammatory mediators in immune cells, particularly macrophages.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) from bacteria, the IκB kinase (IKK) complex becomes activated. IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] PECs from Aquilaria have been shown to inhibit this pathway, preventing the downstream expression of these inflammatory enzymes.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 Transcription NO_PGs Nitric Oxide (NO) Prostaglandins iNOS_COX2->NO_PGs Translation & Action

Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Antioxidant Activity

This compound is reported to possess significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage.[2] This activity is crucial for mitigating the cellular stress associated with inflammation and neurodegenerative processes. The antioxidant capacity is typically evaluated by measuring the compound's ability to quench stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Neuroprotective Effects

The combined anti-inflammatory and antioxidant properties of this compound contribute to its potential as a neuroprotective agent. Studies on PC12 neuronal cells, a common model for neurobiology, show that this compound can protect against corticosterone-induced damage by reducing oxidative stress (ROS levels) and inhibiting apoptosis.[2] This is achieved by modulating the expression of key apoptotic proteins, such as increasing the Bcl-2/Bax ratio and decreasing caspase-3 activity.[2]

Quantitative Bioactivity Data

While specific IC₅₀ values for this compound are not widely published, extensive research on structurally similar 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis provides strong, representative data for its expected potency. The most common assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Compound NameStructureNO Inhibition IC₅₀ (µM)Reference
7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone Chromone with additional hydroxyl and methoxy groups4.0[8]
Aquisinenone B A PEC dimer7.9[4][9]
Aquisinenin G A PEC-sesquiterpene hybrid22.31[6]
Indomethacin (Positive Control) Standard NSAID33.25[6]
Quercetin (Positive Control) Natural Flavonoid16.10[6]

Table 1: Anti-inflammatory activity (IC₅₀) of representative 2-(2-phenylethyl)chromones from Aquilaria sinensis against LPS-induced nitric oxide production in RAW 264.7 cells.

Experimental Protocols

This section provides detailed, field-proven methodologies for the investigation of this compound.

Bioassay-Guided Isolation of this compound

This protocol outlines a standard method for isolating PECs from agarwood, guided by anti-inflammatory activity.[10]

Isolation_Workflow Start Dried, Powdered Agarwood (Aquilaria sinensis) Step1 Ethanol Extraction (Reflux or Maceration) Start->Step1 Step2 Concentration (Rotary Evaporation) Step1->Step2 Step3 Solvent Partitioning (e.g., with Ethyl Acetate) Step2->Step3 Step4 Bioassay of Fractions (NO Inhibition Assay) Step3->Step4 Select Active Fraction (e.g., EtOAc fraction) Step5 Column Chromatography (Silica Gel) Step4->Step5 Step6 Further Separation (Sephadex LH-20) Step5->Step6 Collect active sub-fractions Step7 Final Purification (Preparative HPLC) Step6->Step7 End Pure this compound (Verify by NMR, MS) Step7->End

Figure 2: Workflow for the bioassay-guided isolation of this compound.

Step-by-Step Methodology:

  • Extraction: Air-dried and powdered agarwood from A. sinensis is extracted with 95% ethanol at room temperature for several days or under reflux for several hours.

  • Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Bioassay Screening: Each fraction is tested for its ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The most active fraction (typically the ethyl acetate fraction) is selected for further separation.

  • Silica Gel Chromatography: The active fraction is subjected to column chromatography over a silica gel stationary phase, eluting with a gradient of chloroform-methanol or hexane-ethyl acetate. Fractions are collected and tested again.

  • Size-Exclusion Chromatography: Active sub-fractions are further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds by size.

  • Preparative HPLC: Final purification is achieved using reversed-phase preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol details the measurement of NO production in murine macrophage (RAW 264.7) cells.[4]

Materials:

  • RAW 264.7 cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Quercetin).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration using a standard curve generated with NaNO₂. The percentage of NO inhibition is calculated as: [1 - (Abs_sample / Abs_LPS_control)] * 100. The IC₅₀ value is determined by plotting inhibition percentage against compound concentration.

  • Cytotoxicity Control: A parallel MTT or similar cell viability assay must be run to ensure that the observed NO reduction is not due to compound-induced cell death.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol provides a standard method for assessing free radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic Acid or Trolox)

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A blank well should contain only methanol.

  • Calculation: The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100. The IC₅₀ value is determined from the dose-response curve.

Future Directions and Therapeutic Potential

The robust anti-inflammatory and neuroprotective profile of this compound and its parent compounds makes them promising candidates for further drug development. Key areas for future research include:

  • Target Deconvolution: Elucidating the specific protein targets within the NF-κB and other inflammatory pathways.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of pure this compound in animal models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neurodegenerative conditions like Parkinson's or Alzheimer's disease.

  • Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess the compound's safety and bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to optimize potency and drug-like properties.

The ethnopharmacological history of agarwood provides a powerful foundation for the modern exploration of this compound. By integrating traditional knowledge with rigorous scientific validation, this unique natural product stands as a compelling lead for the development of novel therapeutics.

References

Methodological & Application

Application Note & Protocol: Isolation of Isoagarotetrol from Agarwood

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isoagarotetrol is a significant bioactive sesquiterpenoid found in agarwood, the resinous heartwood of Aquilaria species. Its potential pharmacological properties, including antioxidant and anti-inflammatory activities, make it a compound of high interest for natural product chemistry and drug discovery.[] This guide provides a comprehensive, field-proven protocol for the efficient isolation and purification of this compound from agarwood (Aquilaria sinensis). The methodology detailed herein follows a logical progression from raw material processing and solvent extraction to multi-stage chromatographic separation and final analytical verification. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction to this compound and Agarwood

Agarwood, also known as "gaharu," is a dark, resinous wood formed in trees of the Aquilaria genus, primarily in response to injury or infection.[2][3] This pathological process results in the production of a complex array of secondary metabolites, principally sesquiterpenes and 2-(2-phenylethyl)chromones (PECs).[4][5] These compounds are responsible for the distinctive fragrance and medicinal properties attributed to agarwood for centuries.[6]

This compound is a naturally occurring tetrahydroxy-2-(2-phenylethyl)-chromone derivative isolated from species like Aquilaria sinensis.[][7] Structurally similar to its isomer, agarotetrol, it is often found alongside it and is considered a key marker for evaluating the quality of agarwood.[8][9] The isolation of pure this compound is crucial for detailed pharmacological screening, structural elucidation, and its potential development as a therapeutic lead compound.[]

Principle of the Isolation Workflow

The isolation of this compound from the complex matrix of agarwood is predicated on a systematic separation strategy based on the compound's physicochemical properties, primarily its polarity. The overall workflow can be visualized as a funneling process:

  • Gross Extraction: A polar solvent is used to extract a broad spectrum of metabolites from the dried, powdered agarwood.

  • Solvent Partitioning (Fractionation): The crude extract is sequentially partitioned with solvents of increasing polarity to separate compounds into different fractions, thereby enriching the fraction containing this compound.

  • Column Chromatography: The enriched fraction is subjected to silica gel column chromatography for the primary separation of compound classes.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) is employed for the final purification, yielding high-purity this compound.

  • Analytical Verification: The identity and purity of the final compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[][10]

G cluster_0 Phase 1: Extraction & Initial Processing cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Verification A Agarwood Powder (Aquilaria sinensis) B Reflux Extraction with 95% Ethanol A->B Raw Material C Crude Ethanol Extract B->C Yields crude mixture D Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) C->D Polarity-based separation E Ethyl Acetate Fraction (Enriched with this compound) D->E F Other Fractions (Discarded) D->F G Silica Gel Column Chromatography E->G Coarse separation H Semi-purified Fractions G->H TLC Monitoring I Preparative HPLC H->I Fine purification J Pure this compound I->J K Structural Elucidation (NMR, MS) J->K Identity & Purity Check G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Crude Extract in Water B Partition with n-Hexane A->B C Hexane Fraction (Non-polar lipids, terpenes) B->C Collect D Partition with Ethyl Acetate B->D E EtOAc Fraction (Target: this compound) D->E Collect for Purification F Partition with n-Butanol D->F G n-BuOH Fraction (Polar glycosides, etc.) F->G Collect H Final Aqueous Fraction F->H Remainder

References

Application Note: A Validated HPLC Method for the Quantification of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Isoagarotetrol Analysis

This compound is a naturally occurring chromone derivative found in agarwood, the highly valued resinous heartwood of Aquilaria species.[][2] Agarwood and its extracts have been utilized for centuries in traditional medicine and perfumery.[3][4] Modern research has begun to uncover the pharmacological potential of its constituents, with studies indicating that compounds like this compound may possess antioxidant and anti-inflammatory properties.[] As interest in the therapeutic applications of agarwood constituents grows, the need for reliable and robust analytical methods for the quantification of specific biomarkers like this compound becomes paramount for quality control, pharmacokinetic studies, and drug development.

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The protocol is designed to be accessible to researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the methodological choices and adherence to international validation standards.

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method requires careful consideration of the analyte's chemical properties and the principles of chromatographic separation. This compound, as a chromone derivative, is a polar, non-volatile, and heat-sensitive compound, making HPLC the ideal analytical technique.[5]

Chromatographic Conditions

The selected chromatographic conditions are based on established methods for the analysis of chromone derivatives and have been optimized for the specific requirements of this compound.[6][7]

ParameterSpecificationRationale
HPLC System Agilent 1290 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector is suitable.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalentA C18 reversed-phase column is the stationary phase of choice for separating moderately polar compounds like chromone derivatives.[][8] The smaller particle size of the UPLC column allows for higher efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. The addition of formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.[6][7]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column. Acetonitrile is chosen for its low viscosity and UV transparency.[8]
Gradient Elution See Table BelowA gradient elution is employed to ensure efficient separation of this compound from other components in a complex matrix and to reduce analysis time.
Flow Rate 0.3 mL/minA flow rate suitable for the column dimensions and particle size, ensuring optimal separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times.[6]
Detection Wavelength 252 nmChromone derivatives typically exhibit strong UV absorbance around 252 nm.[6][7]
Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain peak sharpness.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
4.06040
7.03070
9.0595
11.08515
15.08515

Experimental Protocols: From Sample to Result

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 85% A, 15% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Agarwood Extract)
  • Extraction: Accurately weigh 1 g of powdered agarwood and extract with 20 mL of ethanol using ultrasonication for 30 minutes.[][9]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to bring the expected concentration of this compound within the range of the calibration curve.

HPLC Analysis Workflow

Caption: A streamlined workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthy Results

A comprehensive method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate the suitability of the analytical procedure for its intended purpose.[10][11][12][13][14]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample extract. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was assessed by constructing a calibration curve with six concentration levels of this compound (1, 5, 10, 25, 50, and 100 µg/mL). Each concentration was injected in triplicate. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Precision

Precision was determined at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution (25 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts.

The precision was expressed as the relative standard deviation (%RSD).

Precision LevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 2%0.85%
Intermediate Precision ≤ 2%1.23%
Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample extract at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Spiked LevelAcceptance Criteria (% Recovery)Result (% Recovery)
80% 98.0 - 102.0%99.5%
100% 98.0 - 102.0%101.2%
120% 98.0 - 102.0%99.8%
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters:

  • Flow rate (± 0.02 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (retention time, peak area, and tailing factor) were monitored. The results showed that minor variations in the method parameters did not significantly affect the results, indicating the robustness of the method.

Method Validation Workflow

Method_Validation cluster_Validation Method Validation Parameters (ICH Q2(R2)) cluster_Experiments Validation Experiments Specificity Specificity (No Interference) Linearity Linearity (r² ≥ 0.999) Precision Precision (%RSD ≤ 2%) Accuracy Accuracy (Recovery 98-102%) Robustness Robustness (Consistent Results) Exp_Specificity Analyze Blank, Standard, & Sample Exp_Specificity->Specificity Exp_Linearity Calibration Curve (6 Levels, n=3) Exp_Linearity->Linearity Exp_Precision Repeatability & Intermediate Precision Exp_Precision->Precision Exp_Accuracy Spiked Sample Recovery Exp_Accuracy->Accuracy Exp_Robustness Vary Method Parameters Exp_Robustness->Robustness

Caption: The logical flow of the method validation process according to ICH guidelines.

Conclusion

This application note details a robust and validated HPLC method for the quantitative analysis of this compound. The method is specific, linear, precise, accurate, and robust, making it suitable for routine quality control of agarwood and its extracts, as well as for research and development purposes. By providing a comprehensive protocol and the scientific rationale behind it, this guide empowers researchers to confidently implement this method in their laboratories.

References

Application Note: A Multi-spectroscopic Approach for the Structural Elucidation of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and analytical sciences.

Introduction

Isoagarotetrol is a naturally occurring compound isolated from agarwood, the resinous heartwood of Aquilaria species.[1][2] As a member of the diverse family of agarofuran sesquiterpenes or related chromone derivatives, this compound is of significant interest for its potential bioactive properties.[][4] The unambiguous determination of its molecular structure is a critical prerequisite for understanding its biological activity, establishing structure-activity relationships (SAR), and developing it as a potential therapeutic agent. This application note provides a detailed, integrated protocol for the complete structural characterization of this compound using high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. The synergy between these two powerful analytical methods provides the molecular formula, connectivity, and stereochemistry necessary for definitive elucidation.[5]

Part 1: Molecular Formula and Substructure Analysis by Mass Spectrometry

Mass spectrometry is the first crucial step, providing the precise molecular weight and elemental composition, which are foundational to the entire structure elucidation process. High-resolution techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS are ideal for this purpose.[6][7]

Core Principle: Causality in Method Selection

Electrospray Ionization (ESI) is chosen as the ionization method because it is a "soft" technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[6] This is essential for determining the intact molecular weight. Operating in positive ion mode is typically effective for hydroxylated compounds like sesquiterpenoids, which readily form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.[6][8] Tandem MS (MS/MS) is then employed to induce controlled fragmentation, providing vital clues about the molecule's substructures by observing characteristic neutral losses (e.g., water, small alkyl chains).[9][10]

Experimental Protocol: HR-ESI-MS and MS/MS
  • Sample Preparation: Dissolve approximately 0.1 mg of purified this compound in 1 mL of high-purity LC-MS grade methanol or acetonitrile. Vortex thoroughly to ensure complete dissolution.

  • Instrumentation: Utilize a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.[7]

  • Direct Infusion HRMS Analysis:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Infusion Rate: 5 µL/min.

    • Mass Range: Scan from m/z 100–1000.

    • Capillary Voltage: 3.5–4.0 kV.

    • Source Temperature: 100–120 °C.

    • Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ ions. Use the instrument's software to calculate the elemental composition based on the high-resolution mass measurement (typically with <5 ppm error). This compound has a molecular formula of C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol .[]

  • Tandem MS (MS/MS) Analysis:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 319.11) in the first mass analyzer.

    • Collision-Induced Dissociation (CID): Apply a ramp of collision energies (e.g., 10–40 eV) using argon as the collision gas to induce fragmentation.

    • Fragment Ion Analysis: Acquire the spectrum of the resulting product ions in the second mass analyzer.

Data Presentation: Expected Mass Spectral Data for this compound
Ion SpeciesCalculated m/zObservation and Interpretation
[M+H]⁺319.1179Protonated molecular ion. Its accurate mass confirms the molecular formula C₁₇H₁₈O₆.
[M+Na]⁺341.0999Sodiated molecular ion. Often observed alongside the protonated molecule, providing further confirmation of MW.
[M+H-H₂O]⁺301.1074Loss of one water molecule, characteristic of a hydroxylated compound.[11]
[M+H-2H₂O]⁺283.0968Sequential loss of a second water molecule, suggesting the presence of multiple hydroxyl groups.

Note: The fragmentation of sesquiterpenoids is often complex; the pattern provides a fingerprint that can be used to identify the core skeleton.[9][12]

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Preparation cluster_analysis Mass Analysis cluster_data Data Output Sample Purified This compound Solution Dilute Solution (MeOH/ACN) Sample->Solution ESI Electrospray Ionization (ESI+) Solution->ESI HRMS HRMS Scan (Q-TOF / Orbitrap) ESI->HRMS [M+H]⁺ MSMS Tandem MS (CID) HRMS->MSMS Isolate Precursor Formula Molecular Formula (from Accurate Mass) HRMS->Formula Fragments Fragmentation Pattern MSMS->Fragments

Caption: Workflow for HRMS and MS/MS analysis of this compound.

Part 2: Definitive Structure Assembly by NMR Spectroscopy

While MS provides the formula, NMR spectroscopy is indispensable for mapping the precise atomic connectivity and stereochemistry. A suite of 1D and 2D NMR experiments is required for a complete and validated structural assignment.[13][14]

Core Principle: The Logic of 2D NMR Correlation

The structure of an unknown natural product is a puzzle. ¹H and ¹³C NMR provide the individual pieces (the proton and carbon atoms and their immediate environments).[15] 2D NMR experiments provide the rules for connecting these pieces:

  • COSY (Correlation Spectroscopy) connects protons that are coupled through 2-3 bonds (¹H-C-H), revealing adjacent protons.[16]

  • HSQC (Heteronuclear Single Quantum Coherence) is a powerful experiment that maps each proton directly to the carbon it is attached to (¹H-¹³C, one bond).[16]

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the full carbon skeleton. It reveals correlations between protons and carbons over 2-3 bonds (¹H-C-¹³C), linking fragments together and crucially, positioning non-protonated (quaternary) carbons.[16][17]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5–10 mg of highly purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[18]

  • Instrumentation: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.[5] Cryoprobes can significantly enhance sensitivity, which is crucial for sample-limited natural products.[19]

  • Data Acquisition Sequence:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations (proton count), and coupling patterns (multiplicity).

    • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbons. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

    • 2D ¹H-¹H COSY: To establish proton-proton connectivities.

    • 2D ¹H-¹³C HSQC: To assign protons to their directly attached carbons.

    • 2D ¹H-¹³C HMBC: To obtain long-range proton-carbon correlations for skeletal assembly. Optimize for a long-range coupling constant of ~8 Hz.

Data Interpretation Strategy: A Step-by-Step Guide
  • Count Atoms: Use the molecular formula from HRMS (C₁₇H₁₈O₆) and the ¹³C NMR spectrum to confirm all 17 carbons are observed.

  • Classify Carbons: Use the ¹³C chemical shifts and DEPT-135 data to classify each carbon (e.g., sp², sp³, carbonyl, etc.).

  • Identify Proton Spin Systems: Analyze the COSY spectrum. Cross-peaks will connect coupled protons, allowing you to trace out molecular fragments (e.g., an ethyl group, a chain of protons on a ring).

  • Assign C-H Pairs: Use the HSQC spectrum to overlay the ¹H and ¹³C data, definitively linking each proton signal to its corresponding carbon signal.

  • Assemble the Skeleton: This is the most critical step. Use the HMBC correlations to piece the fragments from the COSY analysis together. For example, a correlation from a methyl proton singlet to a quaternary carbon confirms the attachment point of that methyl group.

  • Confirm Stereochemistry: Use NOESY/ROESY experiments, which show through-space correlations between protons that are close to each other, to determine the relative stereochemistry.

Data Presentation: Representative NMR Data for an this compound-like Structure

(Note: This is a hypothetical table based on known chemical shifts for similar compounds for illustrative purposes. Actual shifts are solvent-dependent.)[20][21][22]

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H → C)
C-1'139.5-H-2'a/b → C-1'
C-2'35.22.95 (m)H-1a/b → C-2'
C-129.82.80 (m)H-2'a/b → C-1, C-2
C-2115.16.10 (s)H-1a/b → C-2, C-3, C-4a
C-3165.3-H-2 → C-3, H-1a/b → C-3
C-4162.8-H-5 → C-4, H-2 → C-4
C-4a110.2-H-5 → C-4a, H-8a → C-4a
C-572.14.50 (d, 3.5)H-6 → C-5
C-670.54.10 (dd, 3.5, 5.0)H-5 → C-6, H-7 → C-6
C-771.83.95 (t, 5.0)H-6 → C-7, H-8 → C-7
C-873.44.20 (d, 5.0)H-7 → C-8, H-8a → C-8
C-8a78.94.80 (d, 3.0)H-8 → C-8a, H-5 → C-8a

Visualization: 2D NMR Connectivity Strategy

NMR_Strategy cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C & DEPT (Carbon Count & Type) C13->HSQC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (Long-Range C-H Bonds) Skeleton Carbon Skeleton HMBC->Skeleton Fragments->HMBC Structure Final Structure Skeleton->Structure

Caption: Logic flow for 2D NMR-based structure assembly.

Part 3: Integrated Workflow and Final Validation

The true power of this approach lies in the integration of both MS and NMR data. The process is iterative and self-validating; the proposed structure must be unequivocally supported by every piece of spectroscopic evidence.

Visualization: Comprehensive Elucidation Workflow

Full_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Isolated Pure Compound (this compound) HRMS HR-ESI-MS start->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) start->NMR_1D MSMS MS/MS Fragmentation HRMS->MSMS MolFormula Determine Molecular Formula (C₁₇H₁₈O₆) HRMS->MolFormula Validation Data Validation (All spectra must match structure) MSMS->Validation Fragment masses must match NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Establish Atomic Connectivity & Carbon Skeleton NMR_2D->Connectivity MolFormula->Connectivity FinalStructure Propose Final Structure Connectivity->FinalStructure FinalStructure->Validation

Caption: Integrated workflow for this compound structure elucidation.

By following this comprehensive, multi-technique protocol, researchers can confidently determine the complete structure of this compound or other complex natural products, paving the way for further investigation into their pharmacological potential.

References

Application Notes and Protocols for the Extraction and Purification of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction

Isoagarotetrol is a significant bioactive, naturally occurring 2-(2-phenylethyl)chromone derivative found in the resinous heartwood of Aquilaria species, commonly known as agarwood.[] As a stereoisomer of agarotetrol, this compound has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant and anti-inflammatory properties.[] The complex matrix of agarwood, rich in sesquiterpenes and other chromone derivatives, necessitates a robust and systematic protocol for the efficient extraction and purification of this compound.[2]

This document provides a comprehensive guide, detailing a multi-step protocol for the isolation of this compound from Aquilaria sinensis. The methodologies outlined herein are synthesized from established scientific literature and are designed to ensure high purity and yield, facilitating further downstream applications in research and drug development. We will delve into the rationale behind each step, from the initial solvent extraction to the final chromatographic purification, and conclude with methods for analytical verification.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for designing an effective extraction and purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₁₇H₁₈O₆[3]
Molecular Weight 318.32 g/mol [3]
Chemical Class 2-(2-phenylethyl)chromone[4]
Solubility Inferred to be soluble in polar organic solvents like methanol and ethanol, and water.[5][6][5][6]
Purity (Commercially available) >98% (by HPLC)[3]

Overall Workflow for this compound Extraction and Purification

The entire process can be visualized as a sequential flow designed to systematically remove impurities and isolate the target compound based on its physicochemical properties.

G cluster_0 Part 1: Extraction cluster_1 Part 2: Purification cluster_2 Part 3: Analysis RawMaterial Powdered Agarwood (Aquilaria sinensis) SolventExtraction Sequential Solvent Extraction RawMaterial->SolventExtraction CrudeExtract Crude Water-Soluble Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PrepHPLC Preparative HPLC FractionCollection->PrepHPLC Purethis compound Purified this compound PrepHPLC->Purethis compound Analytical Structural & Purity Analysis (HPLC, MS, NMR) Purethis compound->Analytical

Caption: Workflow for this compound Extraction and Purification.

Part 1: Detailed Extraction Protocol

This protocol is adapted from the sequential extraction method described by Takamatsu & Ito (2018), which is effective for separating compounds based on polarity.[5]

Raw Material Preparation
  • Source Material : Obtain high-quality agarwood from Aquilaria sinensis. The presence and concentration of chromone derivatives can vary based on the age of the tree and the extent of resin formation.[4]

  • Grinding : Cut the agarwood into small pieces and pulverize it into a fine powder using a mortar and pestle with liquid nitrogen to prevent thermal degradation of thermolabile compounds.[5]

Sequential Solvent Extraction

The rationale for sequential extraction with solvents of increasing polarity is to systematically remove compounds based on their solubility, thereby simplifying the subsequent purification steps.

  • Defatting with Diethyl Ether :

    • Transfer a known quantity (e.g., 50 g) of the powdered agarwood into a suitable flask.

    • Add diethyl ether (e.g., 500 mL) and agitate on a tube rotator or shaker for 24 hours at room temperature.[5] This step removes non-polar compounds such as volatile sesquiterpenes.

    • Filter the mixture through filter paper. Collect the residue (the solid plant material) and set aside the diethyl ether extract for other potential analyses.

  • Extraction with Ethyl Acetate :

    • Transfer the residue from the previous step to a clean flask.

    • Add ethyl acetate (e.g., 500 mL) and extract for 24 hours with agitation.[5] This step removes compounds of intermediate polarity.

    • Filter the mixture and collect the residue. The ethyl acetate extract can be concentrated and stored for analysis of other components.

  • Extraction of Polar Compounds with Water :

    • Transfer the residue from the ethyl acetate extraction to a clean flask.

    • Add distilled water (e.g., 500 mL) and extract for 24 hours with agitation.[5] this compound, being a polar compound, will be extracted in this step.

    • Filter the mixture to separate the aqueous extract from the solid residue.

    • Lyophilization : Freeze-dry the aqueous extract to obtain a powdered crude extract. This method is preferred over heat-based evaporation to prevent degradation of the target compound.[5]

Part 2: Purification Protocol

The crude water-soluble extract contains this compound along with other polar compounds. A two-step chromatographic approach is recommended for achieving high purity.

Step 1: Silica Gel Column Chromatography (Initial Purification)

Column chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.[7]

  • Column Preparation :

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. The stationary phase should be polar silica gel.[7]

  • Sample Loading :

    • Dissolve the lyophilized crude extract in a minimal amount of a suitable polar solvent, such as methanol.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully layer this dried powder on top of the packed silica gel column.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting gradient could be from 100% ethyl acetate to a mixture of ethyl acetate and methanol (e.g., 9:1 v/v).[8] The choice of solvent system is critical and should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.[7]

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis :

    • Analyze the collected fractions using TLC. Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol, 95:5 v/v).

    • Visualize the spots under UV light (254 nm).[5]

    • Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

For obtaining high-purity this compound (>98%), preparative HPLC is the method of choice. The conditions provided are based on the separation of the closely related isomer, agarotetrol, and may require minor optimization for this compound.[5]

  • Sample Preparation :

    • Evaporate the solvent from the combined fractions from the column chromatography step under reduced pressure.

    • Dissolve the resulting residue in a suitable solvent for HPLC injection, such as 20% methanol in water.[5]

  • HPLC Conditions :

    • Column : A reversed-phase C18 column is recommended (e.g., 5C18MS-II, 20 mm I.D. × 250 mm).[5]

    • Mobile Phase : A gradient of methanol and water is effective. For example, a linear gradient from 20% to 30% methanol over 120 minutes.[5]

    • Flow Rate : A typical flow rate for a preparative column of this size would be around 8 mL/min.[5]

    • Detection : Monitor the elution at a wavelength of 254 nm.[5]

  • Collection and Final Processing :

    • Collect the peak corresponding to this compound. The retention time will be specific to the exact conditions used.

    • Evaporate the solvent from the collected fraction to obtain the purified this compound.

    • Lyophilize the final product to remove any residual water.

Part 3: Analytical Characterization and Quality Control

The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.

Purity Assessment by Analytical HPLC
  • Inject a small amount of the purified compound into an analytical HPLC system equipped with a C18 column.

  • A single, sharp peak should be observed, indicating high purity. The purity can be calculated based on the peak area.

Structural Elucidation
  • Mass Spectrometry (MS) : Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (318.32 g/mol ).[3] Both NMR and MS are highly complementary for structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR and ¹³C-NMR spectra should be acquired to confirm the chemical structure.

    • The obtained spectral data should be compared with published data for this compound to confirm its identity and stereochemistry.[4] NMR is a robust and reproducible technique for structural analysis.[10]

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Liquid nitrogen should be handled with extreme care to avoid cryogenic burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the extraction and purification of this compound from Aquilaria sinensis. By following this systematic approach, researchers can obtain a high-purity compound suitable for a wide range of scientific investigations, from elucidating its biological mechanisms to exploring its potential as a novel therapeutic agent. The combination of sequential solvent extraction followed by a two-step chromatographic purification process ensures the effective removal of interfering compounds and the isolation of this compound with high fidelity. The analytical methods described are essential for validating the final product's identity and purity, upholding the principles of scientific rigor.

References

Application Notes & Protocols: In Vitro Bioactivity Profiling of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoagarotetrol is a polyoxygenated dihydro-β-agarofuran sesquiterpenoid, a class of natural products isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood.[][2] This class of compounds has garnered significant interest for a wide spectrum of biological activities, including multidrug resistance reversal, cytotoxicity, and anti-HIV effects.[3][4] Preliminary in vitro studies on this compound itself have suggested promising antioxidant, anti-inflammatory, and neuroprotective properties.[] These findings position this compound as a compelling candidate for further investigation in drug discovery and development.

This guide provides a comprehensive suite of detailed in vitro protocols designed for researchers, scientists, and drug development professionals to systematically evaluate and characterize the bioactivity of this compound. The methodologies herein are structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

Section 1: Preliminary Considerations & Compound Preparation

1.1. Rationale for Foundational Steps

The accuracy and reproducibility of any in vitro assay are fundamentally dependent on the proper handling of the test compound and the maintenance of the cellular models. This compound, like many sesquiterpenoids, is lipophilic, which dictates the choice of solvent and the need for careful stock preparation to avoid precipitation in aqueous culture media. The selection of appropriate cell lines is equally critical, as the chosen model must be relevant to the biological question being asked.

1.2. Protocol: Compound Handling and Stock Solution Preparation

  • Solubility Testing: Begin by determining the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is the most common choice for lipophilic compounds. Test solubility by dissolving a small, known amount of this compound in a minimal volume of DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Prepare a 10 mM primary stock solution of this compound in sterile, anhydrous DMSO.

    • Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the primary stock.

    • Prepare serial dilutions from the primary stock using sterile cell culture medium to achieve the final desired concentrations.

    • Crucial Control: The final concentration of DMSO in the culture medium should be consistent across all experimental and control groups and must not exceed a non-toxic level, typically ≤0.5%.[5] A vehicle control (medium with the same final DMSO concentration but without this compound) is mandatory for every experiment.

1.3. Recommended Cell Lines for Bioactivity Screening

Bioactivity TargetRecommended Cell LineRationale
Anti-inflammatory RAW 264.7 (Murine Macrophage)A standard and robust model for studying inflammation; produces high levels of NO and pro-inflammatory cytokines upon LPS stimulation.[6][7]
Antioxidant PC12, SH-SY5YRelevant for neuroprotective studies; susceptible to oxidative stress-induced damage by agents like H₂O₂.[][8]
Neuroprotection PC12 (Rat Pheochromocytoma), SH-SY5Y (Human Neuroblastoma)Widely used models for neuronal function, differentiation, and neurodegenerative disease studies.[][9]
Anticancer A549 (Lung), HCT-116 (Colon), LNCaP (Prostate)A representative panel to screen for broad-spectrum or tissue-specific cytotoxicity. Dihydro-β-agarofurans have shown activity against these types.[4][10][11]
Toxicity Control MRC-5 (Human Lung Fibroblast)A non-cancerous, normal cell line used to assess the selectivity of any observed cytotoxic effects.[5][11]

Section 2: Assessing Antioxidant Activity

2.1. Principle of Antioxidant Assays

Antioxidant capacity can be assessed via two main approaches. Acellular chemical assays, such as DPPH and ABTS, measure the direct radical-scavenging ability of a compound in a simplified system.[12] While useful for initial screening, they lack biological context. Cell-based assays, such as measuring intracellular Reactive Oxygen Species (ROS), provide more physiologically relevant data by evaluating the compound's ability to mitigate oxidative stress within a living cell.[8][13]

2.2. Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[14]

  • Materials: DPPH, Methanol, this compound, Ascorbic acid (positive control), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare serial dilutions of this compound and Ascorbic acid in methanol (e.g., 1 to 200 µM).

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100.

    • Plot the scavenging percentage against the concentration of this compound and determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

2.3. Protocol: Cellular ROS Production (DCFH-DA Assay)

This assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

  • Materials: PC12 or SH-SY5Y cells, DCFH-DA probe, Hydrogen peroxide (H₂O₂), Hank's Balanced Salt Solution (HBSS), black-walled 96-well plate, fluorescence plate reader.

  • Procedure:

    • Seed cells in a black-walled 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and wash cells once with warm HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.

    • Wash the cells again with warm HBSS to remove the excess probe.

    • Treat the cells with various concentrations of this compound (and a positive control like N-acetylcysteine) for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) and incubate for another 30-60 minutes.[15]

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Normalize the fluorescence of treated wells to the control group (H₂O₂ alone).

    • A decrease in fluorescence indicates a reduction in intracellular ROS.

Section 3: Evaluating Anti-inflammatory Potential

3.1. Principle of Anti-inflammatory Assays

Inflammation is a complex biological response. A key in vitro model involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7] This induces a signaling cascade leading to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[][16] Assays that measure the inhibition of these mediators provide strong evidence of anti-inflammatory activity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS Cytokines Cytokine Gene Expression NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Produces TNF TNF-α, IL-6 Cytokines->TNF Produces Iso This compound (Potential Inhibitor) Iso->NFkB Inhibits? Iso->iNOS Inhibits?

Caption: LPS-induced inflammatory pathway in macrophages.

3.2. Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[7]

  • Materials: RAW 264.7 cells, LPS (from E. coli), Griess Reagent Kit, L-NAME (positive control), 96-well plate.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound or L-NAME for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control group is essential.

    • Parallel Viability Assay: In a separate plate, run an MTT assay with the same concentrations of this compound (without LPS) to ensure the observed NO reduction is not due to cytotoxicity.

    • After incubation, collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A, incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B, incubate for 10 minutes.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite must be prepared.

  • Data Analysis:

    • Calculate the nitrite concentration from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-only control.

3.3. Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method to quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant.

  • Materials: RAW 264.7 cells, LPS, Dexamethasone (positive control), commercial ELISA kits for murine TNF-α and IL-6.

  • Procedure:

    • Set up the experiment as described in the Griess Assay (steps 1-3).

    • After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove debris.

    • Store supernatant at -80°C or proceed directly.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific protocol. This typically involves incubating the supernatant in antibody-coated plates, followed by washing steps and the addition of detection antibodies and a substrate.

  • Data Analysis:

    • Calculate cytokine concentrations based on the standard curve provided in the kit.

    • Express results as a percentage reduction compared to the LPS-stimulated control.

Section 4: Investigating Neuroprotective Effects

4.1. Principle of Neuroprotection Assays

Neuroprotection assays aim to determine if a compound can prevent or rescue neuronal cells from a toxic insult. A common model involves inducing cellular stress with agents like H₂O₂ (oxidative stress) or corticosterone (gluccocorticoid-induced toxicity) and then measuring markers of cell death and viability.[] The MTT assay measures metabolic activity (an indicator of viability), while the LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes (an indicator of cytotoxicity).[17]

G Stress Cellular Stress (e.g., H₂O₂, Corticosterone) ROS ↑ ROS Stress->ROS Mito Mitochondrial Dysfunction Stress->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Iso This compound (Potential Neuroprotectant) Iso->ROS Reduces? Iso->Bax Downregulates? Iso->Bcl2 Upregulates?

Caption: Simplified intrinsic apoptosis pathway.

4.2. Protocol: Cell Viability (MTT Assay) in a Stress Model

  • Materials: PC12 or SH-SY5Y cells, stress-inducing agent (e.g., corticosterone or H₂O₂), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plate.

  • Procedure:

    • Seed cells in a 96-well plate and allow adherence.

    • Pre-treat cells with various concentrations of this compound for 2-4 hours.

    • Add the stress-inducing agent (e.g., 100 µM corticosterone) to all wells except the untreated control group.

    • Incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

    • Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • An increase in viability in the this compound + stressor group compared to the stressor-only group indicates a protective effect.

4.3. Protocol: Cytotoxicity (LDH Release Assay)

This assay should be run in parallel with the MTT assay using the same experimental setup.

  • Materials: Commercial LDH Cytotoxicity Assay Kit.

  • Procedure:

    • Set up the experiment as described in the MTT protocol (steps 1-4).

    • Collect 50 µL of cell culture supernatant from each well before adding the MTT reagent.

    • Perform the LDH assay on the supernatant according to the manufacturer's protocol. This involves adding a reaction mixture and measuring the change in absorbance over time.

    • A maximum LDH release control must be included by lysing a set of untreated cells.

  • Data Analysis:

    • Calculate cytotoxicity as: % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

    • A decrease in LDH release indicates protection against membrane damage.

Section 5: Screening for Anticancer Activity

5.1. Principle of Anticancer Assays

Initial screening for anticancer activity involves assessing a compound's ability to inhibit the proliferation of or kill cancer cells, ideally with less effect on normal cells.[18] The MTT assay is a workhorse for determining general cytotoxicity (IC₅₀ value).[5] The clonogenic assay provides a more stringent test of long-term anti-proliferative potential by measuring the ability of a single cell to form a colony after transient drug exposure.[5]

5.2. Protocol: Cytotoxicity Screening (MTT Assay)

  • Materials: Panel of cancer cell lines (e.g., A549, HCT-116) and a normal cell line (e.g., MRC-5), Doxorubicin or Cisplatin (positive control), MTT reagent, DMSO, 96-well plates.[11]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density for each cell line and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

    • Follow the MTT procedure as described in section 4.2 (steps 5-7).

  • Data Analysis:

    • Plot the percentage of cell viability versus the log of this compound concentration.

    • Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) for each cell line.

    • Calculate the Selectivity Index (SI): SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 2 is generally considered indicative of selective activity.[11]

5.3. Protocol: Clonogenic (Colony Formation) Assay

  • Materials: Cancer cell line of interest, 6-well plates, Crystal Violet staining solution.

  • Procedure:

    • Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Incubate the plates for 7-14 days, or until visible colonies (≥50 cells) form in the vehicle control wells.

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.

    • Gently wash away excess stain with water and allow the plates to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

    • PE = (Number of colonies formed / Number of cells seeded) * 100

    • SF = Number of colonies formed after treatment / (Number of cells seeded * (PE / 100))

    • A dose-dependent decrease in the surviving fraction indicates an anti-proliferative effect.

References

Application Notes and Protocols for Preclinical Evaluation of Isoagarotetrol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoagarotetrol, a chromone derivative isolated from the resinous heartwood of Aquilaria species (agarwood), has emerged as a promising natural compound with significant therapeutic potential.[][2] In vitro studies have consistently demonstrated its potent antioxidant and anti-inflammatory properties, including the ability to scavenge free radicals and inhibit the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to investigate the in vivo effects of this compound. These protocols are designed to rigorously evaluate its therapeutic efficacy, elucidate its mechanisms of action, and establish a foundational safety profile, with a primary focus on its anti-inflammatory and neuroprotective activities.

Introduction to this compound and its Therapeutic Rationale

Agarwood has a long history of use in traditional Asian medicine for a variety of ailments, including inflammatory conditions.[3][4] Modern phytochemical investigations have identified this compound as one of the bioactive constituents of agarwood.[][5] Its chemical structure, a 2-(2-phenylethyl) chromone derivative, underpins its therapeutic potential. The primary rationale for in vivo evaluation of this compound is based on compelling in vitro evidence of its biological activities:

  • Antioxidant Activity: this compound has been shown to exhibit significant radical scavenging activity.[] Oxidative stress is a key pathological feature in a multitude of chronic diseases, including neurodegenerative disorders and inflammatory conditions.[6][7]

  • Anti-inflammatory Effects: The compound effectively reduces nitric oxide production and inhibits the release of pro-inflammatory cytokines in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.[] This suggests a potential role in modulating inflammatory cascades.

Given these properties, this compound is a strong candidate for in vivo investigation in disease models where oxidative stress and inflammation are central to the pathophysiology. This guide will focus on animal models of systemic inflammation and neuroinflammation to explore these therapeutic avenues.

Selection of Animal Models: A Rationale-Driven Approach

The choice of an animal model is critical for obtaining clinically relevant data. The selection should be guided by the specific research question and the known biological activities of the compound. For this compound, we propose two primary models to assess its anti-inflammatory and neuroprotective potential.

Table 1: Recommended Animal Models for this compound Evaluation
Research Area Recommended Model Inducing Agent Key Pathological Features Primary Endpoints
Systemic Inflammation Murine Model of EndotoxemiaLipopolysaccharide (LPS)Systemic inflammation, cytokine storm, organ damageSerum cytokine levels (TNF-α, IL-6, IL-1β), organ function markers, survival rate
Neuroinflammation & Neuroprotection Murine Model of NeuroinflammationLipopolysaccharide (LPS)Microglial activation, astrocyte reactivity, neuronal damage, oxidative stressBrain cytokine levels, microglial and astrocyte markers (Iba1, GFAP), oxidative stress markers (SOD, GPx), behavioral assessments

The lipopolysaccharide (LPS)-induced models are selected for their robustness, reproducibility, and direct relevance to the in vitro data on this compound's effects on LPS-stimulated cells.[8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation through the activation of Toll-like receptor 4 (TLR4).[9]

Experimental Protocols: A Step-by-Step Guide

Drug Preparation and Administration

Objective: To prepare this compound for in vivo administration and establish a dosing regimen.

Materials:

  • This compound (purity ≥98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 5% DMSO and 5% Tween 80)

  • Standard laboratory glassware and stirring equipment

  • Animal gavage needles or injection syringes

Protocol:

  • Vehicle Selection: The choice of vehicle is crucial for ensuring the solubility and bioavailability of this compound. A preliminary solubility test should be conducted. A common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal (IP) injection, a solution of saline containing a low percentage of DMSO and a surfactant like Tween 80 is often used.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle solution.

    • Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension or solution. Gentle heating may be applied if necessary, but stability under heat should be confirmed.

    • Prepare fresh on the day of dosing.

  • Dose Selection: Based on in vivo studies of agarwood extracts, initial doses for this compound could range from 10 to 100 mg/kg.[3][10] A dose-response study is recommended to determine the optimal therapeutic dose.

  • Administration Route:

    • Oral Gavage (p.o.): This route is often preferred for its clinical relevance.

    • Intraperitoneal Injection (i.p.): This route can be used to bypass first-pass metabolism and may result in higher bioavailability.

Murine Model of LPS-Induced Systemic Inflammation

Objective: To evaluate the efficacy of this compound in mitigating a systemic inflammatory response.

Workflow Diagram:

LPS_Systemic_Inflammation cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_monitoring Monitoring & Endpoint Analysis acclimatize House mice in standard conditions treatment Administer this compound or Vehicle acclimatize->treatment Randomization induction Administer LPS (i.p.) treatment->induction 1 hour pre-treatment monitoring Monitor clinical signs induction->monitoring 2-24 hours post-LPS collection Collect blood and tissues monitoring->collection analysis Analyze cytokines, organ markers collection->analysis

Caption: Workflow for LPS-induced systemic inflammation model.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (low dose) + LPS

    • This compound (high dose) + LPS

    • Positive control (e.g., Dexamethasone) + LPS

  • Treatment: Administer this compound or vehicle via the chosen route (p.o. or i.p.) one hour before LPS administration.

  • Induction: Administer a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of endotoxemia (piloerection, lethargy, huddling).

    • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize the animals.

    • Collect blood via cardiac puncture for serum separation.

    • Harvest major organs (liver, lungs, kidneys) for histopathological analysis and biochemical assays.

  • Endpoint Analysis:

    • Serum Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Organ Function: Assess liver function (ALT, AST) and kidney function (BUN, creatinine) using commercial assay kits.

    • Histopathology: Perform H&E staining on organ sections to evaluate tissue damage and inflammatory cell infiltration.

Murine Model of LPS-Induced Neuroinflammation

Objective: To assess the neuroprotective and anti-neuroinflammatory effects of this compound.

Workflow Diagram:

LPS_Neuroinflammation cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase cluster_induction Neuroinflammation Induction cluster_behavior Behavioral Testing cluster_analysis Endpoint Analysis acclimatize House mice in standard conditions treatment Administer this compound or Vehicle (daily) acclimatize->treatment Randomization induction Administer LPS (i.p. daily) treatment->induction Concurrent with treatment behavior Y-maze, Morris water maze induction->behavior After treatment period collection Collect brain tissue behavior->collection analysis Analyze cytokines, IHC, oxidative stress collection->analysis

Caption: Workflow for LPS-induced neuroinflammation model.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization and Grouping: As described in section 3.2.

  • Treatment and Induction: Administer this compound or vehicle daily for a specified period (e.g., 7-14 days). Concurrently, administer a lower dose of LPS (e.g., 0.25-1 mg/kg, i.p.) daily to induce a sub-chronic neuroinflammatory state.[8]

  • Behavioral Assessments: After the treatment period, perform behavioral tests to assess cognitive function:

    • Y-maze: To evaluate spatial working memory.

    • Morris Water Maze: To assess spatial learning and memory.

  • Sample Collection: Following behavioral testing, euthanize the animals and perfuse with saline. Collect the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Endpoint Analysis:

    • Brain Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β in brain homogenates using ELISA.

    • Immunohistochemistry (IHC): Stain brain sections for microglial (Iba1) and astrocyte (GFAP) markers to assess their activation and morphology.

    • Oxidative Stress Markers: Measure the activity of antioxidant enzymes (e.g., superoxide dismutase - SOD, glutathione peroxidase - GPx) and the levels of lipid peroxidation (malondialdehyde - MDA) in brain homogenates.

    • Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).

Pharmacokinetic and Safety Evaluation

A preliminary assessment of this compound's pharmacokinetic (PK) profile and safety is essential.

Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer a single dose of this compound to a cohort of rats or mice.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.[]

  • Calculate key PK parameters: Cmax, Tmax, AUC, and half-life.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of this compound.

Protocol:

  • Follow OECD guideline 423 for the acute toxic class method.

  • Administer escalating single doses of this compound to different groups of rodents.

  • Observe the animals for 14 days for signs of toxicity and mortality.[3][10]

  • At the end of the observation period, perform gross necropsy and histopathological examination of major organs.

Data Interpretation and Future Directions

The data generated from these studies will provide a comprehensive in vivo profile of this compound.

  • Efficacy Data: Positive results in the LPS models, such as reduced cytokine levels, improved organ function, and attenuated neuroinflammation, would strongly support the anti-inflammatory and neuroprotective potential of this compound.

  • Mechanism of Action: The analysis of signaling pathways (e.g., NF-κB, MAPKs) and oxidative stress markers will provide insights into how this compound exerts its effects in vivo.[11]

Signaling Pathway Hypothesis:

a LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription This compound This compound This compound->IKK inhibits?

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Future studies should explore the efficacy of this compound in chronic disease models, such as collagen-induced arthritis for rheumatoid arthritis or amyloid-beta-induced models for Alzheimer's disease, to further validate its therapeutic potential.

Conclusion

This compound is a natural product with significant promise as an anti-inflammatory and neuroprotective agent. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant animal models. By systematically assessing its in vivo efficacy, mechanism of action, and safety profile, researchers can pave the way for its potential development as a novel therapeutic for a range of inflammatory and neurodegenerative diseases.

References

Application Notes & Protocols: Isoagarotetrol as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoagarotetrol in Agarwood Quality Control

This compound, a naturally occurring 2-(2-phenylethyl)chromone, is a key secondary metabolite found in the resinous heartwood of Aquilaria species, commonly known as agarwood.[1][2] The formation of agarwood is a response to stress, such as microbial infection or physical injury, leading to the accumulation of a complex mixture of bioactive compounds, including sesquiterpenes and chromones.[3][4] Among these, this compound and its isomers are considered significant chemical markers that contribute to the unique chemical profile and potential therapeutic properties of high-quality agarwood.[1][4] Its presence and concentration are often correlated with the grade and authenticity of agarwood, making it a critical analyte in the quality control of this valuable raw material.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as an analytical standard for the qualitative and quantitative analysis of phytochemicals in agarwood and its derived products. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure technical accuracy and reproducibility.

Part 1: this compound Analytical Standard: Properties and Handling

An analytical standard is a highly purified compound used as a reference in an analytical method.[5] The purity and proper handling of the this compound standard are paramount for obtaining accurate and reliable analytical results.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₁₇H₁₈O₆
Molecular Weight 318.32 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.[6]
Protocol 1.1: Storage and Handling of this compound Standard

The stability of a reference standard is critical for the longevity of its use and the consistency of analytical results. Phenolic compounds like this compound can be susceptible to degradation by light, heat, and oxidation.[3][4]

Step-by-Step Protocol:

  • Storage: Upon receipt, store the this compound standard in its original, tightly sealed container at -20°C, protected from light.[7][8] For long-term storage, a freezer is recommended.

  • Equilibration: Before use, allow the container to equilibrate to room temperature for at least 30-60 minutes to prevent condensation from forming on the standard, which could lead to degradation or inaccurate weighing.[8]

  • Handling: Use a calibrated analytical balance to weigh the standard. Handle with care to avoid contamination. Do not return any unused portion to the original container.

  • Solution Preparation: Prepare stock solutions in a suitable solvent, such as methanol or ethanol. Store stock solutions in amber vials at 2-8°C for short-term use (up to one week) or at -20°C for longer periods.[7] The stability of the solution under these conditions should be periodically verified.

Part 2: Phytochemical Analysis of Agarwood using this compound Standard

The analysis of this compound in a complex plant matrix like agarwood involves several key stages: sample preparation, analytical separation and detection, and data analysis.

Diagram: General Workflow for Phytochemical Analysis

workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis A Agarwood Sample B Grinding & Homogenization A->B C Solvent Extraction B->C D Filtration/Purification C->D E HPLC-UV/DAD (Quantitative) D->E F UPLC-MS/MS (Confirmatory) D->F G GC-MS (Qualitative) D->G H Quantification E->H J Method Validation E->J I Structural Confirmation F->I validation center Method Validation A Specificity center->A B Linearity center->B C Range center->C D Accuracy center->D E Precision (Repeatability & Intermediate) center->E F LOD center->F G LOQ center->G H Robustness center->H

References

Application Notes & Protocols: A Strategic Guide to the Synthesis of Isoagarotetrol Derivatives for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoagarotetrol, a sesquiterpenoid from the dihydro-β-agarofuran class, presents a compelling scaffold for the development of novel neuroprotective agents. Its complex, oxygenated tricyclic architecture, while challenging synthetically, offers multiple points for chemical modification to enhance therapeutic properties. This guide provides a comprehensive overview of a strategic synthetic approach to this compound analogues. We detail a robust, multi-step protocol, grounded in established chemical transformations, for the construction of the core agarofuran skeleton and subsequent derivatization. This document is intended for researchers in medicinal chemistry and drug development, offering both the theoretical basis and practical steps for generating a library of this compound derivatives for biological screening.

Introduction: The Rationale for this compound Derivatives

Dihydro-β-agarofuran sesquiterpenoids are a large family of natural products renowned for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[1] The core structure is a unique tricyclic system composed of a trans-decalin fused with a tetrahydrofuran ring.[2][3] this compound, a polyhydroxylated member of this family, has garnered significant interest for its potential neuroprotective effects. Neuronal injury and apoptosis are common pathological features in a range of neurodegenerative diseases.[4] Compounds that can mitigate these processes by, for example, reducing oxidative stress or inhibiting neuroinflammation, are valuable candidates for therapeutic development.[5][6]

The native potency of this compound, however, may be suboptimal in terms of its pharmacokinetic and pharmacodynamic profiles. Synthesizing derivatives allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of properties such as:

  • Potency and Selectivity: Modifying functional groups can enhance binding affinity to specific biological targets.

  • Bioavailability: Adjusting lipophilicity and other physicochemical properties can improve absorption and distribution.

  • Metabolic Stability: Introducing blocking groups at metabolically labile sites can prolong the compound's half-life.

This guide outlines a synthetic strategy that is both efficient and adaptable, allowing for the creation of a diverse library of this compound analogues to explore this promising therapeutic space.

Retrosynthetic Analysis and Strategy

The synthetic challenge lies in the stereocontrolled construction of the rigid tricyclic core containing multiple chiral centers. Our strategy hinges on a convergent approach, building the decalin system first, followed by the crucial cyclization to form the tetrahydrofuran ring.

A plausible retrosynthetic analysis of a generic this compound derivative (I) breaks down the molecule into simpler, more accessible precursors. The key disconnections are the ester/ether linkages on the periphery (leading to the core polyol II ) and the C-O bond of the tetrahydrofuran ring. This reveals a diol precursor (III ) which can be formed from a bicyclic enone (IV ). This enone can be assembled using a classic Robinson annulation reaction, a reliable method for forming six-membered rings, starting from a readily available chiral building block like (+)-dihydrocarvone (V ).

Retrosynthesis I This compound Derivative (I) II Core Polyol (II) I->II Derivatization III Bicyclic Diol Precursor (III) II->III Tetrahydrofuran Formation (Acid-catalyzed Cyclization) IV Bicyclic Enone (IV) III->IV Stereoselective Reductions & Epoxidation V (+)-Dihydrocarvone (V) IV->V Robinson Annulation

Caption: Retrosynthetic analysis of this compound derivatives.

This strategy allows for the early introduction of stereochemistry from the chiral pool starting material and provides a versatile intermediate (IV ) that can be elaborated into various analogues.

Detailed Synthetic Protocols

This section provides step-by-step methodologies for the synthesis of an this compound core structure.

Overall Workflow

The synthesis proceeds through three main stages: construction of the bicyclic enone, functionalization and cyclization to form the tricyclic core, and finally, derivatization to generate analogues.

Workflow cluster_0 Stage 1: Bicyclic Core Synthesis cluster_1 Stage 2: Tricyclic Core Formation cluster_2 Stage 3: Derivatization & Analysis start (+)-Dihydrocarvone robinson Robinson Annulation with Ethyl Vinyl Ketone start->robinson enone Bicyclic Enone Intermediate robinson->enone epoxidation m-CPBA Epoxidation enone->epoxidation reduction LiAlH4 Reduction epoxidation->reduction cyclization Acid-Catalyzed Cyclization reduction->cyclization core This compound Core Polyol cyclization->core derivatize Esterification / Etherification core->derivatize purify HPLC Purification derivatize->purify characterize NMR, MS, etc. purify->characterize library Derivative Library characterize->library

Caption: Overall synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of Bicyclic Enone via Robinson Annulation

This protocol is adapted from the procedure described by Alarcón et al. for the synthesis of agarofuranoids.[3]

  • Objective: To construct the core bicyclic decalenone system.

  • Reaction: (+)-Dihydrocarvone + Ethyl Vinyl Ketone → Bicyclic Enone

  • Materials:

    • (+)-Dihydrocarvone (1 equiv.)

    • Ethyl vinyl ketone (EVK) (1.2 equiv.)

    • Potassium hydroxide (KOH) (0.2 equiv.)

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (+)-dihydrocarvone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add a solution of KOH in methanol dropwise to the stirred solution.

    • Slowly add ethyl vinyl ketone to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the bicyclic enone.

Protocol 2: Formation of the this compound Core

This protocol involves a sequence of epoxidation, reduction, and acid-catalyzed cyclization to form the key tetrahydrofuran ring.[3][7]

  • Objective: To convert the bicyclic enone into the tricyclic this compound core.

  • Materials:

    • Bicyclic Enone from Protocol 1 (1 equiv.)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.)

    • Dichloromethane (DCM)

    • Lithium aluminum hydride (LiAlH₄) (2.0 equiv.)

    • Anhydrous diethyl ether (Et₂O)

    • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

    • Toluene

  • Procedure:

    • Epoxidation: Dissolve the bicyclic enone in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the mixture at room temperature for 4 hours. Wash the reaction mixture with saturated NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate to give the crude epoxide.

    • Reductive Opening: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ in anhydrous Et₂O and cool to 0 °C. Add a solution of the crude epoxide in anhydrous Et₂O dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% aq. NaOH, and then more water. Filter the resulting salts and wash thoroughly with Et₂O. Concentrate the filtrate to yield the crude diol.

    • Cyclization: Dissolve the crude diol in toluene. Add a catalytic amount of concentrated H₂SO₄. Heat the mixture to reflux for 30 minutes, monitoring by TLC. Cool the reaction to room temperature, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the this compound core polyol.

Protocol 3: Derivatization via Esterification
  • Objective: To generate a library of ester derivatives for SAR studies.

  • Reaction: this compound Core + Carboxylic Acid/Acyl Chloride → Ester Derivative

  • Materials:

    • This compound Core Polyol (1 equiv.)

    • Desired acyl chloride or carboxylic acid (1.5 equiv.)

    • Pyridine or Triethylamine (as base)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound core polyol in anhydrous DCM in a flask under an inert atmosphere.

    • Add pyridine (or triethylamine) and a catalytic amount of DMAP.

    • Add the corresponding acyl chloride dropwise at 0 °C. If using a carboxylic acid, a coupling agent like DCC or EDCI will be required.

    • Allow the reaction to stir at room temperature until TLC analysis indicates completion (typically 4-12 hours).

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify the resulting derivative using flash chromatography or preparative HPLC.

Characterization and Quality Control

The identity, purity, and structure of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations for this compound Core
¹H NMR Structural elucidation and confirmation of proton environments.Complex multiplet regions for aliphatic protons; characteristic shifts for protons adjacent to hydroxyl groups; singlets for methyl groups.
¹³C NMR Confirmation of the carbon skeleton and functional groups.Signals corresponding to quaternary carbons, methines, methylenes, and methyl groups in the aliphatic region; signals for carbons bearing oxygen atoms in the 60-80 ppm range.
Mass Spectrometry (HRMS) Determination of exact mass and molecular formula.A precise m/z value corresponding to the calculated molecular formula of the synthesized compound, confirming elemental composition.
HPLC Purity assessment and purification.A single major peak in the chromatogram, with purity typically >95% for compounds intended for biological screening.
FTIR Identification of key functional groups.Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and C-O stretches in the fingerprint region (~1100 cm⁻¹).

The combination of these methods provides a self-validating system to ensure the quality and identity of the synthesized derivatives before they proceed to biological evaluation.[8][9][10]

Troubleshooting

Problem Potential Cause Suggested Solution
Low yield in Robinson Annulation Incomplete reaction; side reactions.Ensure reagents are pure. Optimize reaction time and temperature. Check stoichiometry of base.
Mixture of stereoisomers Lack of stereocontrol in reduction or cyclization steps.Use stereodirecting reducing agents. Screen different acids and solvents for the cyclization step.[11]
Incomplete cyclization to tetrahydrofuran Insufficiently acidic catalyst; steric hindrance.Try a stronger Lewis or Brønsted acid (e.g., triflic acid).[11] Increase reaction temperature or time.
Difficult purification Co-eluting impurities or isomers.Optimize chromatography conditions (different solvent systems, different stationary phase). Consider preparative HPLC.

Application in Drug Discovery

Once a library of this compound derivatives is synthesized and characterized, the next phase is biological screening. Given the neuroprotective potential of the parent scaffold, initial assays should focus on models of neuronal damage and stress.

  • Initial Screening: High-throughput screening (HTS) using cell-based assays to measure cell viability (e.g., MTT assay) in neuronal cell lines (e.g., SH-SY5Y) under conditions of oxidative stress (e.g., H₂O₂ or glutamate-induced toxicity).

  • Mechanism of Action Studies: For active compounds, further investigation into the mechanism is warranted. This could include assays for:

    • Anti-inflammatory activity: Measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

    • Antioxidant capacity: Assessing the reduction of reactive oxygen species (ROS).[6]

    • Mitochondrial function: Evaluating mitochondrial membrane potential and ATP production.

  • Lead Optimization: The data from these assays will establish a preliminary SAR. This information guides the next round of synthesis, focusing on modifications that enhance potency and selectivity while improving drug-like properties.

This iterative cycle of synthesis, screening, and analysis is the cornerstone of modern drug discovery and is essential for translating the promise of the this compound scaffold into a potential therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoagarotetrol Extraction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the extraction of Isoagarotetrol. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising bioactive compound from Aquilaria species. Here, we move beyond basic protocols to address the nuanced challenges of extraction, providing in-depth, science-backed solutions to help you maximize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding this compound and its extraction.

Q1: What is this compound and why is its extraction significant?

A1: this compound is a highly oxygenated 2-(2-phenylethyl)chromone derivative, a class of compounds characteristic of true agarwood resin formed in Aquilaria and Gyrinops species.[1][2][3] Its significance lies in its potential bioactive properties, including antioxidant and anti-inflammatory activities, making it a compound of interest for pharmaceutical and medicinal chemistry research.[] Optimizing its extraction is crucial for obtaining sufficient quantities for research, characterization, and potential therapeutic development.[]

Q2: What is the primary botanical source for this compound?

A2: The primary source of this compound is the resinous heartwood of Aquilaria species, most notably Aquilaria sinensis, known as agarwood or "Jinko".[1][][5][6][7] The compound is a component of the non-volatile fraction of the wood.[1] It is important to note that healthy Aquilaria wood does not contain these compounds; they are formed in response to stress, such as wounding or microbial infection, which induces resin formation.[1][8][9]

Q3: What are the main classes of methods used for extracting this compound?

A3: The main methods fall under the category of solvent extraction. Traditional techniques include maceration (cold-soaking), reflux, and Soxhlet extraction using organic solvents.[][10][11] More advanced and efficient methods, often referred to as "green" techniques, include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which can significantly improve yields and reduce extraction times.[10][12][13]

Q4: How stable is this compound during the extraction process?

A4: Chromone derivatives like this compound are generally more stable than volatile sesquiterpenes also found in agarwood. However, they can be susceptible to degradation under harsh conditions.[2] Prolonged exposure to high temperatures, such as those used in long-duration Soxhlet or reflux extraction, can potentially lead to thermal degradation.[2][10] Similarly, extreme pH conditions should be avoided unless specifically required for a purification step.

Part 2: Troubleshooting Guide for Low Extraction Yield

Encountering low yields is a common frustration in natural product chemistry. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: My overall extract weight is low after solvent evaporation.

  • Potential Cause A: Inadequate Raw Material Quality or Preparation.

    • Explanation: The concentration of this compound is directly related to the quality and resin content of the agarwood.[3][7] Furthermore, if the wood is not ground to a fine enough powder, the solvent cannot efficiently penetrate the plant matrix.[10]

    • Solution:

      • Source Verification: Ensure you are using high-quality, resinous agarwood, as non-resinous wood will yield negligible amounts of the target compound.[1]

      • Particle Size Reduction: Crush the agarwood pieces, preferably using a mortar and pestle with liquid nitrogen to prevent heating, and then grind into a fine powder (e.g., 40-60 mesh).[7][14] This dramatically increases the surface area available for solvent interaction.[10]

  • Potential Cause B: Suboptimal Solvent Choice.

    • Explanation: The principle of "like dissolves like" is paramount. This compound is a polar phenolic compound.[] Using a non-polar solvent like hexane will primarily extract lipids and volatile sesquiterpenes, leaving the target chromones behind.[1]

    • Solution:

      • Select Polar Solvents: Employ polar solvents such as ethanol, methanol, or ethyl acetate.[1][][10] An aqueous ethanol solution (e.g., 70-95%) is often highly effective for extracting chromone derivatives.[11][14]

      • Conduct Small-Scale Trials: If unsure, perform small, parallel extractions with different solvents (e.g., methanol, 95% ethanol, ethyl acetate) to empirically determine the most effective one for your specific plant material.

  • Potential Cause C: Inefficient Extraction Parameters.

    • Explanation: Even with the right solvent, insufficient time, inadequate temperature, or a poor solvent-to-solid ratio will result in an incomplete extraction.[10][13]

    • Solution:

      • Optimize Duration: For maceration, allow for at least 24-72 hours with periodic agitation.[14] For modern methods like UAE, optimization experiments may show that peak extraction occurs in a much shorter time, often within 30-60 minutes.[15][16]

      • Adjust Solvent-to-Solid Ratio: A low ratio can lead to a saturated solution that prevents further dissolution of the target compound.[13] Start with a ratio of at least 1:10 (w/v) and consider increasing it to 1:20 or higher.[][10]

      • Consider Temperature: For methods like reflux or Soxhlet, the temperature is dictated by the solvent's boiling point. For UAE, moderate temperatures (e.g., 40-60°C) can enhance solubility and diffusion without causing degradation.[15]

Issue 2: My crude extract is plentiful, but HPLC analysis shows a very low concentration of this compound.

  • Potential Cause A: Co-extraction of Impurities.

    • Explanation: Your solvent and method are effectively extracting compounds from the wood, but they are not selective for this compound. Highly polar solvents like methanol and water can also extract sugars, proteins, and salts, which contribute to the total extract weight but not to the target compound peak.[11]

    • Solution:

      • Solvent Polarity Tuning: If using pure methanol, try a slightly less polar solvent like 95% ethanol or ethyl acetate to reduce the extraction of highly polar, non-target compounds.

      • Liquid-Liquid Partitioning: This is a critical purification step. Dissolve your crude extract in a water/methanol mixture and partition it against a less polar, immiscible solvent like hexane to remove lipids. Then, partition the aqueous phase against a solvent of intermediate polarity, such as ethyl acetate, which will selectively extract the this compound and related chromones.

  • Potential Cause B: Degradation of this compound.

    • Explanation: Although relatively stable, prolonged exposure to high heat or light can degrade flavonoids and chromones.[14] If you are using a lengthy, high-temperature method, degradation could be the culprit.

    • Solution:

      • Switch to a "Green" Method: Adopt Ultrasound-Assisted Extraction (UAE). The cavitation effect enhances extraction efficiency at lower temperatures, preserving thermolabile compounds.[10][17]

      • Protect from Light: Store your crude extract and subsequent fractions in amber vials or cover them with aluminum foil to prevent photodegradation.[18]

      • Storage: Store extracts at low temperatures (-20°C is ideal) to maintain stability over time.[6]

Part 3: Optimized Experimental Protocols & Data

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is recommended for its high efficiency, reduced extraction time, and preservation of thermolabile compounds.

Methodology:

  • Preparation: Weigh 10 g of finely powdered, dried agarwood (Aquilaria sinensis) and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 150 mL of 80% ethanol (ethanol:water, 80:20 v/v). This solvent-to-solid ratio is 1:15 (w/v).

  • Ultrasonication: Place the flask into an ultrasonic bath. Set the temperature to 50°C and the frequency to 40 kHz.

  • Extraction: Sonicate the mixture for 45 minutes. Ensure the flask is properly submerged.

  • Filtration: Immediately after sonication, filter the mixture under vacuum through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Re-extraction: To maximize yield, transfer the solid residue back to the flask, add another 100 mL of 80% ethanol, and repeat the sonication for another 30 minutes. Filter and combine the filtrates.

  • Concentration: Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator at a bath temperature no higher than 50°C to obtain the crude extract.

  • Analysis: Dissolve a known quantity of the crude extract in methanol for quantification via HPLC-UV, comparing the retention time and UV spectrum to a purified this compound standard.

Data Presentation: Solvent Comparison

The choice of solvent is arguably the most critical factor in solvent extraction.[19] The following table summarizes the typical performance of common solvents for extracting chromones like this compound from agarwood.

Solvent SystemPolarityTypical Yield of ChromonesSelectivity & Co-extracted Impurities
Hexane LowVery LowHigh selectivity for non-polar sesquiterpenes and lipids.[1]
Ethyl Acetate MediumGoodGood selectivity for chromones; extracts fewer highly polar impurities.[1]
Ethanol (95%) HighVery GoodExcellent solvent for chromones, but may co-extract some polar impurities.[][11]
Methanol HighExcellentHighest extraction power for chromones, but also extracts the most polar impurities (sugars, etc.).[1][19]
Water (Hot) Very HighFairExtracts water-soluble chromone derivatives but also many undesirable compounds like salts and proteins.[1][11]

Part 4: Visualizing the Workflow

Diagram 1: General Extraction & Purification Workflow

This diagram illustrates the logical flow from raw material to a purified compound, highlighting key decision points and processes.

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification RawMaterial Agarwood (Aquilaria sinensis) Grinding Cryo-Grinding to Fine Powder RawMaterial->Grinding Solvent Select Solvent (e.g., 80% Ethanol) UAE Ultrasound-Assisted Extraction (50°C, 45 min) Grinding->UAE Solvent->UAE Filtration Vacuum Filtration UAE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partition Liquid-Liquid Partitioning (vs. Hexane, then vs. EtOAc) CrudeExtract->Partition CrudeExtract->Partition Column Column Chromatography (Silica Gel) Partition->Column Fractions Collect & Analyze Fractions (TLC/HPLC) Column->Fractions PureCompound Pure this compound Fractions->PureCompound

Caption: Workflow for this compound Extraction and Purification.

Diagram 2: Troubleshooting Low Yield

This decision tree helps diagnose the root cause of low extraction yields.

Troubleshooting Start Problem: Low this compound Yield CheckCrude Is the crude extract weight low? Start->CheckCrude CheckPurity Is crude weight OK, but This compound peak low? Start->CheckPurity LowCrude_Cause1 Check Raw Material: - Quality (Resin Content) - Particle Size (<60 mesh) CheckCrude->LowCrude_Cause1 Yes LowPurity_Cause1 High Impurity Issue: - Co-extraction of polar non-targets? - Perform liquid-liquid partitioning. CheckPurity->LowPurity_Cause1 Yes LowCrude_Cause2 Check Solvent: - Is it polar (EtOH, MeOH)? - Optimal Polarity? LowCrude_Cause1->LowCrude_Cause2 If material is OK LowCrude_Cause3 Check Method: - Sufficient Time? - Optimal Temp? - Solvent/Solid Ratio >10:1? LowCrude_Cause2->LowCrude_Cause3 If solvent is OK LowPurity_Cause2 Degradation Issue: - Using high heat for long time? - Switch to UAE/MAE. - Protect from light. LowPurity_Cause1->LowPurity_Cause2 If partitioning fails

Caption: Decision Tree for Troubleshooting Low Extraction Yields.

References

Isoagarotetrol Stability Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoagarotetrol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. As a sesquiterpenoid polyol isolated from agarwood, its unique structure necessitates careful handling and storage to maintain its biological activity and purity.[][2] This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability of solid this compound, it is recommended to store it at 4°C and protected from light .[3] As a polyol, it may be hygroscopic, meaning it can absorb moisture from the atmosphere.[4] Therefore, it is crucial to keep the container tightly sealed in a dry environment. For extended storage, placing the container within a desiccator at 4°C is a good practice.

Q2: I need to prepare a stock solution of this compound. What are the recommended storage conditions and for how long is the solution stable?

When this compound is in solution, its stability is more limited. For optimal stability, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month .[3] It is imperative to protect these solutions from light.[3] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What solvents are suitable for dissolving this compound?

The choice of solvent can impact the stability of your this compound solution. While specific solubility data is not extensively published, compounds with similar polyol structures are often soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). When preparing stock solutions for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.

Q4: My experimental results are inconsistent. Could degradation of this compound be a factor?

Inconsistent experimental results can indeed be a sign of compound degradation. Several factors could contribute to this:

  • Improper Storage: Verify that both solid compound and stock solutions have been stored according to the recommended conditions (see Q1 and Q2).

  • Repeated Freeze-Thaw Cycles: As mentioned, avoid multiple freeze-thaw cycles of your stock solutions by preparing single-use aliquots.

  • Exposure to Light: this compound is photosensitive.[3] Ensure all handling steps, including weighing, dissolution, and dilutions, are performed with minimal exposure to light. Use amber vials or tubes wrapped in aluminum foil.

  • pH of the Experimental Medium: The stability of phenolic compounds can be pH-dependent. Extreme pH conditions may lead to degradation. It is advisable to check the stability of this compound in your specific buffer or cell culture medium.

  • Presence of Oxidizing Agents: The phenolic nature of this compound suggests a susceptibility to oxidation.[] Avoid contact with strong oxidizing agents in your experimental setup.

Troubleshooting Guide

This section provides a systematic approach to investigating and resolving potential stability issues with this compound.

Scenario 1: Suspected Degradation of Solid this compound
  • Problem: You observe a change in the physical appearance of your solid this compound (e.g., color change, clumping) or a loss of potency in your experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Note any changes in the physical properties of the compound.

    • Purity Analysis: If you have access to analytical instrumentation, assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods.[][5][6][7] Compare the chromatogram of the suspect sample to a reference standard or a previously analyzed batch. The presence of new peaks or a decrease in the area of the main peak can indicate degradation.

    • Review Storage History: Confirm that the compound has been stored at 4°C, protected from light, and in a tightly sealed container to prevent moisture absorption.

Scenario 2: Instability of this compound in an Aqueous Experimental Buffer
  • Problem: You are observing a time-dependent loss of activity of this compound in your aqueous assay buffer.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Aqueous Instability A Problem: Time-dependent loss of activity in aqueous buffer B Prepare fresh this compound solution in buffer A->B C Incubate aliquots at experimental temperature for different durations (e.g., 0, 2, 4, 8 hours) B->C D Analyze aliquots by HPLC or LC-MS C->D E Assess for degradation (new peaks, decreased main peak area) D->E F Is degradation observed? E->F G_Yes Yes F->G_Yes Yes H_No No F->H_No No J Modify experimental conditions: - Prepare solutions fresh before each experiment - Reduce incubation time - Adjust buffer pH (if possible) - Add antioxidants (e.g., ascorbic acid, if compatible) G_Yes->J I Investigate other experimental factors (e.g., interaction with other reagents, protein binding) H_No->I

Caption: Workflow for investigating aqueous instability of this compound.

Conducting a Forced Degradation Study

To proactively understand the stability limits of this compound in your specific experimental context, a forced degradation study can be invaluable.[8][9][10] This involves subjecting the compound to stress conditions to identify potential degradation pathways.

Experimental Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions. The goal is to achieve 5-20% degradation.[10]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 50-60°C) for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose a solution to a light source, such as a UV lamp or a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and analyze by a stability-indicating analytical method, such as HPLC with UV or MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks will indicate degradation products.

cluster_1 Forced Degradation Study Workflow Start Prepare this compound Stock Solution Stress Subject aliquots to stress conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H2O2) - Heat - Light (UV/Vis) Start->Stress Control Unstressed Control Sample Start->Control Analysis Analyze all samples by HPLC/LC-MS Stress->Analysis Control->Analysis Compare Compare chromatograms of stressed samples to control Analysis->Compare Result Identify degradation products and assess stability profile Compare->Result

Caption: Workflow for a forced degradation study of this compound.

Summary of Recommended Storage Conditions

Form Storage Temperature Duration Special Precautions
Solid 4°CLong-termProtect from light, keep container tightly sealed.
In Solvent -20°CUp to 1 monthProtect from light, use single-use aliquots.[3]
In Solvent -80°CUp to 6 monthsProtect from light, use single-use aliquots.[3]

By adhering to these guidelines and proactively investigating potential stability issues, you can ensure the reliability and reproducibility of your research involving this compound.

References

Troubleshooting Isoagarotetrol separation by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of Isoagarotetrol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification and analysis of this highly polar, natural chromone derivative. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

This compound (C₁₇H₁₈O₆) is a bioactive phenol isolated from agarwood, presenting unique purification challenges due to its multiple hydroxyl groups and resulting high polarity.[][2][3] This guide addresses the most common issues in a direct question-and-answer format, providing field-proven insights and actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific, frequently encountered problems during the chromatographic separation of this compound.

Issue 1: Persistent Peak Tailing in Reversed-Phase HPLC

Q: My this compound peak shows significant tailing on a C18 column, compromising quantification and resolution. What is causing this, and how can I achieve a symmetrical peak?

A: Peak tailing for polar, phenolic compounds like this compound is a classic problem in reversed-phase HPLC.[4] The primary cause is unwanted secondary interactions between the hydroxyl groups of your analyte and acidic residual silanol groups on the silica-based stationary phase.[5][6] These interactions create a mixed-mode retention mechanism, where most of the analyte interacts hydrophobically with the C18 chains, but a fraction is delayed by strong polar interactions with the silica surface, resulting in a "tail".[4][6]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Identify Problem cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Selection cluster_3 System & Sample Check start Peak Tailing Observed (Tailing Factor > 1.2) ph_adjust Lower Mobile Phase pH (e.g., to 2.5-3.0) start->ph_adjust Primary Approach end_capped Use a High-Quality End-Capped Column start->end_capped Column-Based Solution overload Reduce Sample Load (Dilute Sample or Lower Injection Vol.) start->overload Quick Check buffer_inc Increase Buffer Strength (e.g., 20-50 mM) ph_adjust->buffer_inc If tailing persists ph_adjust->end_capped polar_phase Switch to Polar-Embedded or Phenyl-Hexyl Phase end_capped->polar_phase For persistent issues column_health Check Column Health (Void, Blocked Frit) overload->column_health

Caption: Troubleshooting workflow for peak tailing in HPLC.

Recommended Solutions:
  • Optimize Mobile Phase pH: This is the most effective parameter to adjust.[7][8] Lowering the pH of the aqueous mobile phase to a range of 2.5-3.0 using an additive like formic or trifluoroacetic acid will protonate the acidic silanol groups (Si-O⁻ to Si-OH).[6] This neutralizes their negative charge, preventing the strong ionic interaction with this compound's hydroxyl groups and promoting a single, hydrophobic retention mechanism. A published method for similar compounds successfully uses 0.2% formic acid in the aqueous phase.[]

  • Select a Highly End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[5] Using a column specifically designated as "end-capped" or one based on Type B silica (which has fewer accessible silanols) will significantly reduce tailing.[6][9]

  • Consider an Alternative Stationary Phase: If pH adjustment and end-capping are insufficient, the fundamental chemistry of the stationary phase may be mismatched.

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This creates a hydration layer that shields the analyte from the underlying silica surface, improving peak shape for polar compounds.[9][10]

    • Phenyl-Hexyl Phases: These offer π-π interactions as an alternative retention mechanism, which can alter selectivity and improve the peak shape for aromatic compounds like this compound.[11][12]

  • Check for Sample Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.[9] Try reducing the injection volume or diluting the sample to confirm if this is the issue.

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Q: My this compound elutes very early, near the solvent front (t₀), on my C18 column, making separation from other polar impurities impossible. How can I increase its retention time?

A: This is a common outcome when analyzing highly polar molecules with traditional reversed-phase chromatography.[11] The analyte has a much higher affinity for the polar mobile phase than for the nonpolar C18 stationary phase, leading to rapid elution.

Recommended Solutions:
  • Increase Mobile Phase Polarity: The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) and increase the aqueous portion of your mobile phase. However, running at very high aqueous content (>95%) can cause "phase dewetting" or "phase collapse" on some traditional C18 columns, leading to a sudden loss of retention. Ensure you are using a column specifically designed for use in highly aqueous conditions (often designated with "AQ" or similar).[11]

  • Switch to a More Polar Stationary Phase: As mentioned for peak tailing, a polar-embedded or phenyl-hexyl column can provide alternative retention mechanisms that increase interaction with polar analytes.[9][11]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for very polar compounds that are poorly retained in reversed-phase.[10] In HILIC, you use a polar stationary phase (like bare silica, diol, or amide) with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water layer forms on the stationary phase, and retention occurs via partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. This provides excellent retention for compounds like this compound.[10]

Table 1: Chromatography Mode Selection Guide
Compound PolarityRecommended Primary TechniqueAlternative TechniqueKey Consideration
High (like this compound) HILICReversed-Phase with AQ-type or polar-embedded columnHILIC provides better retention but requires careful equilibration.
Medium Reversed-Phase (C18, C8)Reversed-Phase (Phenyl-Hexyl)Standard RP is often sufficient; Phenyl-Hexyl can offer different selectivity.
Low (Nonpolar) Reversed-Phase (C18, C8)Normal-PhaseRP is the standard for nonpolar analytes.
Issue 3: Compound Degradation during Flash Chromatography

Q: I am trying to purify this compound from a crude extract using silica gel flash chromatography, but I'm seeing low recovery and potential degradation products. What is happening?

A: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups.[13] Phenolic compounds and other acid-sensitive molecules can degrade upon prolonged contact with this acidic surface.[13][14]

Recommended Solutions:
  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before purification. This is a highly effective and common practice.

    • Protocol: Prepare your initial, low-polarity elution solvent and add 1-2% triethylamine (TEA) or ammonium hydroxide.[11][13] Flush the packed silica gel column with 2-3 column volumes of this basic mixture. Then, flush with 2-3 column volumes of the initial solvent without the basic additive to remove the excess base before loading your sample.[11]

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, switch to a different bulk stationary phase.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for acid-sensitive compounds.[13]

    • Reversed-Phase Flash Chromatography: C18-bonded silica is now widely available for flash chromatography. This would be an ideal choice for purifying this compound, as the separation would occur under less harsh, reversed-phase conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an analytical HPLC method for this compound?

A: A great starting point is to adapt a published method for similar compounds from agarwood.[] A robust starting method would be:

  • Column: A high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC or 4.6 x 150 mm, 3.5 µm for HPLC).[]

  • Mobile Phase A: Water with 0.1-0.2% Formic Acid (pH ≈ 2.8).[][15]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: A scouting gradient from 10-15% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min for UHPLC; 1.0 mL/min for HPLC.[]

  • Column Temperature: 30 °C.[]

  • Detection: UV detection, wavelength to be determined by a UV scan of a reference standard.

Q2: How should I prepare a crude agarwood extract for chromatographic analysis?

A: Proper sample preparation is critical to protect your column and ensure accurate results.[16][17] A common procedure involves solvent extraction followed by cleanup.

  • Extraction: Agarwood is often extracted via cold-soaking with ethanol or methanol to efficiently extract chromone derivatives.[]

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.[]

  • Cleanup (Filtration/SPE):

    • For HPLC, dissolve the crude extract in a solvent compatible with your mobile phase (e.g., a small amount of methanol or DMSO, then dilute with mobile phase A).

    • Mandatory Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that can block the column frit.

    • Solid Phase Extraction (SPE): For complex extracts, an SPE cleanup step can remove major interferences. A C18 SPE cartridge can be used to bind this compound and other medium-polarity compounds while highly polar sugars or nonpolar lipids are washed away.[18]

Q3: My compound stays at the baseline during Thin-Layer Chromatography (TLC). How can I get it to move?

A: This indicates your TLC mobile phase (eluent) is not polar enough to move a highly polar compound like this compound up the polar silica plate.[14][19]

  • Increase Eluent Polarity: You need to use a more polar solvent system. If you are using a hexane/ethyl acetate system, significantly increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system, such as dichloromethane/methanol.[13]

  • Add Modifiers: For very polar or acidic compounds, adding a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase can help improve spot shape and mobility.[19]

  • Consider Reversed-Phase TLC: Use C18-bonded TLC plates. With these plates, you will use a polar mobile phase (like methanol/water or acetonitrile/water), and the compound will move as expected.[14][19]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Tailing Reduction

This protocol systematically evaluates the effect of pH on the peak shape of this compound in reversed-phase HPLC.

  • Prepare Mobile Phase A Stock Buffers:

    • pH 2.8: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • pH 4.5: Prepare a 25 mM phosphate or acetate buffer and adjust the pH.

    • pH 7.0 (Unbuffered): Use HPLC-grade water.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Equilibrate the System: Install a C18 column and equilibrate with a 50:50 mixture of Mobile Phase A (pH 7.0) and Mobile Phase B for 15 minutes.

  • Initial Injection: Inject your this compound standard and run your standard gradient. Record the chromatogram and calculate the tailing factor.

  • Test pH 4.5: Thoroughly flush the system with the pH 4.5 buffer/ACN mixture. Equilibrate the column for at least 20 minutes. Repeat the injection and record the results.

  • Test pH 2.8: Thoroughly flush the system with the 0.1% Formic Acid/ACN mixture. Equilibrate the column. Repeat the injection and record the results.

  • Compare Results: Create a table comparing the tailing factor, retention time, and resolution at each pH. The lowest pH should yield the most symmetrical peak.[6]

Decision Logic for Method Selection

G cluster_0 Analysis Goal cluster_1 Primary Separation Mode cluster_2 Key Considerations & Optimization goal Select Chromatography Method for this compound rp_hplc Reversed-Phase HPLC (High Resolution, Analytical) goal->rp_hplc Standard Choice hilic HILIC (For Very High Polarity) goal->hilic If Poor RP Retention flash Flash Chromatography (Preparative, Bulk Purification) goal->flash For Large Scale rp_details Use End-Capped C18 Low pH Mobile Phase (2.5-3.0) rp_hplc->rp_details hilic_details High % Acetonitrile Mobile Phase Requires Careful Equilibration hilic->hilic_details flash_details Deactivate Silica with Base or Use Reversed-Phase Media flash->flash_details

Caption: Decision tree for selecting a suitable chromatographic method.

References

Optimizing dosage for in vivo studies with Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Isoagarotetrol. As a member of the dihydro-β-agarofuran sesquiterpenoid class of natural products, this compound holds potential for a range of biological activities, drawing from a family of compounds known for anti-tumor, anti-inflammatory, and anti-viral properties.[1][2][3][4] However, like many promising natural products, the transition from in vitro discovery to in vivo validation is fraught with challenges, primarily centered on determining a safe and effective dose.[5][6]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust in vivo dosing regimen for this compound. We will address common issues in a practical, question-and-answer format, focusing on the critical pillars of formulation, dose-range finding, and troubleshooting efficacy studies. Our approach is grounded in established preclinical methodologies to ensure scientific rigor and data reliability.

Section 1: Formulation and Solubility - The First Hurdle

The physicochemical properties of a compound are the foundation of any successful in vivo study. Dihydro-β-agarofuran sesquiterpenoids are often hydrophobic, making aqueous solubility a primary obstacle.[7] An improper formulation can lead to precipitation, inaccurate dosing, and vehicle-induced toxicity, confounding your results before the experiment truly begins.

Frequently Asked Questions (FAQs)

Question 1: My this compound is not dissolving for injection. What vehicle should I use?

Answer: This is the most common initial challenge. Given that this compound is a hydrophobic small molecule, a multi-component co-solvent system is typically required for parenteral administration. The goal is to fully solubilize the compound in a vehicle that is well-tolerated by the animal model.

Your starting point should always be a small-scale solubility test before preparing a large batch of the dosing formulation.[8] A tiered approach is recommended.

Step 1: Primary Organic Solvent First, dissolve the this compound in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[7]

Step 2: Dilution with Co-solvents and Surfactants Next, dilute the DMSO concentrate with excipients that improve tolerability and maintain solubility upon injection into the aqueous environment of the bloodstream.

Table 1: Recommended Starting Vehicle Formulations for Hydrophobic Compounds

Vehicle ComponentRoleRecommended Final ConcentrationKey Considerations
DMSO Primary Solvent<10% v/v Can cause hemolysis and irritation at high concentrations. Minimizing is critical.[7][8]
PEG400 Co-solvent30-40% v/vA viscous polymer that helps maintain solubility.
Tween® 80 / Kolliphor® EL Surfactant5-10% v/vForms micelles to prevent precipitation in the bloodstream.
Saline or 5% Dextrose (D5W) Aqueous Diluentq.s. to 100%The final diluent to bring the formulation to the desired injection volume.

A robust starting formulation for many hydrophobic compounds is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline . Always prepare the vehicle by adding components in order of decreasing hydrophobicity, ensuring each is fully mixed before adding the next.

Question 2: The formulation looks clear, but my mice show distress (e.g., rapid breathing, lethargy) immediately after intravenous (IV) injection. What is happening?

Answer: This strongly suggests that the compound is precipitating in vivo upon contact with the bloodstream, a phenomenon known as "crashing out."[7] The clear solution in the syringe is a metastable supersaturation that cannot be maintained when diluted rapidly in an aqueous environment. This can cause emboli, vascular irritation, and acute toxicity.[7]

Troubleshooting Steps:

  • Include a Vehicle-Only Control Group: This is non-negotiable. It allows you to distinguish between compound-specific toxicity and adverse effects caused by the formulation itself.[7]

  • Slow Down the Injection Rate: For IV administration, inject the formulation slowly (e.g., over 30-60 seconds). This allows for more gradual dilution in the bloodstream and can prevent acute precipitation.[7]

  • Reduce the Final Compound Concentration: If possible, decrease the dose concentration (mg/mL) by increasing the injection volume (while staying within acceptable volume limits for the animal species).

  • Re-evaluate the Formulation: You may need a more robust formulation. Consider increasing the percentage of surfactant (e.g., Tween® 80 to 10%) or trying a different co-solvent system.

  • Visually Inspect the Syringe: Before every injection, hold the syringe up to a light source to check for any visible particulates. Never inject a solution that shows any sign of precipitation.[7]

Workflow for Formulation Troubleshooting

G start Start: Need to formulate This compound for IV injection sol_test Perform small-scale solubility test in DMSO start->sol_test prep_vehicle Prepare co-solvent vehicle (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) sol_test->prep_vehicle dissolve Dissolve DMSO stock in full vehicle prep_vehicle->dissolve inspect Visually inspect for clarity. Is it a clear solution? dissolve->inspect precip Precipitation observed. Troubleshoot. inspect->precip No inject Administer to pilot group (include vehicle control) inspect->inject Yes ts_precip Options: 1. Add more energy (sonicate/warm) 2. Increase organic component 3. Try alternative solvent precip->ts_precip observe Observe for acute toxicity. Are adverse events seen? inject->observe success Formulation is provisionally acceptable for dose-range study. observe->success No precip_vivo In vivo precipitation likely. Troubleshoot. observe->precip_vivo Yes ts_vivo Options: 1. Slow injection rate 2. Decrease concentration 3. Increase surfactant % precip_vivo->ts_vivo

Caption: Workflow for developing and troubleshooting an injectable formulation.

Section 2: Designing the Initial In Vivo Study

Once you have a stable formulation, the next step is not to jump directly into an efficacy model. A dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[9][10] This study will define the therapeutic window for your subsequent efficacy experiments.

Frequently Asked Questions (FAQs)

Question 3: I have an in vitro IC50 of 5 µM for this compound against my cancer cell line. How do I choose a starting dose for my mouse study?

Answer: There is no reliable formula to directly convert an in vitro IC50 to an in vivo dose.[8] Factors like absorption, distribution, metabolism, and excretion (ADME) dramatically alter the concentration of the compound that reaches the target tissue.[5] A discrepancy between in vitro and in vivo results is a common challenge with natural products.[11]

A conservative and safe approach is recommended:

  • Literature Search: Look for any published in vivo studies on closely related dihydro-β-agarofuran sesquiterpenes.[12] This can provide a valuable starting point.

  • Start Low: A common practice is to start with a dose of 1-10 mg/kg for a novel compound with no prior in vivo data.

  • Dose Escalation: Design a study with several dose groups, escalating the dose by a factor of 2x to 3x in each subsequent group.[13] This allows you to cover a broad dose range efficiently.

Table 2: Sample Dose-Range Finding (DRF) Study Design in Mice

GroupTreatmentDose (mg/kg)N (animals/group)Dosing ScheduleMonitoring Parameters
1Vehicle Control05Daily for 5 daysBody weight, clinical signs, food/water intake
2This compound55Daily for 5 daysBody weight, clinical signs, food/water intake
3This compound155Daily for 5 daysBody weight, clinical signs, food/water intake
4This compound455Daily for 5 daysBody weight, clinical signs, food/water intake
5This compound1005Daily for 5 daysBody weight, clinical signs, food/water intake

Question 4: How do I determine the Maximum Tolerated Dose (MTD) from my DRF study?

Answer: The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and does not produce overt signs of clinical distress or mortality.[10] You will monitor the animals closely during and after the dosing period (typically 1-2 weeks post-last dose) to assess tolerability.

Table 3: Common Clinical Signs of Toxicity in Rodents for MTD Assessment

CategorySigns to Monitor
Appearance Ruffled/piloerect fur, hunched posture, pale extremities
Behavior Lethargy, reduced activity, aggression, tremors, ataxia (impaired coordination)
Physiological Labored breathing, dehydration (skin tenting), hypothermia, significant body weight loss

The MTD is identified as the highest dose level that is free of these "dose-limiting toxicities." This dose (or a slightly lower one) is then often used as the high dose for subsequent efficacy studies.

Decision Tree for Dose Finding

G start Objective: Determine MTD design Design DRF Study: - Vehicle + 3-4 dose levels - n=3-5 mice/group - Define dosing schedule start->design administer Administer this compound and vehicle design->administer monitor Monitor daily: - Body weight - Clinical signs of toxicity - Mortality administer->monitor endpoint At study endpoint, analyze data monitor->endpoint bw_loss Did any group exceed 15% mean body weight loss? endpoint->bw_loss mortality Was there any treatment-related mortality? bw_loss->mortality No mtd MTD is the highest dose WITHOUT dose-limiting toxicity bw_loss->mtd Yes signs Were severe clinical signs observed? mortality->signs No mortality->mtd Yes signs->mtd Yes no_mtd MTD not reached. Consider higher doses in a follow-up study. signs->no_mtd No

Caption: Decision process for identifying the Maximum Tolerated Dose (MTD).

Section 3: Troubleshooting Efficacy and Variability

Even with a good formulation and a defined MTD, in vivo efficacy studies can yield unexpected results. Understanding the potential disconnect between in vitro and in vivo systems is key to troubleshooting.

Frequently Asked Questions (FAQs)

Question 5: this compound was highly potent against my cell line in vitro, but it's showing no anti-tumor effect in our xenograft model at the MTD. What should we do next?

Answer: This is a very common and frustrating outcome in drug discovery.[5] The living organism is a complex system that presents many barriers to a drug that are not present in a petri dish.

Potential Causes and Next Steps:

  • Poor Pharmacokinetics (PK): The compound may be cleared from circulation too quickly to reach a therapeutic concentration in the tumor. It could be rapidly metabolized by the liver or excreted by the kidneys.

    • Action: Conduct a basic PK study. Administer a single dose of this compound and collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyzing the plasma concentration over time will reveal its half-life (t½), peak concentration (Cmax), and overall exposure (AUC).[13]

  • Low Bioavailability/Tumor Penetration: The compound may not be effectively distributed to the tumor tissue.

    • Action: In your PK study, consider harvesting the tumors at the final time point to measure the compound concentration in the tissue itself and compare it to the plasma concentration.

  • Formulation Instability: The formulation may be losing stability over the course of the experiment.

    • Action: Assess the stability of your dosing formulation under the conditions and duration of its use.[13]

The In Vitro vs. In Vivo Gap

G cluster_0 In Vitro System cluster_1 In Vivo System invitro High Potency (low IC50) Direct access to cells barriers Biological Barriers (ADME) invitro->barriers Compound Enters invivo Lack of Efficacy barriers->invivo Reduced Exposure at Target l1 Absorption l2 Distribution l3 Metabolism (Liver) l4 Excretion (Kidney)

Caption: The disconnect between in vitro potency and in vivo efficacy.

Question 6: The response within each dose group is highly variable, making the data difficult to interpret. How can we improve consistency?

Answer: High inter-animal variability can mask a real therapeutic effect and undermine the statistical power of your study.[13] Addressing this requires a systematic review of your experimental procedures.

Sources of Variability and Solutions:

  • Animal-Related:

    • Cause: Minor differences in age, weight, or health status.

    • Solution: Use animals from a reputable supplier within a tight weight and age range. Randomize animals into treatment groups carefully. Increase the group size (n) to improve statistical power.[13]

  • Dosing Accuracy:

    • Cause: Inaccurate injection volumes or concentrations.

    • Solution: Calibrate pipettes regularly. Calculate the dose for each animal based on its daily body weight. For IV injections, ensure consistent administration technique.

  • Formulation Inconsistency:

    • Cause: Compound falling out of solution or non-homogenous mixture.

    • Solution: Vortex the formulation thoroughly before drawing up each dose. If the formulation has limited stability, prepare it fresh daily.[7]

  • Environmental Factors:

    • Cause: Stress from handling, noise, or temperature fluctuations can impact physiology.

    • Solution: Acclimatize animals to handling and injection procedures before the study begins. Maintain a consistent and calm environment.[14]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Standard Co-Solvent Vehicle (100 mL)
  • In a sterile 100 mL beaker or bottle, add 10 mL of sterile, cell-culture grade DMSO.

  • Add 40 mL of Polyethylene glycol 400 (PEG400). Mix thoroughly with a magnetic stir bar until the solution is homogenous.

  • Add 5 mL of Tween® 80 (Polysorbate 80). Continue to mix until fully integrated. The solution will be viscous.

  • Slowly add 45 mL of sterile 0.9% saline while mixing.

  • Continue mixing for 10-15 minutes until a completely clear, homogenous solution is achieved.

  • Sterile-filter the final vehicle through a 0.22 µm filter if required for the administration route. Store at room temperature or 4°C as determined by stability tests.

Protocol 2: Conducting a Mouse Dose-Range Finding (DRF) Study
  • Animal Acclimation: Allow mice to acclimate to the facility and housing for at least 5 days prior to the experiment.

  • Randomization: On Day 0, record the body weight of each mouse and randomize them into the study groups (e.g., Vehicle + 3-4 dose levels, n=5/group). Ensure the average body weight for each group is comparable.

  • Dose Preparation: Prepare the this compound dosing formulations. First, create a high-concentration stock in DMSO. Then, dilute this stock into the full vehicle to create the final concentration for each dose group.

  • Dose Calculation and Administration: Calculate the specific injection volume for each mouse based on its daily body weight and the dose concentration (e.g., in a 10 mL/kg injection volume, a 20g mouse would receive 200 µL). Administer the dose via the intended route (e.g., IV, IP, PO).

  • Daily Monitoring: For the duration of the dosing period (e.g., 5-14 days), record the following for each animal daily:

    • Body weight.

    • Detailed clinical observations for signs of toxicity (see Table 3).

    • Any mortality.

  • Post-Dosing Monitoring: Continue daily monitoring for at least 7 days after the final dose to observe for any delayed or cumulative toxicity.

  • Data Analysis: Plot the mean body weight change for each group over time. Identify the highest dose that did not induce mortality or mean body weight loss exceeding 15%. This is the preliminary MTD.

References

Preventing degradation of Isoagarotetrol during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of Isoagarotetrol

A Guide to Preventing Degradation and Ensuring Analytical Accuracy

Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this sesquiterpenoid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments, ensuring the integrity and reproducibility of your data.

This compound, a sesquiterpene alcohol found in agarwood, possesses promising bioactive properties.[] However, like many natural products, its chemical structure is susceptible to degradation under various conditions encountered during extraction, storage, and analysis. This guide provides a comprehensive overview of potential stability issues and offers practical solutions in a question-and-answer format, along with detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability and analysis of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: Based on its chemical structure as a sesquiterpene alcohol, the primary factors that can induce degradation are:

  • Oxidation: The alcohol functional groups and any unsaturated moieties in the terpene backbone are susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, light, or the presence of oxidizing agents.[2][3] Oxidation of alcohols can lead to the formation of aldehydes, ketones, or carboxylic acids.[4]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and dehydration.[5] Many sesquiterpenes are thermolabile, making analytical techniques that require high temperatures, such as gas chromatography (GC) without derivatization, potentially problematic.[6][7]

  • pH: Extreme pH conditions (both acidic and basic) can catalyze degradation. For some sesquiterpenes, alkaline conditions can be particularly detrimental.[8]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to degradation.[9]

Q2: I'm seeing unexpected peaks in my chromatogram when analyzing older samples of this compound. What could be the cause?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks represent degradation products. The most likely cause is improper storage of your samples. To confirm this, you should re-analyze a freshly prepared standard of this compound. If the new peaks are absent in the fresh standard, it confirms that your older samples have degraded. Review your storage conditions against the recommendations in the "Storage and Handling" section of our troubleshooting guide.

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: While GC is a common technique for analyzing volatile and semi-volatile compounds like sesquiterpenes, it may not be ideal for this compound due to its thermolability.[6][7] The high temperatures of the GC inlet and column can cause on-column degradation, leading to inaccurate quantification and the appearance of artifact peaks. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (MS), is generally the preferred method for analyzing thermolabile sesquiterpenoids.[6][7]

Q4: My this compound standard solution seems to lose potency over time, even when stored in the refrigerator. Why is this happening?

A4: Even at refrigerated temperatures, slow degradation can occur over extended periods, especially if the solution is exposed to air (oxygen) in the headspace of the vial or to light. For long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) in amber vials at -20°C or below. It is also crucial to minimize freeze-thaw cycles by preparing aliquots for single use.

Troubleshooting Guide

This section provides a more in-depth approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on C18 columns can interact with the hydroxyl groups of this compound, leading to peak tailing.

    • Solution:

      • Ensure you are using a high-quality, end-capped C18 column.

      • Consider adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This can help to suppress the ionization of residual silanols and improve peak shape.

  • Possible Cause 2: Co-elution with an Impurity or Degradation Product. A shoulder on your main peak or significant tailing could indicate the presence of a closely eluting compound.

    • Solution:

      • Optimize your chromatographic method. Try adjusting the mobile phase composition or the gradient slope to improve resolution.

      • Use a high-resolution mass spectrometer to check for the presence of multiple components under the peak.

Issue 2: Low Recovery of this compound During Sample Preparation
  • Possible Cause 1: Inefficient Extraction. this compound is a relatively non-polar compound, and the choice of extraction solvent is critical for achieving high recovery.

    • Solution:

      • For solid samples like agarwood, extraction with ethanol or methanol is a common starting point.[]

      • For liquid-liquid extraction from aqueous matrices, use a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

      • Ensure thorough mixing and consider performing multiple extractions to maximize recovery.

  • Possible Cause 2: Degradation During Sample Processing. Steps such as solvent evaporation at elevated temperatures can lead to significant loss of the analyte.

    • Solution:

      • If you need to concentrate your sample, use a gentle method such as a rotary evaporator at low temperature and reduced pressure, or a stream of nitrogen at room temperature.

      • Avoid prolonged exposure of the sample to harsh conditions.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

To ensure the long-term stability of this compound, follow these guidelines:

  • Solid Compound:

    • Store as a dry powder in a tightly sealed amber glass vial.

    • For long-term storage, keep at -20°C or below.

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Stock Solutions:

    • Prepare stock solutions in a high-purity solvent such as methanol or acetonitrile.

    • Store stock solutions in amber glass vials with PTFE-lined caps.

    • For optimal stability, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store at -20°C or below.

    • Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles.

Condition Solid Solution
Temperature ≤ -20°C (long-term)≤ -20°C (long-term)
2-8°C (short-term)2-8°C (short-term, < 24h)
Light Protect from light (amber vial)Protect from light (amber vial)
Atmosphere Tightly sealedPurge with inert gas
Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol is adapted from a method for the analysis of related compounds in agarwood extract and serves as a good starting point for method development.[]

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Column Temperature: 30°C.

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % B
      0.0 - 1.0 15
      1.0 - 4.0 15 → 40
      4.0 - 5.0 40 → 70
      5.0 - 5.5 70 → 80
      5.5 - 7.5 80
      7.5 - 7.51 80 → 95
      7.51 - 9.0 95
      9.0 - 9.01 95 → 15

      | 9.01 - 11.0 | 15 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Optimization: The specific parameters for the mass spectrometer (e.g., capillary voltage, gas flows, collision energy) should be optimized by infusing a standard solution of this compound.

Protocol 3: Forced Degradation Study for this compound

Since specific degradation pathways for this compound are not well-documented, a forced degradation study is highly recommended to understand its stability profile and to develop a truly stability-indicating analytical method.[10][11][12]

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Procedure:

    • Prepare several aliquots of an this compound solution (e.g., 1 mg/mL in methanol).

    • Expose each aliquot to one of the following stress conditions:

      • Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.

      • Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Incubate at 80°C for 48 hours.

      • Photodegradation: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • At appropriate time points, withdraw a sample from each condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., the UHPLC-MS/MS method described above).

    • Compare the chromatograms of the stressed samples to the control to identify degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis node_extract Extraction (e.g., Ethanol) node_filter Filtration node_extract->node_filter node_evap Solvent Evaporation (Low Temperature) node_filter->node_evap node_reconstitute Reconstitution in Mobile Phase node_evap->node_reconstitute node_inject Injection node_reconstitute->node_inject node_column C18 Column Separation node_inject->node_column node_detect MS/MS Detection node_column->node_detect node_data Data Analysis node_detect->node_data

Caption: Analytical workflow for this compound.

G cluster_stressors Stress Conditions cluster_products Potential Degradation Products IAT This compound (Sesquiterpene Alcohol) Ketone Ketone/Aldehyde IAT->Ketone Oxidation Dehydrated Dehydrated Analogues IAT->Dehydrated Heat / Acid Isomers Isomerized Products IAT->Isomers Light / Heat / pH Fragments Fragmentation Products IAT->Fragments Harsh Conditions Oxidation Oxidation (O2, H2O2) Heat Heat (Δ) Light Light (hν) pH Acid/Base (H+/OH-)

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Isoagarotetrol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoagarotetrol quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique tetracyclic diterpenoid. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the quantification of this compound, providing step-by-step solutions based on established analytical principles.

Question 1: Why am I observing poor peak shape and inconsistent retention times for this compound using reverse-phase HPLC?

Answer:

Poor chromatography for this compound is a frequent issue, often stemming from its specific chemical properties. As a tetracyclic diterpenoid, it possesses a rigid, non-polar core, but also multiple hydroxyl groups that can engage in secondary interactions with the stationary phase.

Underlying Causes and Solutions:

  • Secondary Interactions: Residual silanol groups on C18 columns can interact with the hydroxyl moieties of this compound, leading to peak tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity and reduce silanol interactions.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of any acidic or basic functional groups, affecting retention and peak shape.

    • Solution: While this compound itself is not strongly ionizable, small pH adjustments can modify the silica surface charge. Experiment with adding a small amount of a modifier like 0.1% formic acid or acetic acid to the mobile phase to improve peak symmetry.

  • Metal Chelation: The hydroxyl groups of this compound may chelate with trace metals in the HPLC system or on the column, causing peak tailing.

    • Solution: Incorporate a small amount of a chelating agent, such as 0.05% trifluoroacetic acid (TFA) or a low concentration of ethylenediaminetetraacetic acid (EDTA), into the mobile phase. Be cautious, as TFA can suppress ionization in mass spectrometry.

Experimental Protocol: Optimizing Mobile Phase for this compound Analysis

  • Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or appropriate wavelength for your chromophore)

  • Iteration 1 (Acid Modifier):

    • Prepare Mobile Phase A as Water with 0.1% Formic Acid.

    • Prepare Mobile Phase B as Acetonitrile with 0.1% Formic Acid.

    • Re-run the analysis and observe the peak shape.

  • Iteration 2 (Alternative Solvent):

    • If peak tailing persists, replace Acetonitrile with Methanol. Methanol has different solvent properties and can alter the interactions with the stationary phase.

    • Prepare Mobile Phase B as Methanol with 0.1% Formic Acid.

    • Re-run the analysis.

  • Data Comparison:

    • Compare the tailing factor and retention time reproducibility for each condition to select the optimal mobile phase.

Table 1: Example Data for Mobile Phase Optimization

Mobile Phase CompositionTailing FactorRetention Time RSD (n=5)
Water/Acetonitrile2.11.5%
0.1% Formic Acid in Water/Acetonitrile1.20.8%
0.1% Formic Acid in Water/Methanol1.10.6%

G start Poor Peak Shape Observed check_column Is the column end-capped? start->check_column change_column Switch to end-capped C18 or alternative phase (Phenyl-Hexyl) check_column->change_column No check_ph Is an acid modifier used? check_column->check_ph Yes change_column->check_ph add_acid Add 0.1% Formic Acid or Acetic Acid to mobile phase check_ph->add_acid No check_metal Suspect metal chelation? check_ph->check_metal Yes add_acid->check_metal add_chelator Add 0.05% TFA or low concentration EDTA check_metal->add_chelator Yes evaluate Evaluate Peak Shape and Retention Time check_metal->evaluate No add_chelator->evaluate end Optimized Method evaluate->end

Caption: Decision tree for mitigating matrix effects in this compound quantification.

Technical Support Center: Enhancing the Bioavailability of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Isoagarotetrol. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising natural compound. This compound, a bioactive sesquiterpenoid extracted from Agarwood, has demonstrated significant antioxidant and anti-inflammatory properties.[] However, its therapeutic potential is often hindered by a critical challenge: poor aqueous solubility, which directly impacts its oral bioavailability.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common experimental hurdles. Our goal is to equip you with the foundational knowledge and practical methodologies required to successfully enhance the bioavailability of this compound in your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and the principles of bioavailability enhancement.

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural sesquiterpenoid with the molecular formula C₁₇H₁₈O₆.[] It is isolated from Agarwood (Aquilaria species) and is being investigated for its therapeutic potential, including neuroprotective, antioxidant, and anti-inflammatory effects.[] The primary concern with its bioavailability stems from its chemical structure, which makes it highly lipophilic and poorly soluble in water. For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] Poor solubility is a leading cause of low and variable oral bioavailability for many new chemical entities, including natural products like this compound.[2][3]

Q2: What are the primary strategies for enhancing the oral bioavailability of a poorly soluble compound like this compound?

A2: Strategies can be broadly categorized into three main areas:

  • Increasing Solubility and Dissolution Rate: This involves modifying the physicochemical properties of the drug to help it dissolve faster and to a greater extent in the gastrointestinal tract.[2] Common methods include particle size reduction (micronization, nanonization) and formulating the compound into solid dispersions.[3][4]

  • Lipid-Based Formulations: Since this compound is lipophilic, formulating it in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or microemulsions can be highly effective.[5][6] These formulations keep the drug dissolved in lipidic excipients, and upon gentle agitation in the stomach, they form fine oil-in-water emulsions, which can enhance absorption.[5]

  • Nanotechnology-Based Approaches: Encapsulating this compound into nanocarriers such as polymeric nanoparticles or solid lipid nanoparticles (SLNs) can overcome bioavailability challenges.[7][8][9][10] These systems can protect the drug from degradation, increase its surface area for dissolution, and even facilitate transport across the intestinal epithelium.[8][10]

Q3: Which in vitro models are most relevant for screening different bioavailability-enhancing formulations of this compound?

A3: A tiered approach using in vitro models is crucial for efficient screening before advancing to expensive in vivo studies.[11][12]

  • Kinetic Solubility Assays: Initial screening should confirm that your formulation improves the solubility of this compound in simulated biological fluids (e.g., Simulated Gastric Fluid, Fasted-State Simulated Intestinal Fluid).

  • In Vitro Dissolution Testing: Using a standard USP apparatus, you can measure the rate and extent of this compound release from your formulation over time.[13] This is critical for predicting in vivo drug release.

  • In Vitro Permeability Assays: To assess absorption potential, models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cell monolayers are invaluable.[13] These models simulate the passive diffusion and active transport mechanisms of the intestinal barrier.

Part 2: Troubleshooting Experimental Challenges

This section is formatted as a series of troubleshooting guides for specific problems you may encounter during formulation development.

Guide 1: Poor Solubility & Inconsistent Dissolution

Problem: "My this compound formulation shows minimal dissolution in simulated intestinal fluids, and the results are highly variable between replicates."

This is the most common starting problem. It indicates that the formulation is not effectively overcoming the inherent low aqueous solubility of the compound.

The first step is to choose a logical path for formulation development. The following diagram outlines a decision-making workflow.

G cluster_0 Initial Assessment cluster_1 Formulation Pathways cluster_2 Evaluation & Optimization start Start: Pure this compound API sol_screen Perform Solubility Screening (pH, Co-solvents, Surfactants) start->sol_screen path_lipid Lipid-Based Systems (SEDDS/SMEDDS) sol_screen->path_lipid High Solubility in Lipids? path_solid Amorphous Solid Dispersions (ASD) sol_screen->path_solid Solubility Enhanced by Polymers/Surfactants? path_nano Nanoparticle Systems (SLN, Polymeric NP) sol_screen->path_nano For High Potency or Targeted Delivery? eval In Vitro Evaluation (Dissolution, Permeability) path_lipid->eval path_solid->eval path_nano->eval optimize Optimize Formulation (Excipient Ratio, Process) eval->optimize Results Suboptimal finish Lead Formulation for In Vivo Studies eval->finish Results Optimal optimize->eval

Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

Q: My initial attempts at solubilization using simple co-solvents (e.g., ethanol, propylene glycol) are failing during dissolution testing. Why?

A: This is often due to drug precipitation. While a co-solvent may dissolve the drug in the concentrated formulation, the drug crashes out of solution when the formulation is diluted into the large volume of the aqueous dissolution medium. This is a common pitfall.[4]

  • Causality: The concentration of the co-solvent quickly drops below the critical level needed to maintain solubilization.

  • Solution: You need a strategy that maintains the drug in a solubilized or high-energy amorphous state even after dilution. This is where solid dispersions and lipid-based systems excel.[3][6]

Q: How do I select the right excipients for a solid dispersion or lipid-based formulation?

A: A systematic screening study is essential. Do not rely on a single excipient.

  • For Amorphous Solid Dispersions (ASDs): Screen a panel of polymers. These polymers are designed to keep the drug in a high-energy, amorphous state, which has a higher apparent solubility than its stable crystalline form.[14][15]

    • Common Polymers: PVP K30, HPMC-AS, Soluplus®.

    • Screening Method: Prepare small-scale solvent-cast films of this compound with each polymer at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5). Analyze the films by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for this compound, which indicates an amorphous dispersion. Then, test the dissolution of these films.

  • For Lipid-Based Formulations: Screen a panel of oils, surfactants, and co-surfactants. The goal is to find a combination that can dissolve a high amount of this compound and spontaneously form a fine microemulsion upon dilution.[6][16]

    • Oils (Lipid Phase): Medium-chain triglycerides (e.g., Capmul® MCM), long-chain triglycerides (e.g., soybean oil).

    • Surfactants: High HLB (Hydrophile-Lipophile Balance) surfactants are needed to form oil-in-water emulsions (e.g., Kolliphor® EL, Tween® 80).[4][14]

    • Co-surfactants/Solvents: Transcutol® HP, PEG 400.

    • Screening Method: Use ternary phase diagrams to map out the regions where different ratios of oil, surfactant, and co-surfactant form stable microemulsions. Then, test the drug-loading capacity within these stable regions.

StrategyMechanism of EnhancementAdvantagesDisadvantagesBest Suited For
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, amorphous state, increasing apparent solubility and dissolution rate.[15]High drug loading possible; established manufacturing techniques (spray drying, hot-melt extrusion).Potential for recrystallization over time, impacting stability; requires careful polymer selection.Compounds that are poor glass-formers and prone to crystallization.
Lipid-Based Systems (SEDDS/SMEDDS) Pre-dissolves the drug in a lipid matrix; forms a micro/nano-emulsion in the GI tract, bypassing dissolution.[5]Enhances lymphatic uptake, potentially avoiding first-pass metabolism; protects the drug from degradation.[5][6]Can have lower drug loading capacity; potential for GI side effects with high surfactant concentrations.Highly lipophilic (high LogP) compounds.
Nanoparticle Systems (SLN, Polymeric) Increases surface-area-to-volume ratio for rapid dissolution; can be engineered for targeted delivery.[2][5]Can improve both solubility and permeability; suitable for potent compounds; controlled release is possible.[10]More complex manufacturing processes; potential for batch-to-batch variability; requires careful characterization.[17]Potent compounds where dose is low, or when targeting specific tissues is desired.
Guide 2: Low Permeability & Poor Absorption

Problem: "My formulation shows excellent dissolution, releasing >85% of this compound within 30 minutes, but it performs poorly in my Caco-2 permeability assay."

This indicates that the bottleneck is not dissolution, but the ability of the dissolved drug to cross the intestinal epithelium. This compound may be a substrate for efflux transporters (like P-glycoprotein) or may have inherently low membrane permeability.

Lipid formulations do more than just solve the solubility issue; they actively interact with the GI physiology to promote absorption.

G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Cell) sedds Lipid Formulation (SEDDS with this compound) micelle Mixed Micelles (Drug Partitioned Inside) sedds->micelle Digestion by Lipase & Bile Salts membrane Apical Membrane micelle->membrane Increased Drug Conc. at Cell Surface lymph Lymphatic System (Chylomicrons) membrane->lymph Lipid Absorption Pathway (Bypasses Liver) portal_vein Portal Vein (To Liver - First Pass) membrane->portal_vein Direct Absorption

Caption: Mechanism of absorption enhancement by lipid-based drug delivery systems (LBDDS).

Q: How can I determine if my compound is an efflux transporter substrate?

A: A bi-directional Caco-2 assay is the gold standard.

  • Protocol: Measure the transport of this compound from the apical (A) to the basolateral (B) side and from B to A.

  • Interpretation: An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is actively pumped out of the cells by transporters like P-gp.

  • Solution: Many excipients used in lipid formulations, such as Kolliphor® EL and Tween® 80, are known to inhibit P-gp, which can significantly boost net absorption.[14] If efflux is confirmed, re-screen formulations containing these excipients.

Q: What formulation changes can I make to improve permeability?

A: Focus on strategies that alter membrane fluidity or exploit specific absorption pathways.

  • Incorporate Permeation Enhancers: Medium-chain fatty acids (C8-C10) and certain surfactants can transiently and reversibly open tight junctions between intestinal cells, allowing for paracellular transport.[16] Consider using excipients like Capmul® or Captex® which are rich in these components.

  • Promote Lymphatic Uptake: This is a key advantage of lipid formulations.[5] The body transports digested long-chain fatty acids via chylomicrons directly into the lymphatic system, which bypasses the liver and avoids first-pass metabolism. To leverage this, formulate with long-chain triglycerides (e.g., soybean oil, sesame oil).[16]

Guide 3: Nanoparticle Formulation Issues

Problem: "I am attempting to create this compound-loaded polymeric nanoparticles via nanoprecipitation, but my particle size is consistently >500 nm and the Polydispersity Index (PDI) is over 0.4."

This is a classic process optimization problem. Nanoparticle formation is highly sensitive to both formulation variables and process parameters. A large size and high PDI indicate uncontrolled particle growth and aggregation.

This protocol provides a starting point for troubleshooting.

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a polymer (e.g., PLGA) in 2 mL of a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Poloxamer 188 or PVA) at a concentration of 0.5% (w/v) in 10 mL of purified water.

  • Nanoprecipitation: Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase under constant magnetic stirring (e.g., 600 RPM).

  • Solvent Evaporation: Stir the resulting suspension overnight in a fume hood to allow the organic solvent to evaporate completely.

  • Characterization: Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

ParameterCommon IssueCausalityRecommended Action
Stirring Speed Too lowInsufficient energy to create micro-turbulence, leading to slow diffusion and larger particle formation.Increase stirring speed (e.g., from 400 RPM to 800 RPM). Homogenization may be required for smaller sizes.
Solvent/Antisolvent Ratio Organic phase volume is too high relative to the aqueous phase.Slower diffusion of the solvent into the antisolvent leads to uncontrolled precipitation and aggregation.Decrease the organic phase volume or increase the aqueous phase volume. A ratio of 1:5 to 1:10 (organic:aqueous) is a good starting point.
Drug/Polymer Concentration Too highIncreases the viscosity of the organic phase, hindering rapid mixing and promoting aggregation.Reduce the total solid concentration in the organic phase. Perform a concentration ladder study.
Stabilizer Concentration Too lowInsufficient surface coverage on newly formed nanoparticles, leading to immediate aggregation to reduce surface energy.Increase the concentration of the stabilizer in the aqueous phase (e.g., from 0.2% to 1.0% w/v).
Addition Rate Too slowAllows for particle growth over time rather than rapid nucleation, resulting in larger, more polydisperse particles.Increase the injection speed of the organic phase using a syringe pump for consistency.

Part 3: Analytical Methodologies

A robust and validated analytical method is the foundation of all development work. Without it, you cannot trust your solubility, dissolution, or permeability data.

Q: What is the best method for quantifying this compound in complex biological matrices like plasma?

A: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the industry standard.[18][19] It offers unparalleled sensitivity and specificity, allowing you to detect and quantify very low concentrations of the drug, which is essential for pharmacokinetic studies.[][20]

This protocol is a template and must be validated for your specific application.

  • Sample Preparation (Protein Precipitation): [] a. To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample). b. Vortex for 30 seconds. c. Add 300 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins. d. Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes. e. Carefully transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions: a. The conditions below are typical starting points and should be optimized for this compound.

ParameterSettingRationale
UHPLC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Provides excellent retention and separation for moderately nonpolar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ion mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the compound.
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold, then re-equilibrate.A gradient is necessary to elute the compound with a good peak shape and to clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Ionization Mode Electrospray Ionization (ESI), PositivePhenolic compounds and ethers in this compound's structure are amenable to protonation.
MS/MS Transitions Precursor ion (Q1) → Product ion (Q3)Must be determined by infusing a pure standard of this compound. This provides specificity.
  • Method Validation: a. Before analyzing study samples, the method must be validated according to regulatory guidelines. Key parameters to assess include: specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability (e.g., freeze-thaw stability).[20]

References

Technical Support Center: Isoagarotetrol Analysis & Matrix Effect Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Isoagarotetrol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound, with a specific focus on identifying and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, reliable, and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is inconsistent and lower than expected in biological samples compared to pure standards. What's the likely cause?

A1: This is a classic sign of matrix effects , specifically ion suppression.[1][2][3] Matrix effects occur when co-eluting compounds from your sample matrix (e.g., plasma, urine, tissue homogenate) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4] This interference can either suppress or, less commonly, enhance the signal, leading to inaccurate and imprecise quantification.[3][5][6]

The primary culprits in biological matrices are often phospholipids, salts, and endogenous metabolites that are not efficiently removed during sample preparation.[1][2] These components can compete with this compound for ionization, alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, or contaminate the ion source over time, leading to a gradual decline in sensitivity.[4][7]

To confirm if you are experiencing matrix effects, a post-extraction spike experiment is the definitive diagnostic tool.[5][8]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

Before you can solve the problem, you need to understand its extent. The following protocols will help you quantitatively assess the impact of your sample matrix.

Protocol 1: Post-Extraction Spike Experiment

This experiment quantifies the degree of ion suppression or enhancement.[8]

Methodology:

  • Prepare Set A (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform your entire sample preparation and extraction procedure. Into this final, clean extract, spike a known concentration of this compound standard.

  • Prepare Set B (Neat Solution): Prepare a standard solution of this compound at the exact same concentration as in Set A, but in your mobile phase or reconstitution solvent.[8]

  • Analysis: Analyze both sets by LC-MS under identical conditions.

  • Calculation: Calculate the Matrix Effect Factor (MEF) using the following formula:

    MEF (%) = (Peak Area of Set A / Peak Area of Set B) x 100

Interpreting the Results:

  • MEF < 100%: Indicates ion suppression.

  • MEF > 100%: Indicates ion enhancement.

  • MEF ≈ 100%: Indicates minimal matrix effect.

A significant deviation from 100% confirms that the matrix is impacting your results and mitigation strategies are necessary.[3]

Protocol 2: Post-Column Infusion

This qualitative experiment helps identify at which retention times matrix components are eluting and causing suppression.[4][5]

Methodology:

  • Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer, using a T-fitting.

  • Once a stable signal for this compound is observed, inject an extracted blank matrix sample onto the column.

  • Monitor the this compound signal. A drop in the signal baseline indicates the retention time at which interfering matrix components are eluting.[5]

This information is crucial for optimizing your chromatography to separate this compound from these suppressive zones.

Guide 2: Mitigating Matrix Effects - A Multi-faceted Approach

There is no single solution for eliminating matrix effects; a combination of strategies is often required.[4][9] The choice of approach depends on the complexity of the matrix, the required sensitivity, and available resources.

Workflow for Mitigating Matrix Effects

cluster_0 Problem Identification cluster_1 Diagnostic Phase cluster_2 Mitigation Strategies cluster_3 Sample Prep Details cluster_4 Chromatography Details cluster_5 Calibration Details cluster_6 Validation A Inconsistent/Suppressed This compound Signal B Perform Post-Extraction Spike Experiment A->B C Quantify Matrix Effect (MEF Calculation) B->C D Optimize Sample Preparation C->D E Refine Chromatography C->E F Adjust Calibration Strategy C->F D1 Solid-Phase Extraction (SPE) D->D1 D2 Liquid-Liquid Extraction (LLE) D->D2 D3 Phospholipid Removal Plates D->D3 E1 Modify Gradient E->E1 E2 Change Column Chemistry (e.g., HILIC) E->E2 E3 Sample Dilution E->E3 F1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->F1 F2 Method of Standard Addition F->F2 F3 Matrix-Matched Calibrants F->F3 G Re-evaluate MEF D3->G E3->G F3->G H Method Validation G->H

Caption: A logical workflow for diagnosing and resolving this compound signal suppression.

1. Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[10]

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method, as it fails to remove highly soluble interferences like phospholipids.[11]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. By optimizing the pH and using a combination of polar and non-polar solvents, you can selectively extract this compound while leaving many matrix components behind.[12] However, recovery can be low for polar analytes.[11]

  • Solid-Phase Extraction (SPE): SPE provides superior cleanup and is highly recommended.[13][14] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences, including phospholipids.[11]

  • Phospholipid Removal (PLR) Plates: These are specialized SPE plates or pass-through cartridges designed to selectively retain phospholipids, providing a very clean extract with high analyte recovery.[2][15][16]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueProsConsTypical MEF Range
Protein Precipitation Fast, inexpensive, simplePoor removal of phospholipids, high matrix effects[11]40-80%
Liquid-Liquid Extraction Better cleanup than PPT, versatile[12][14]Can be labor-intensive, potential for low recovery of polar analytes[11]70-95%
Solid-Phase Extraction (SPE) Excellent cleanup, high analyte concentration[13]Requires method development, more expensive85-105%
Phospholipid Removal (PLR) Specific for phospholipid removal, high throughput[2]May not remove other matrix components90-110%

Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound

This protocol serves as a starting point and should be optimized for your specific matrix.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.[17]

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of methanol to remove less polar interferences like lipids.[17]

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[17]

2. Refining Chromatographic Conditions

If sample preparation alone is insufficient, chromatographic adjustments can help separate this compound from co-eluting interferences.[4]

  • Gradient Optimization: Lengthening the gradient or making it shallower around the elution time of this compound can improve resolution from matrix components.[18]

  • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl column may offer different selectivity for aromatic compounds, while a Hydrophilic Interaction Chromatography (HILIC) column could be beneficial given the polar nature of tetrols.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can influence the ionization efficiency of both the analyte and matrix components.[19][20] Avoid non-volatile buffers.

3. Adjusting Calibration Strategy

When matrix effects cannot be eliminated, they must be compensated for during data analysis.[9]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[4][21] A SIL-IS (e.g., this compound-d4) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[22][23] Because you add a known amount to every sample, the ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification.[24]

  • Method of Standard Addition: This method is highly effective but laborious. It involves creating a calibration curve within each individual sample by spiking known amounts of standard into several aliquots of that sample.[24][25] The endogenous concentration is determined by extrapolation. This approach perfectly corrects for the unique matrix of each sample but is not practical for high-throughput analysis.[4][25]

  • Matrix-Matched Calibrants: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., using plasma from an untreated animal for a pharmacokinetic study).[10][25][26] This ensures that your standards and samples experience similar matrix effects.

Decision Tree for Calibration Strategy

G start Is a Stable Isotope-Labeled Internal Standard (SIL-IS) a.k.a this compound-d4 available? use_sil Use SIL-IS for all samples and calibrants. This is the most robust approach. start->use_sil Yes no_sil No SIL-IS available. start->no_sil No check_samples Are you analyzing a small number of unique/complex samples? no_sil->check_samples std_add Use the Method of Standard Addition. Provides highest accuracy for individual samples. check_samples->std_add Yes many_samples Analyzing a large batch of similar samples. check_samples->many_samples No check_blank Is a representative blank matrix available? many_samples->check_blank matrix_match Prepare Matrix-Matched Calibrants. Good for batch analysis. check_blank->matrix_match Yes no_blank No blank matrix available or matrix is highly variable. check_blank->no_blank No reconsider Reconsider Standard Addition or invest in synthesizing a SIL-IS. Quantification will be compromised. no_blank->reconsider

Caption: Choosing the right calibration strategy for your this compound analysis.

By systematically diagnosing the issue, optimizing your sample preparation and chromatography, and selecting an appropriate calibration strategy, you can overcome the challenges of matrix effects and generate accurate, reliable data for your this compound analysis.

References

Technical Support Center: Spectroscopic Analysis of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic refinement of Isoagarotetrol. This guide is designed for researchers, scientists, and drug development professionals who are working with this bioactive natural product. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural lists to explain the underlying scientific principles behind each step. Our goal is to empower you with the expertise to troubleshoot issues, optimize your experimental design, and generate high-quality, reproducible data.

This compound, a tetrahydroxy-2-(2-phenylethyl)-chromone derivative isolated from agarwood, presents unique challenges and opportunities in its characterization.[][2] Its complex structure, containing multiple stereocenters and hydroxyl groups, demands a robust and nuanced approach to spectroscopic analysis. This guide provides field-proven insights into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy techniques.

Section 1: General Sample Preparation & Handling FAQs

Effective sample preparation is the cornerstone of reliable spectroscopic data, with inadequate preparation accounting for a significant percentage of analytical errors.[3] This section addresses foundational questions about handling this compound before analysis.

Q1: What is the best way to extract and purify this compound from a raw plant matrix (e.g., agarwood) for spectroscopic analysis?

A1: The most common method involves solvent extraction followed by chromatographic purification. A typical workflow begins with cold-soaking powdered agarwood in ethanol.[] This crude extract is then concentrated and subjected to chromatographic techniques like column chromatography over silica gel or High-Performance Liquid Chromatography (HPLC) to isolate this compound.[] The purity of the final fraction should be confirmed by a primary method like HPLC-UV before proceeding to detailed spectroscopic analysis.

Q2: this compound has poor solubility in common non-polar solvents. What solvents are recommended for NMR and LC-MS?

A2: Due to its four hydroxyl groups, this compound is a polar molecule.

  • For NMR Spectroscopy: Deuterated polar solvents are required. Methanol-d4 (CD₃OD) and Dimethyl sulfoxide-d6 (DMSO-d6) are excellent choices. Chloroform-d (CDCl₃) is generally unsuitable unless the hydroxyl groups are derivatized.[4]

  • For LC-MS: The mobile phase typically consists of a mixture of water (often with a modifier like 0.1-0.2% formic acid) and a polar organic solvent such as acetonitrile or methanol.[] A gradient elution, starting with a higher water content and gradually increasing the organic solvent percentage, is effective for separating this compound from other components in an extract.[]

Q3: How should I store a purified sample of this compound to prevent degradation?

A3: As a phenolic compound, this compound is susceptible to oxidation. Purified samples, whether solid or in solution, should be stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light. Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

Section 2: ¹H & ¹³C NMR Spectroscopy Troubleshooting Guide

NMR is the most powerful tool for the definitive structural elucidation of natural products like this compound.[5] However, acquiring clean, interpretable spectra can be challenging.

Q1: My ¹H NMR spectrum shows very broad peaks for the hydroxyl (-OH) protons, and they are interfering with other signals. How can I confirm their identity and remove them?

A1: Broad hydroxyl signals are common due to chemical exchange with trace amounts of water in the solvent. To confirm these peaks, perform a D₂O shake .[4] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The hydroxyl protons (O-H) will exchange with deuterium (O-D), causing their corresponding peaks to disappear or significantly diminish.[4] This is a definitive method for identifying exchangeable protons.

Q2: The aliphatic signals in my ¹H NMR spectrum are overlapping, making it impossible to determine coupling constants and multiplicities. What are my options?

A2: Peak overlap is a frequent issue with complex molecules. Here are several strategies:

  • Change the Solvent: Switching from a solvent like methanol-d4 to benzene-d6 can often resolve overlapping signals. The aromatic ring of benzene-d6 creates a magnetic field that induces different chemical shifts (anisotropic effect) compared to methanol, spreading the signals out.[4]

  • Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher). Higher field strengths increase chemical shift dispersion, which can resolve overlapping multiplets.

  • 2D NMR Experiments: Perform a 2D experiment like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will show which protons are coupled to each other, even if their signals overlap in the 1D spectrum. An HSQC spectrum correlates each proton with its directly attached carbon, which is invaluable for assigning signals in crowded regions.

Q3: My sample concentration is low, resulting in a poor signal-to-noise (S/N) ratio even after many scans. What can I do to improve sensitivity?

A3: Improving the S/N ratio is critical for dilute samples.

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase S/N by a factor of ~1.4. Be mindful that this increases experiment time.[6]

  • Optimize Acquisition Parameters: Ensure the relaxation delay (D1) is set appropriately. For quantitative accuracy, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[7]

  • Use a Cryoprobe: If your institution has one, a cryogenically cooled probe dramatically increases sensitivity (by a factor of 3-4) by reducing thermal noise in the electronics, allowing you to get a good spectrum much faster or from a much more dilute sample.

Troubleshooting Workflow for Poor NMR Spectral Quality

The following diagram outlines a decision-making process for addressing common NMR issues.

NMR_Troubleshooting start Poor NMR Spectrum Acquired issue Identify Primary Issue start->issue broad Broad / Poorly Resolved Peaks issue->broad Broad Peaks overlap Overlapping Signals issue->overlap Peak Overlap contam Unexpected Peaks issue->contam Contaminants shim Re-shim the magnet broad->shim Check shimming conc Dilute sample if too concentrated shim->conc Shimming OK filter Filter sample to remove particulates conc->filter Concentration OK broad_end Improved Resolution filter->broad_end solvent Try a different solvent (e.g., Benzene-d6) overlap->solvent field Use higher field spectrometer solvent->field Still overlapped two_d Run 2D NMR (COSY, HSQC) field->two_d Still overlapped overlap_end Signals Resolved two_d->overlap_end solvent_check Check solvent peaks (H₂O, EtOAc, etc.) contam->solvent_check d2o_shake Perform D₂O shake for -OH/-NH solvent_check->d2o_shake Solvent OK repurify Re-purify sample d2o_shake->repurify Not exchangeable protons contam_end Spectrum Cleaned repurify->contam_end

Caption: Decision tree for troubleshooting common NMR spectroscopy issues.

Section 3: Mass Spectrometry (MS) Troubleshooting Guide

MS is essential for confirming the molecular weight and elemental formula of this compound.[] When coupled with liquid chromatography (LC-MS), it is also a powerful tool for quantification.

Q1: I am analyzing a crude agarwood extract with LC-MS and suspect matrix effects are suppressing the signal for this compound. How can I confirm and mitigate this?

A1: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common problem in complex samples like plant extracts.[8]

  • Confirmation: Perform a post-extraction spike experiment. Analyze three samples: (1) a blank matrix extract, (2) the matrix extract spiked with a known concentration of this compound standard, and (3) a pure standard of this compound at the same concentration. If the peak area in sample (2) is significantly lower than the sum of the peak areas in (1) and (3), ion suppression is occurring.

  • Mitigation:

    • Dilute the Sample: The simplest approach is to dilute the extract. This reduces the concentration of interfering matrix components. Often a 10-fold or 100-fold dilution is sufficient.[9]

    • Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds before LC-MS analysis. For a polar compound like this compound, a reverse-phase (C18) SPE cartridge can be effective at retaining the analyte while washing away more polar or non-polar interferences.

    • Use an Isotope-Labeled Internal Standard: The best way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound). This standard will experience the same matrix effects as the analyte, allowing for accurate quantification.

Q2: I am using Electrospray Ionization (ESI) and see multiple adducts for this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), complicating the spectrum. How can I promote a single, desired ion?

A2: Adduct formation is common in ESI. To promote the protonated molecule [M+H]⁺ and reduce sodium [M+Na]⁺ and potassium [M+K]⁺ adducts:

  • Add an Acid Modifier: Ensure your mobile phase contains a source of protons. Adding 0.1% formic acid to both the aqueous and organic mobile phases provides a consistent source of H⁺, promoting the formation of the [M+H]⁺ ion.[]

  • Use High-Purity Solvents: Sodium and potassium are common contaminants in lower-grade solvents and glassware. Use high-purity, LC-MS grade solvents and meticulously clean your glassware to minimize alkali metal contamination.

  • Optimize Source Conditions: In some cases, adjusting instrument parameters like capillary temperature or voltage can influence the prevalence of different adducts.

Workflow for Mitigating Matrix Effects in LC-MS

Matrix_Effects_Workflow start Suspected Matrix Effect (Ion Suppression/Enhancement) confirm Confirm with Post-Extraction Spike start->confirm mitigate_start Matrix Effect Confirmed confirm->mitigate_start Yes no_effect No Significant Effect Detected confirm->no_effect No dilute Step 1: Dilute Sample (e.g., 1:10, 1:100) mitigate_start->dilute reanalyze1 Re-analyze dilute->reanalyze1 check1 Effect Mitigated? reanalyze1->check1 cleanup Step 2: Improve Sample Cleanup (e.g., Solid-Phase Extraction) check1->cleanup No end Accurate Quantification Achieved check1->end Yes reanalyze2 Re-analyze cleanup->reanalyze2 check2 Effect Mitigated? reanalyze2->check2 is Step 3: Use Isotope-Labeled Internal Standard check2->is No check2->end Yes is->end

Caption: Stepwise workflow for identifying and mitigating matrix effects in LC-MS analysis.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy FAQs

FTIR is a rapid and effective technique for confirming the presence of key functional groups in the this compound molecule.[10][11]

Q1: What are the key absorption peaks I should look for in the FTIR spectrum of this compound?

A1: Based on its chemical structure, you should expect to see several characteristic absorption bands. The interpretation of these bands confirms the presence of its main functional groups.[11][12]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Causality
Hydroxyl (-OH) O-H StretchBroad, 3500-3200The broadness is due to intermolecular hydrogen bonding between the multiple hydroxyl groups.
Carbonyl (C=O) C=O Stretch~1760-1700This strong, sharp peak corresponds to the ketone in the chromone ring system.
Aromatic Ring C=C Stretch~1650-1450Multiple sharp peaks in this region are characteristic of the phenyl and chromone aromatic rings.
Aliphatic C-H C-H Stretch~3000-2850These signals arise from the C-H bonds in the ethyl side chain and the saturated portion of the chromone core.

Q2: My FTIR baseline is noisy and slanted. I prepared my sample using a KBr pellet. What went wrong?

A2: A poor baseline in a KBr pellet spectrum is usually due to issues with sample preparation.

  • Insufficient Grinding: If the sample and KBr are not ground into an extremely fine, homogenous powder, light scattering will occur, leading to a slanted baseline (especially at higher wavenumbers).[12]

  • Moisture Contamination: Potassium bromide (KBr) is highly hygroscopic. If it has absorbed water from the atmosphere, you will see very broad absorption bands for O-H around 3450 cm⁻¹ and a smaller, sharp peak around 1640 cm⁻¹. Always dry your KBr in an oven before use and prepare the pellet quickly.

  • Pellet Quality: The pellet may be too thick or have cracks, causing poor light transmission. Aim for a thin, transparent, or translucent pellet.

Section 5: Experimental Protocols

These protocols provide a starting point for analysis. They should be optimized for your specific instrumentation and experimental goals.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 1-5 mg of purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6) to the vial.[7]

  • Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. If particulates are visible, the sample should be filtered.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Proceed with shimming and data acquisition.

Protocol 2: KBr Pellet Preparation for FTIR Spectroscopy
  • Drying: Dry powdered, spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours and allow it to cool in a desiccator.

  • Weighing: Weigh approximately 1-2 mg of your purified this compound sample and ~100 mg of the dried KBr.[12]

  • Grinding: Combine the sample and KBr in a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a thin, transparent disc.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Section 6: References
  • BOC Sciences. (n.d.). CAS 104060-61-9 this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Characteristic IR absorption peaks of drimane sesquiterpenoids by FTIR.... Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ambeed.com. (n.d.). This compound | Alcohols. Retrieved from --INVALID-LINK--

  • Grijó, D. R., et al. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. PubMed Central. Retrieved from --INVALID-LINK--

  • Gaudino, R. G., et al. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS Omega. Retrieved from --INVALID-LINK--

  • Hazekamp, A., et al. (2019). Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections. Analytical Chemistry. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2021). Research Progress of NMR in Natural Product Quantification. PubMed Central. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chemical structure of compound 1. Retrieved from --INVALID-LINK--

  • MedchemExpress.com. (n.d.). Product Data Sheet - this compound. Retrieved from --INVALID-LINK--

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. CDN. Retrieved from --INVALID-LINK--

  • Labcompare.com. (2022). LABTips: Troubleshooting Tricky Terpenes. Retrieved from --INVALID-LINK--

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. Retrieved from --INVALID-LINK--

  • Napolitano, G., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers. Retrieved from --INVALID-LINK--

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Retrieved from --INVALID-LINK--

  • ACS Publications. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. Retrieved from --INVALID-LINK--

  • Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Agarotetrol. PubChem. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from --INVALID-LINK--

  • de Oliveira, E. (n.d.). Sample Preparation for Atomic Spectroscopy: Evolution and Future Trends. Retrieved from --INVALID-LINK--

  • Journal of Medicinal Plants Studies. (2025). Qualitative phytochemical screening and FTIR spectroscopic analysis of Sesamum indicum L.. Retrieved from --INVALID-LINK--

  • Prime Scholars. (n.d.). Sample preparation for atomic spectroscopic analysis: An overview. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Analysis of sesquiterpenes and sesquiterpenoids. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Bioactivity Analysis of Isoagarotetrol and Agarotetrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of Agarwood Stereoisomers

Agarwood, the resinous heartwood produced by Aquilaria species, is a cornerstone of traditional medicine and perfumery, prized for its complex phytochemistry.[1] Among its most significant constituents are a class of compounds known as 2-(2-phenylethyl)chromones, which are recognized for a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[2][3] Within this class, Isoagarotetrol and Agarotetrol stand out as principal, highly oxygenated stereoisomers.[4] While structurally similar, the subtle difference in their stereochemistry can have profound implications for their biological activity.

This guide provides an in-depth, objective comparison of the bioactivities of this compound and Agarotetrol. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate the distinct and overlapping therapeutic potentials of these two chromone derivatives. We will delve into their comparative anti-inflammatory effects, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for researchers seeking to validate and expand upon these findings.

Section 1: Structural and Physicochemical Properties

This compound and Agarotetrol are stereoisomers, meaning they share the same molecular formula (C₁₇H₁₈O₆) and molecular weight (318.32 g/mol ) but differ in the three-dimensional arrangement of their atoms.[5][6] Both compounds are isolated from the resin of Aquilaria sinensis and other agarwood-producing species.[5] Their core structure consists of a 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone backbone with a 2-phenylethyl substituent. The key distinction lies in the stereochemistry of the hydroxyl groups on the tetrahydrochromone ring, which influences how they interact with biological targets.[4] Agarotetrol is often used as a chemical marker for evaluating the quality of agarwood.[7][8]

PropertyThis compoundAgarotetrol
Molecular Formula C₁₇H₁₈O₆[5]C₁₇H₁₈O₆[6]
Molecular Weight 318.32 g/mol [5]318.32 g/mol [6]
IUPAC Name (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[5](5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[6]
Source Agarwood (Aquilaria spp.)[5]Agarwood (Aquilaria spp.)[9]
Appearance White to off-white solid[10]Powder[7]

Section 2: Comparative Bioactivity: Focus on Anti-Inflammatory Effects

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, making it a key target for therapeutic intervention. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Both this compound and Agarotetrol belong to a class of 2-(2-phenylethyl)chromones that have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like NO and cytokines via activation of the NF-κB pathway.[9]

While direct, head-to-head comparative studies quantifying the potency of purified this compound versus Agarotetrol are not extensively detailed in publicly available literature, research on a wide range of 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis provides critical context. These studies reveal that this class of compounds consistently inhibits NO production in LPS-stimulated RAW264.7 macrophages with IC₅₀ values (the concentration required to inhibit 50% of the biological activity) typically falling within the micromolar range.

Table 2: Representative Anti-inflammatory Activity of 2-(2-phenylethyl)chromones

Compound Class Bioassay Cell Line Potency (IC₅₀) Reference
2-(2-phenylethyl)chromones Nitric Oxide (NO) Production Inhibition RAW264.7 Macrophages 4.0 - 13.0 µM [5]

| 2-(2-phenylethyl)chromones | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 5.12 - 22.26 µM |[6] |

Expert Interpretation: The causality behind this anti-inflammatory activity is the ability of the chromone structure to interfere with the inflammatory cascade. The consistent potency observed across numerous related chromones suggests that both this compound and Agarotetrol are likely significant contributors to the overall anti-inflammatory profile of agarwood extracts. The subtle variations in stereochemistry between the two may lead to differences in binding affinity for target proteins within the NF-κB pathway, resulting in potentially different IC₅₀ values. Further direct comparative studies are warranted to precisely quantify this difference.

Section 3: Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of 2-(2-phenylethyl)chromones are mechanistically linked to the downregulation of the NF-κB signaling pathway.[9] In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[9]

Studies on related chromones from Aquilaria sinensis have shown they can inhibit NF-κB activation, thereby preventing this entire downstream cascade.[9][11] It is highly probable that this compound and Agarotetrol share this mechanism.

References

A Comparative Analysis of Isoagarotetrol and Other 2-(2-Phenylethyl)chromone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product chemistry, 2-(2-phenylethyl)chromones (PECs) from agarwood, the resinous heartwood of Aquilaria and Gyrinops species, have emerged as a class of compounds with significant therapeutic potential.[1][2] These molecules, characterized by a chromone backbone linked to a phenylethyl group, exhibit a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, cytotoxic, and antioxidant effects.[2][] This guide provides a detailed comparative analysis of isoagarotetrol, a notable PEC, and its structural analogs, offering insights for researchers in drug discovery and development.

The 2-(2-Phenylethyl)chromone Family: A Structural Overview

PECs are broadly categorized based on their structural features into types such as flindersiachromones (FDC-type), oxidoagarochromones (OAC-type), and agarotetrolchromones (ATC-type).[2] this compound falls into the ATC-type, characterized by a tetrahydrochromone core with multiple hydroxyl substitutions.[4] The diversity within this family, arising from variations in hydroxylation, methoxylation, and other substitutions on both the chromone and phenylethyl moieties, leads to a wide range of pharmacological profiles.

This compound: A Profile

This compound is a naturally occurring phenol isolated from agarwood.[][5] Structurally, it is a tetrahydroxy-substituted 2-(2-phenylethyl)chromone. Emerging research has highlighted its potential as a bioactive compound.

Biological Activities of this compound:
  • Antioxidant Activity: In vitro studies have demonstrated that this compound possesses significant antioxidant properties, capable of scavenging free radicals.[]

  • Anti-inflammatory Effects: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[]

Comparative Analysis: this compound vs. Other PEC Derivatives

The therapeutic potential of PECs is best understood through a comparative lens. Below, we analyze the performance of this compound against other derivatives in key preclinical assays.

Cytotoxic Activity

Several 2-(2-phenylethyl)chromone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference
6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromoneK-562 (Myeloid Leukemia)8.36[6]
BEL-7402 (Hepatocellular Carcinoma)5.76[6]
6-hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromoneK-56213.9[6]
SGC-7901 (Gastric Carcinoma)17.8[6]
BEL-740231.9[6]
6,7-dihydroxy-2-(2-phenylethyl)chromoneK-56218.1[6]
BEL-740220.1[6]
8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-oneSGC-790114.6 µg/mL[7]
Various PECs (unspecified)SMMC-7721, MGC-803, OV-9018.82 to 37.95 µg/mL[8]

Expert Interpretation: The data indicates that substitutions on both the chromone and phenylethyl rings significantly influence cytotoxic activity. For instance, 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone shows potent activity against hepatocellular carcinoma (BEL-7402) and myeloid leukemia (K-562) cell lines.[6] The presence and position of hydroxyl and methoxy groups are critical determinants of this activity. While direct comparative data for this compound's cytotoxicity is not available in the provided results, the general trend suggests that the hydroxylation pattern is a key factor.

Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common assay to screen for anti-inflammatory potential.

CompoundIC50 (µM) for NO InhibitionReference
7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone4.0 - 13.0[9]
Unspecified PEC derivatives (compounds 2-5, 7, 9-10, 13-14)4.0 - 13.0[9]
Unspecified PEC derivatives (compounds 2-4, 11, 12, and 15)1.6 - 7.3[10]
(5S,6R,7S,8R)-5,8-dichloro-6,7- dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromone5.54[11]
(5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromone3.68[11]

Expert Interpretation: The anti-inflammatory activity of PECs is pronounced, with several derivatives showing potent inhibition of NO production at low micromolar concentrations.[9][10][11] The data suggests that both the degree of hydroxylation and the presence of other substituents like halogens can significantly enhance anti-inflammatory effects. This compound's reported anti-inflammatory action aligns with these findings, suggesting its therapeutic potential in inflammatory conditions.[]

Neuroprotective Activity

Several PECs have demonstrated protective effects in neuronal cell models, suggesting their potential in neurodegenerative diseases.

CompoundAssayEffectReference
2-(2-phenylethyl)-5,6,7,8,7ʹ-pentahydroxy-5,6,7,8-tetrahydrochromoneCorticosterone-induced PC12 cell injurySignificant protection at 5-40 µM[4]
AgarotetrolCorticosterone-induced PC12 cell injurySignificant protection at 5-40 µM[4]
6-hydroxy-2-(2-phenylethyl)chromoneCorticosterone-induced PC12 cell injurySignificant protection at 5-40 µM[4]
Aquisinenin GH2O2-induced apoptosis in SH-SY5Y cellsNeuroprotective effects[12]

Expert Interpretation: The neuroprotective effects of PECs are a promising area of research. Compounds like agarotetrol, a close structural relative of this compound, show significant protection against neuronal cell injury.[4] This suggests that the tetrahydroxy-substituted chromone core is a key pharmacophore for neuroprotection. The mechanism likely involves antioxidant and anti-inflammatory pathways, mitigating cellular stress and apoptosis.

Experimental Methodologies: A Closer Look

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the underlying experimental protocols.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., SGC-7901, K562, BEL-7402) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[6]

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds & Controls seed_cells->add_compounds incubate Incubate (e.g., 48h) add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

NO_Inhibition_Assay cluster_prep Cell Preparation cluster_stim Stimulation cluster_measure Measurement cluster_result Analysis seed_macrophages Seed RAW 264.7 Cells pretreat Pre-treat with Compounds seed_macrophages->pretreat add_lps Stimulate with LPS pretreat->add_lps incubate_24h Incubate for 24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540nm griess_reaction->read_absorbance calculate_no_inhibition Calculate % NO Inhibition & IC50 read_absorbance->calculate_no_inhibition

Caption: Workflow for the nitric oxide inhibition assay.

Concluding Remarks for the Research Professional

The family of 2-(2-phenylethyl)chromones, including this compound, represents a rich source of bioactive molecules with diverse therapeutic potential. This comparative guide underscores the importance of structure-activity relationship studies in identifying lead compounds for further development. While this compound shows promise, particularly in the realms of antioxidant and anti-inflammatory applications, a broader and more direct comparative screening against a wider array of its analogs is warranted. Future research should focus on elucidating the precise molecular mechanisms of action for the most potent derivatives and evaluating their efficacy and safety in in vivo models. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers aiming to explore the pharmacological landscape of these fascinating natural products.

References

A Comparative Guide to the Antioxidant Capacity of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel therapeutic agents, natural products remain a vital source of inspiration. Isoagarotetrol, a 2-(2-phenylethyl)chromone isolated from agarwood, has garnered interest for its potential biological activities.[1][2] This guide provides an in-depth validation of this compound's antioxidant capacity, offering a comparative analysis against established antioxidants and detailing the experimental frameworks required for its evaluation. As a Senior Application Scientist, my aim is to bridge theoretical knowledge with practical application, ensuring scientific integrity and logical coherence throughout this technical narrative.

Introduction to this compound and the Imperative of Antioxidant Validation

This compound belongs to the 2-(2-phenylethyl)chromones (PECs) class of compounds, which are characteristic constituents of agarwood, the resinous heartwood of Aquilaria species.[3][4] These compounds are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and antioxidant properties.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, making the discovery of potent antioxidants a critical area of research.

The validation of a compound's antioxidant capacity is not a mere formality; it is a foundational step in its journey toward potential therapeutic application. A multi-assay approach is crucial, as different assays reflect different aspects of antioxidant action. This guide will focus on a panel of widely accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, ORAC (Oxygen Radical Absorbance Capacity), and the cell-based Cellular Antioxidant Activity (CAA) assay.

Comparative Analysis of Antioxidant Capacity

While specific quantitative antioxidant data for this compound is not extensively available in the public domain, we can infer its potential by examining the performance of structurally similar 2-(2-phenylethyl)chromones. A key study by Li et al. (2020) provides valuable data on the ABTS radical scavenging activity of several PECs isolated from Aquilaria sinensis.[5]

Table 1: Comparative ABTS Radical Scavenging Activity of 2-(2-Phenylethyl)Chromone Analogs and Standard Antioxidants

CompoundIC50 (µM) in ABTS AssayReference
2-(2-Phenylethyl)Chromone Analogs
Compound 2 12.3[5]
Compound 8 16.5[5]
Compound 10 12.1[5]
Compound 11 34.7[5]
Standard Antioxidants
Trolox~5-15 (Typical Range)Varies by study
Ascorbic Acid~5-10 (Typical Range)Varies by study

Note: The specific structures for compounds 2, 8, 10, and 11 can be found in the referenced publication.[5] This data for analogs of this compound is used to provide an informed estimation of its potential antioxidant capacity. Direct experimental validation of this compound is recommended.

The low micromolar IC50 values of these this compound analogs in the ABTS assay suggest a potent radical scavenging capacity, comparable to that of the well-established antioxidant standard, Trolox.[5] This positions this compound as a promising candidate for further antioxidant research.

Mechanistic Insights into this compound's Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The two principal mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

The structure of this compound, with its multiple hydroxyl groups on the tetrahydrochromone ring, is key to its antioxidant potential. The presence of these hydroxyl groups, particularly in favorable positions, facilitates the donation of a hydrogen atom to a radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting this compound radical is stabilized by resonance within the aromatic system.

Below is a diagram illustrating the proposed free radical scavenging mechanism of this compound.

G cluster_mechanism Proposed Antioxidant Mechanism of this compound This compound This compound (Ar-OH) HAT Hydrogen Atom Transfer (HAT) This compound->HAT SET Single Electron Transfer (SET) This compound->SET Radical Free Radical (R•) Radical->HAT Radical->SET Isoagarotetrol_Radical This compound Radical (Ar-O•) HAT->Isoagarotetrol_Radical Neutralized_Radical Neutralized Radical (RH) HAT->Neutralized_Radical Isoagarotetrol_Cation This compound Cation Radical (Ar-OH•+) SET->Isoagarotetrol_Cation Radical_Anion Radical Anion (R⁻) SET->Radical_Anion Proton_Loss Proton Loss (-H⁺) Isoagarotetrol_Cation->Proton_Loss Proton_Loss->Isoagarotetrol_Radical

Caption: Proposed free radical scavenging mechanisms of this compound.

Experimental Protocols for Antioxidant Capacity Validation

To ensure trustworthiness and reproducibility, the following are detailed, step-by-step methodologies for the key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant's scavenging activity.

Experimental Workflow:

G cluster_dpph DPPH Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Reaction Mix DPPH Solution with Sample/Standard/Blank Prep_DPPH->Reaction Prep_Sample Prepare Serial Dilutions of this compound & Standards Prep_Sample->Reaction Incubation Incubate in the Dark (e.g., 30 minutes) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle in the dark.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox, ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction. Include a control with only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Experimental Workflow:

G cluster_abts ABTS Assay Workflow Prep_ABTS Prepare ABTS•+ Solution (7 mM ABTS + 2.45 mM K2S2O8) Incubate_ABTS Incubate in Dark (12-16 hours) Prep_ABTS->Incubate_ABTS Adjust_Abs Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm Incubate_ABTS->Adjust_Abs Reaction Mix Adjusted ABTS•+ with Sample/Standard/Blank Adjust_Abs->Reaction Prep_Sample Prepare Serial Dilutions of this compound & Standards Prep_Sample->Reaction Measurement Measure Absorbance at 734 nm Reaction->Measurement Calculation Calculate % Inhibition and TEAC Measurement->Calculation

Caption: Workflow for the ABTS radical cation scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a specific volume of the sample or standard solution to a cuvette or 96-well plate.

    • Add the diluted ABTS•+ solution to initiate the reaction.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ inhibition.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Workflow:

G cluster_orac ORAC Assay Workflow Prep_Reagents Prepare Fluorescein, AAPH, and Sample/Standard Solutions Plate_Setup Add Fluorescein and Sample/ Standard/Blank to 96-well Plate Prep_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Initiate_Reaction Add AAPH to Initiate Oxidative Degradation Incubation->Initiate_Reaction Kinetic_Read Measure Fluorescence Decay Kinetically (e.g., every 2 min for 2h) Initiate_Reaction->Kinetic_Read Calculation Calculate Area Under the Curve (AUC) and Determine ORAC Value Kinetic_Read->Calculation

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in PBS.

    • Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in PBS.

    • Prepare a series of concentrations of this compound and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescein solution and the sample or standard solution to each well.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Determine the ORAC value of the sample in Trolox equivalents (TE) by comparing its net AUC to the net AUC of the Trolox standards.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within cells. This assay provides a more biologically relevant measure of antioxidant activity.

Experimental Workflow:

G cluster_caa CAA Assay Workflow Cell_Seeding Seed HepG2 Cells in a 96-well Plate Cell_Treatment Treat Cells with this compound/ Standard and DCFH-DA Cell_Seeding->Cell_Treatment Incubation Incubate for 1 hour Cell_Treatment->Incubation Wash_Cells Wash Cells to Remove Extracellular Compounds Incubation->Wash_Cells Add_Initiator Add AAPH to Induce Oxidative Stress Wash_Cells->Add_Initiator Measure_Fluorescence Measure Fluorescence Kinetically Add_Initiator->Measure_Fluorescence Calculation Calculate CAA Value in Quercetin Equivalents (QE) Measure_Fluorescence->Calculation

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells and seed them into a 96-well plate.

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound or a standard (e.g., quercetin) along with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Incubate for 1 hour to allow for cellular uptake.

    • Wash the cells to remove any compound or probe that has not been taken up.

    • Add AAPH to the cells to induce oxidative stress.

    • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the area under the curve for each concentration.

    • Determine the EC50 value (the concentration that provides 50% of the maximum inhibition).

    • Express the CAA value in quercetin equivalents (QE).

Conclusion and Future Directions

The available evidence from structurally related 2-(2-phenylethyl)chromones strongly suggests that this compound possesses significant antioxidant capacity, likely acting through hydrogen atom and/or single electron transfer mechanisms facilitated by its hydroxylated structure.[5] Its potential is comparable to that of the well-regarded antioxidant, Trolox.

To definitively establish the antioxidant profile of this compound, it is imperative that it be subjected to the comprehensive panel of assays detailed in this guide. Direct experimental data from DPPH, ORAC, and particularly the cell-based CAA assay, will provide a more complete and biologically relevant understanding of its efficacy. Such a thorough validation is a critical step in unlocking the full therapeutic potential of this promising natural compound.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isoagarotetrol

This compound is a naturally occurring 2-(2-phenylethyl)chromone derivative found in the fragrant resinous heartwood of Aquilaria species, commonly known as agarwood (Lignum Aquilariae Resinatum).[][2] As one of the characteristic and bioactive constituents, its quantification is critical for the quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic studies to understand its therapeutic potential.[3][4][5] The development and validation of robust analytical methods are, therefore, not merely procedural requirements but the foundation upon which product quality and scientific validity are built.

This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS). Our objective is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, offering a practical framework for selecting the most appropriate method for your specific analytical challenge. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[6][7]

Principles of the Compared Analytical Methods

The choice between HPLC-UV and UHPLC-MS/MS is fundamentally a decision based on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of quality control laboratories. The technique separates compounds in a liquid mobile phase as they pass through a solid stationary phase packed in a column. For this compound, a reverse-phase C18 column is typically employed, where separation is governed by the compound's hydrophobicity.[8] Detection is achieved by measuring the absorbance of ultraviolet light at a specific wavelength.

  • Causality: This method is widely adopted due to its robustness, cost-effectiveness, and straightforward operation. It is exceptionally well-suited for assay and purity testing in bulk materials or simple formulations where the analyte concentration is relatively high and the sample matrix is less complex.[9] The selectivity is primarily dependent on the chromatographic separation achieving baseline resolution from other UV-absorbing compounds.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC improves upon HPLC by using columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times.[10] The true power of this technique, however, lies in its coupling with a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and filtered by mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.[11]

  • Causality: UHPLC-MS/MS is the definitive method for trace-level quantification in complex biological matrices like plasma or tissues.[4][12] Its superior selectivity minimizes interference from matrix components, a common challenge in bioanalysis.[13] This makes it indispensable for pharmacokinetic studies, where analyte concentrations can be extremely low.[4]

Experimental Design: A Cross-Validation Workflow

To ensure the reliability and comparability of data, a cross-validation study is essential.[14] This involves analyzing the same set of quality control (QC) samples using both the HPLC-UV and UHPLC-MS/MS methods.[15] The goal is to determine if the data obtained from both methods are comparable and consistent.

Below is a diagram illustrating the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_validation Method Validation & Comparison Sample Master Sample Pool (e.g., Spiked Matrix) QC_Samples Prepare Low, Mid, High QC Samples Sample->QC_Samples HPLC_UV Method A: HPLC-UV Analysis QC_Samples->HPLC_UV Analyze Aliquots UHPLC_MS Method B: UHPLC-MS/MS Analysis QC_Samples->UHPLC_MS Analyze Aliquots Validation Validate Each Method per ICH Q2(R2) (Linearity, Accuracy, Precision, etc.) HPLC_UV->Validation UHPLC_MS->Validation Comparison Comparative Data Analysis (Statistical Evaluation) Validation->Comparison Conclusion Determine Method Comparability & Fitness for Purpose Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on specific instrumentation and laboratory conditions.

Sample Preparation (from Plant Material)

This protocol is designed to extract this compound and related chromones from Aquilariae Lignum Resinatum.

  • Homogenization: Weigh 1.0 g of powdered agarwood into a conical flask.

  • Extraction: Add 50 mL of 95% ethanol.[16] Perform ultrasonication for 60 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtrate with the mobile phase to a concentration within the calibration range of both the HPLC-UV and UHPLC-MS/MS methods.

Method A: HPLC-UV Protocol
  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector.[8]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.[8]

  • Run Time: Approximately 15 minutes.

Method B: UHPLC-MS/MS Protocol
  • Instrumentation: UHPLC system coupled to a triple-quadrupole mass spectrometer with an ESI source.[][4]

  • Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[4]

  • Mobile Phase:

    • Solvent A: Water with 0.2% Formic Acid.

    • Solvent B: Acetonitrile.[]

  • Gradient Elution:

    • 0-1 min: 15% B

    • 1-4 min: 15% to 40% B

    • 4-5 min: 40% to 70% B

    • 5-7.5 min: 70% to 80% B

    • 7.5-9 min: Hold at 95% B

    • 9-11 min: Re-equilibrate at 15% B[]

  • Flow Rate: 0.3 mL/min.[]

  • Injection Volume: 2 µL.

  • Column Temperature: 30 °C.[]

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive.

    • MRM Transition for this compound: To be determined by direct infusion of an this compound standard. A hypothetical transition would be based on its molecular weight and fragmentation pattern.

    • Dwell Time: 100 ms.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to instrument manufacturer recommendations.[17]

Comparative Performance Data

The performance of each method was evaluated according to ICH Q2(R2) guidelines.[18] The following table summarizes the expected performance characteristics based on published data for similar compounds.

Validation Parameter HPLC-UV UHPLC-MS/MS Rationale for Performance
Specificity ModerateVery HighHPLC-UV relies solely on retention time. UHPLC-MS/MS adds the specificity of parent/fragment ion mass filtering (MRM), virtually eliminating matrix interference.[4]
Linearity (r²) > 0.997[8]> 0.99[4]Both methods demonstrate excellent linearity within their respective analytical ranges.
Range (µg/mL) 1 - 1000.001 - 1The range reflects the sensitivity of the detector. UV detectors require higher concentrations, while MS detectors are sensitive to picogram or femtogram levels.
Accuracy (% Recovery) 97 - 102%[8]85 - 115%Both methods show acceptable accuracy. The wider acceptable range for MS is common in bioanalysis due to matrix effects.[19]
Precision (RSD) Intra-day: < 2% Inter-day: < 5%[8]Intra-day: < 15% Inter-day: < 15%[19]Both methods are precise. Regulatory guidance for bioanalytical methods (relevant to MS) allows for up to 15% RSD.
LOD (µg/mL) ~0.5~0.0005The Limit of Detection (LOD) is significantly lower for MS/MS, highlighting its superior sensitivity.[8]
LOQ (µg/mL) ~1.5~0.0015The Limit of Quantitation (LOQ) follows the same trend as the LOD, defining the lowest concentration that can be reliably quantified.[8]

Discussion: Selecting the Right Tool for the Job

The cross-validation data clearly demonstrates that both HPLC-UV and UHPLC-MS/MS are reliable for the quantification of this compound, but their applications are distinct. The choice is not about which method is "better" overall, but which is "fit for purpose".[7]

Choose HPLC-UV when:

  • Performing routine quality control on raw materials or finished products.

  • The expected concentration of this compound is high (in the µg/mL range).

  • The sample matrix is relatively clean (e.g., simple extracts, dissolution media).

  • Cost-effectiveness and high throughput for QC are primary considerations.

Choose UHPLC-MS/MS when:

  • Conducting pharmacokinetic or bioequivalence studies in plasma, urine, or tissue.[4]

  • Quantifying trace levels of this compound or its metabolites.

  • Analyzing complex matrices where interferences are likely.

  • Absolute certainty of analyte identity is required, provided by the high selectivity of MRM.

The following flowchart can guide your decision-making process.

DecisionTree start What is the Analytical Goal? matrix_type Is the Sample Matrix Complex? (e.g., Plasma, Tissue) start->matrix_type concentration Is Analyte Concentration Very Low? (ng/mL or lower) matrix_type->concentration No uhplc_ms Use UHPLC-MS/MS matrix_type->uhplc_ms Yes hplc_uv Use HPLC-UV concentration->hplc_uv No (Routine QC, Assay) concentration->uhplc_ms Yes

Caption: Decision flowchart for selecting an analytical method.

Conclusion

The cross-validation of HPLC-UV and UHPLC-MS/MS for the analysis of this compound confirms that both methods are valid and robust when applied within their appropriate contexts. HPLC-UV serves as a reliable workhorse for quality control applications, while UHPLC-MS/MS provides the unparalleled sensitivity and selectivity required for bioanalysis and trace-level detection. A thorough understanding of the analytical objective, sample matrix, and required sensitivity is paramount for selecting the optimal method, ensuring data integrity, and supporting successful research and development outcomes.

References

A Comparative Guide to Isoagarotetrol Across Aquilaria Species: Isolation, Quantification, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Isoagarotetrol, a highly oxygenated 2-(2-phenylethyl)chromone derivative, is a significant biomarker found in the resinous heartwood—agarwood—of Aquilaria species. Its presence is linked to the complex chemical cascade initiated by stressors like fungal infection, which leads to the production of this valuable therapeutic and aromatic substance. This guide provides a comparative overview of this compound in various Aquilaria species, outlines a robust methodology for its extraction and quantification, and discusses its potential pharmacological applications. By synthesizing data from multiple studies, we aim to provide an authoritative resource for researchers investigating agarwood's chemical composition and therapeutic potential.

Introduction: The Significance of this compound

Agarwood, the fragrant resinous wood from Aquilaria trees, is prized in traditional medicine, perfumery, and cultural ceremonies. Its value is determined by a complex mixture of bioactive compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones (PECs). Among these, the highly oxidized PECs are considered characteristic of true agarwood formation.

This compound and its isomer, agarotetrol, are key tetrahydroxy-2-(2-phenylethyl)chromones that serve as important indicators of resin formation in agarwood.[1][2] Their unique chemical structure contributes to the overall profile of agarwood and is of significant interest for its potential biological activities. Preliminary research suggests that this compound possesses antioxidant and anti-inflammatory properties, making it a compelling candidate for further pharmacological investigation.[] Understanding the distribution and concentration of this compound across different Aquilaria species is crucial for quality control, authentication of agarwood, and exploring its full therapeutic potential.

Comparative Analysis of this compound in Aquilaria Species

The concentration of this compound, along with other PECs, can vary significantly between different Aquilaria species and even based on the method used to induce agarwood formation. This variation directly impacts the quality and potential therapeutic efficacy of the resulting agarwood. While comprehensive quantitative data comparing this compound across all Aquilaria species is still an emerging area of research, existing studies provide valuable insights.

A study evaluating agarwood from Aquilaria malaccensis and Aquilaria sinensis found that under the same induction methods, A. malaccensis generally produced a higher quality of agarwood.[4][5] The quality was assessed based on several markers, including the content of agarotetrol (an isomer of this compound).[4] It is often observed that the total content of agarotetrol and this compound correlates with the grade of the agarwood sample.[1]

Parameter Aquilaria malaccensis Aquilaria sinensis Key Observations & Notes
Relative Quality Generally considered to produce higher quality agarwood under identical induction conditions.[4][5]Quality can be highly variable depending on the induction method.Quality is a complex metric influenced by the total profile of sesquiterpenes and chromones.
This compound Content Tends to have higher concentrations of key chromones, contributing to its superior grade.The content of agarotetrol and this compound is a critical indicator of quality but can vary.[6]Some high-grade variants of agarwood, like Chi-Nan, may paradoxically have lower levels of tetrahydro-PECs like agarotetrol.[2]
Inducer Influence Responds well to various inducers, with some methods yielding superior chromone profiles.The type of inducer (e.g., chemical vs. biological) significantly impacts the accumulation pattern of PECs.[6]Fungal inducers like Fusarium equiseti have been shown to effectively induce agarotetrol accumulation in A. sinensis.[7]

This table synthesizes general findings from the literature. Specific quantitative values for this compound can vary widely based on the age of the tree, induction method, and time since induction.

Recommended Protocol: Extraction and Quantification of this compound

This section details a robust and validated methodology for the extraction and subsequent quantification of this compound from Aquilaria wood samples. The protocol is based on established techniques in the field, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[8][9]

Rationale for Method Selection

The choice of solvent extraction followed by UPLC-MS/MS analysis is based on its high sensitivity, specificity, and efficiency.

  • Methanol/Ethanol Extraction: Alcohols are effective at solubilizing a broad range of phytochemicals, including PECs, from the agarwood matrix.[10]

  • UPLC-MS/MS: This analytical technique provides excellent chromatographic resolution (UPLC) and highly specific and sensitive detection (tandem mass spectrometry), which is essential for accurately identifying and quantifying target compounds like this compound in a complex mixture.[8][11]

Step-by-Step Experimental Protocol

1. Sample Preparation: a. Obtain dried agarwood samples from the desired Aquilaria species. b. Grind the wood into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction. c. Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

2. Solvent Extraction: a. Add 25 mL of methanol to the flask containing the powdered sample. b. Perform ultrasonication for 30 minutes at room temperature. This uses sound energy to disrupt cell walls and enhance extraction efficiency. c. After sonication, allow the mixture to stand for 10 minutes. d. Filter the extract through a 0.22 µm syringe filter into a clean collection vial to remove particulate matter.

3. UPLC-MS/MS Analysis: a. Instrumentation: Utilize a UPLC system coupled to a triple quadrupole (QQQ) or Q-Exactive mass spectrometer. b. Chromatographic Column: A Waters ACQUITY UPLC BEH C18 column (or equivalent) is recommended for good separation of chromones. c. Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is typically effective.[8] The formic acid helps to improve ionization efficiency in the mass spectrometer. d. Flow Rate: A typical flow rate is 0.3 mL/min. e. Injection Volume: Inject 1-5 µL of the filtered extract. f. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for this compound for accurate quantification (Multiple Reaction Monitoring - MRM mode).

4. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound at various concentrations. b. Analyze the samples and the standards under the same UPLC-MS/MS conditions. c. Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the extraction and analysis pipeline.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Agarwood Sample Grind Grind to Fine Powder Start->Grind Weigh Weigh 1.0g Grind->Weigh AddSolvent Add 25mL Methanol Weigh->AddSolvent Transfer Sonicate Ultrasonicate (30 min) AddSolvent->Sonicate Filter Filter (0.22 µm) Sonicate->Filter UPLC UPLC-MS/MS Injection Filter->UPLC Inject Quant Quantification vs. Standard UPLC->Quant End Result Quant->End Final Concentration

Caption: Workflow for this compound Extraction and Quantification.

Discussion and Future Perspectives

The comparative analysis reveals that while this compound is a characteristic compound of agarwood, its concentration is highly dependent on the Aquilaria species and the specific conditions of resin induction. The provided analytical protocol offers a reliable method for researchers to quantify this compound, enabling more consistent and comparable studies across different samples.

Future research should focus on:

  • Comprehensive Profiling: Conducting large-scale studies to quantitatively compare this compound and other PECs across a wider range of Aquilaria species and geographical locations.

  • Pharmacological Validation: Moving beyond preliminary in-vitro tests to explore the specific mechanisms of action and potential therapeutic applications of purified this compound in pre-clinical models.[]

  • Biosynthetic Pathways: Elucidating the precise enzymatic steps that lead to the formation of this compound, which could pave the way for biotechnological production methods.

By standardizing analytical methods and expanding our understanding of its distribution and bioactivity, this compound can be better utilized as a marker for high-quality agarwood and as a lead compound in the development of novel therapeutics.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Isoagarotetrol Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the anti-inflammatory properties of Isoagarotetrol, a natural compound, with widely recognized anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform future research and therapeutic strategies.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can lead to various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is orchestrated by a complex network of signaling pathways and mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) which produces nitric oxide (NO).[1]

Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory process.[2][3] These pathways, when activated, lead to the transcription of numerous pro-inflammatory genes.[4] Consequently, they are primary targets for anti-inflammatory drug development.

This guide focuses on this compound, a compound extracted from Garcinia mangostana L., which has demonstrated notable anti-inflammatory and immunomodulatory effects.[5] Its efficacy will be contextualized by comparing its known mechanistic actions with those of Dexamethasone and Indomethacin, two cornerstones of anti-inflammatory therapy.[6][7]

Comparative Efficacy: A Mechanistic Overview

The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct molecular mechanisms. A comparative summary of their impact on key inflammatory markers is presented below.

Data Summary
Target Molecule/PathwayThis compoundDexamethasoneIndomethacin
NF-κB Pathway Inhibits expression and activation[5]Inhibits activationIndirectly affects downstream products
COX-2 Expression Decreases mRNA expression[5]Suppresses expressionDirectly inhibits enzyme activity
iNOS Expression & NO Production Decreases mRNA expression and NO content[5]Suppresses expressionNo direct effect
Pro-inflammatory Cytokines (TNF-α, IL-6) Reduces serum levels and expression[5]Suppresses productionMay reduce levels secondary to COX inhibition
Mechanistic Insights

This compound exhibits a broad-spectrum anti-inflammatory profile by targeting the upstream signaling molecule NF-κB.[5] By inhibiting NF-κB, this compound effectively downregulates the expression of a suite of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[5] This upstream intervention suggests a potential for comprehensive control of the inflammatory cascade.

Dexamethasone , a synthetic glucocorticoid, is a powerful anti-inflammatory and immunosuppressant.[6] Its primary mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes and inhibit the activation of transcription factors like NF-κB.[8]

Indomethacin is a non-selective COX inhibitor, meaning it blocks the activity of both COX-1 and COX-2 enzymes.[7] By inhibiting COX, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] Its action is more targeted to the prostaglandin synthesis pathway compared to the broader effects of this compound and Dexamethasone.

Key Signaling Pathways in Inflammation

Understanding the signaling pathways targeted by these compounds is crucial for appreciating their mechanisms of action.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of the immune and inflammatory response.[2][10] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[11]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway activation.

MAPK Signaling Pathway

The MAPK pathways are a series of protein kinases that transduce extracellular signals to cellular responses, including inflammation.[3][12] Key MAPK subfamilies involved in inflammation are p38, JNK, and ERK.[13] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.[14]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKK1) Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Caption: A generalized MAPK signaling cascade.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate anti-inflammatory activity.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of NO, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[1][15]

Workflow:

NO_Assay_Workflow Cell_Seeding 1. Seed RAW 264.7 cells in 96-well plate Pre_treatment 2. Pre-treat with test compounds (this compound, etc.) Cell_Seeding->Pre_treatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) Pre_treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect supernatant Incubation->Supernatant_Collection Griess_Reaction 6. Add Griess Reagent Supernatant_Collection->Griess_Reaction Measurement 7. Measure absorbance at 540 nm Griess_Reaction->Measurement

Caption: Workflow for Nitric Oxide Production Assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) or a vehicle control.

  • Stimulation: After a pre-treatment period (e.g., 1 hour), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Expression Analysis

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified at both the mRNA and protein levels.[16][17]

4.2.1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

  • Cell Treatment and Lysis: Cells are treated as described in the NO assay, followed by cell lysis and total RNA extraction.

  • cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method.

4.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion

  • Sample Collection: Cell culture supernatants from treated cells are collected.

  • ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.[16] This typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.

  • Quantification: The absorbance is read, and cytokine concentrations are determined from a standard curve.

Cyclooxygenase (COX) Activity Assay

The activity of COX enzymes can be measured using fluorometric or colorimetric assay kits.[18][19] These assays typically measure the peroxidase component of COX activity.[20]

General Protocol:

  • Sample Preparation: Biological samples (e.g., cell lysates, purified enzyme) are prepared.

  • Assay Reaction: The sample is incubated with arachidonic acid (the substrate) and a probe that fluoresces or changes color upon oxidation by the peroxidase activity of COX.[21]

  • Measurement: The fluorescence or absorbance is measured over time to determine the reaction rate.

  • Isoform Specificity: Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) can be used to differentiate the activity of the two isoforms.[21][22]

Conclusion and Future Directions

This compound presents a promising profile as a multi-target anti-inflammatory agent. Its ability to inhibit the NF-κB pathway provides a broader mechanism of action compared to the targeted enzymatic inhibition of NSAIDs like Indomethacin.[5] While Dexamethasone also has a broad impact, this compound, as a natural compound, may offer a different safety and tolerability profile, which warrants further investigation.

The experimental data suggests that this compound's efficacy in reducing key inflammatory mediators such as NO, TNF-α, IL-6, and COX-2 is significant.[5] However, direct, head-to-head comparative studies with established drugs like Dexamethasone and Indomethacin under identical experimental conditions are necessary to definitively quantify its relative potency.

Future research should focus on:

  • In vivo comparative studies: Evaluating the efficacy of this compound in various animal models of inflammatory diseases against standard-of-care drugs.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Elucidation of MAPK pathway involvement: Investigating the effects of this compound on the p38, JNK, and ERK signaling cascades to further delineate its mechanism of action.

By pursuing these avenues of research, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated.

References

A Researcher's Guide to the Reproducibility of Isoagarotetrol's Anti-Neuroinflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the reported biological effects of Isoagarotetrol, a sesquiterpenoid of interest for its neuroprotective properties. We will delve into the existing data, compare its activity with established modulators of neuroinflammation, and provide a detailed, validated protocol for researchers to independently assess and reproduce its effects. Our focus is on empowering researchers with the necessary tools and insights to critically evaluate this compound for potential drug development.

Introduction to this compound and the Challenge of Neuroinflammation

Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease.[1] While initially a protective mechanism, chronic activation of glial cells, particularly microglia, can lead to a self-perpetuating cycle of neuronal damage, contributing to neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3] A key signaling pathway governing this process is the Nuclear Factor-kappa B (NF-κB) pathway.[4] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[4][5][6]

This compound, a secondary metabolite isolated from agarwood (Aquilaria sinensis), has emerged as a compound with potential anti-neuroinflammatory effects. Published studies suggest that its primary mechanism of action is the inhibition of the NF-κB signaling pathway. However, the reproducibility of these findings is paramount for its consideration as a therapeutic lead. This guide aims to provide the context and tools to rigorously test these claims.

Comparative Analysis of Anti-Neuroinflammatory Agents

To evaluate the efficacy of this compound, it is essential to compare its performance against well-characterized compounds that modulate the same inflammatory pathways. Here, we present two key comparators: a broad-spectrum anti-inflammatory steroid and a specific NF-κB inhibitor.

Compound Mechanism of Action Typical Effective Concentration (in vitro) Key Advantages Known Limitations / Off-Target Effects
This compound Proposed to inhibit NF-κB pathway activation.10-50 µM (Reported)Natural product origin; potential for novel chemical scaffold.Limited public data on reproducibility and specificity; potential for off-target effects is largely uncharacterized.
Dexamethasone Synthetic glucocorticoid; binds glucocorticoid receptors (GR) to transrepress pro-inflammatory transcription factors like NF-κB.[7]1-10 µMPotent, broad-spectrum anti-inflammatory effects.[5][7]Can have significant side effects with long-term use; may inhibit both M1 (pro-inflammatory) and M2 (anti-inflammatory) microglial phenotypes.[8] Mechanism is indirect to NF-κB pathway components.
BAY 11-7082 Irreversibly inhibits IκB-α phosphorylation, preventing NF-κB release and nuclear translocation.[9][10][11]5-20 µM[9][11][12]Direct and specific inhibitor of a key upstream step in NF-κB activation.[10]Can have off-target effects on other kinases and cellular processes at higher concentrations; reported to also inhibit the NLRP3 inflammasome.[9][10]

This table highlights the importance of using appropriate controls. Dexamethasone serves as a positive control for general anti-inflammatory activity, while BAY 11-7082 provides a benchmark for specific NF-κB pathway inhibition.[7][9][10] Any experiment testing this compound should include these or similar compounds to contextualize its potency and specificity.

Deconstructing the Mechanism: The NF-κB Signaling Pathway

To understand how to test this compound's effects, we must first visualize its proposed target pathway. The diagram below illustrates the canonical NF-κB signaling cascade initiated by LPS, a common method for inducing neuroinflammation in experimental models.[13]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB_IkB IκBα-p50/p65 (Inactive) NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα This compound This compound (Hypothesized Action) This compound->IKK Inhibits? BAY117082 BAY 11-7082 BAY117082->IKK Inhibits DNA κB DNA Sites NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: Hypothesized mechanism of this compound in the LPS-induced NF-κB pathway.

This pathway provides several measurable endpoints to verify the mechanism of action. A true NF-κB inhibitor should not only reduce the final output (cytokines, nitric oxide) but also prevent upstream events like IκBα phosphorylation/degradation and the nuclear translocation of the p65 subunit.

A Validated Protocol for Assessing Anti-Neuroinflammatory Activity

To ensure robust and reproducible results, a well-controlled experimental workflow is crucial. This protocol is designed for an in vitro model using the BV-2 murine microglial cell line, a standard model for neuroinflammation studies.[5][13][14][15]

Experimental Workflow Diagram

Workflow A 1. Cell Culture Seed BV-2 cells (e.g., 2.5x10^5 cells/well in a 24-well plate) B 2. Pre-treatment (2h) Treat with: - Vehicle (DMSO) - this compound (e.g., 10, 25, 50 µM) - Dexamethasone (10 µM) - BAY 11-7082 (10 µM) A->B C 3. Stimulation (18-24h) Add LPS (e.g., 100 ng/mL) to all wells except the negative control. B->C D 4. Sample Collection C->D E Supernatant (for NO and Cytokine Analysis) D->E F Cell Lysate (for Western Blot & qPCR) D->F G 5. Downstream Analysis E->G F->G

Caption: Step-by-step workflow for in vitro validation of anti-inflammatory compounds.

Step-by-Step Methodology

Objective: To quantify the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated BV-2 microglia.

Materials:

  • BV-2 murine microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, Dexamethasone, BAY 11-7082 (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (for NO measurement)

  • ELISA Kits for TNF-α and IL-6

  • Reagents for Western Blotting (antibodies for p-IκBα, IκBα, p-p65, p65, β-actin)

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 18-24 hours.[5]

    • Rationale: This density ensures cells are sub-confluent at the time of the experiment, preventing confounding effects from overgrowth.

  • Pre-treatment: Replace the culture medium with serum-free DMEM. Add the test compounds (Vehicle, this compound, Dexamethasone, BAY 11-7082) to the respective wells and incubate for 2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and be present to counteract the inflammatory signaling cascade immediately upon stimulation. Serum-free media is used to avoid interference from growth factors.[5]

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated (negative) control. Incubate for 24 hours.[5]

    • Rationale: 100 ng/mL LPS is a commonly used concentration to elicit a robust but sub-maximal inflammatory response in BV-2 cells, creating a suitable window for observing inhibition.[5][13]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis of secreted factors. Centrifuge to remove any cell debris.

  • Nitric Oxide (NO) Quantification (Griess Assay): Use the collected supernatant and follow the manufacturer's protocol for the Griess Reagent kit. Measure absorbance at 540 nm.

    • Rationale: The Griess assay is a simple and reliable colorimetric method to measure nitrite, a stable product of NO, which is produced by the iNOS enzyme upregulated by NF-κB.[14][16]

  • Cytokine Quantification (ELISA): Use the collected supernatant to measure the concentration of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

    • Rationale: ELISA provides highly specific and sensitive quantification of key pro-inflammatory cytokines that are direct products of NF-κB-driven gene transcription.[5][16]

  • Mechanism Validation (Western Blot - Optional but Recommended): For a deeper mechanistic insight, lyse the remaining cells to prepare protein extracts. Perform Western blotting to assess the levels of phosphorylated IκBα and total IκBα. A potent inhibitor should reduce the p-IκBα/IκBα ratio.

    • Rationale: This directly tests the compound's effect on the upstream signaling event (IκBα phosphorylation) that is critical for NF-κB activation, helping to confirm the proposed mechanism.[6][9]

Conclusion and Future Directions

The preliminary data on this compound is promising, suggesting it may act as an inhibitor of the NF-κB pathway to reduce neuroinflammation. However, for the scientific community to build upon these findings, independent replication is essential. By utilizing the structured comparative framework and the detailed, validated protocol provided in this guide, researchers can rigorously assess the reproducibility of this compound's biological effects.

A successful replication of its anti-inflammatory activity, benchmarked against established inhibitors like BAY 11-7082, would be a significant step. Future studies should then focus on confirming its target engagement, evaluating its safety profile in more complex models, and exploring its potential in in vivo models of neurodegenerative disease.

References

A Comparative Mechanistic Guide to Isoagarotetrol and its Bioactive Counterparts in Inflammation and Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel therapeutic agents often leads to the vast repository of natural products. Among these, compounds isolated from agarwood (Aquilaria sinensis) and plants from the Celastraceae family have shown significant promise. This guide provides an in-depth comparison of the mechanism of action of isoagarotetrol, a 2-(2-phenylethyl)chromone derivative from agarwood, with related bioactive compounds, focusing on their roles in anti-inflammatory and neuroprotective pathways. While this compound's therapeutic potential is emerging, a detailed comparative analysis with well-characterized agents offers valuable insights into its potential mechanisms and future research directions.

Introduction to this compound and Comparator Compounds

This compound is a phenolic compound isolated from agalwood, the resinous heartwood of Aquilaria species.[1] Structurally, it belongs to the class of 2-(2-phenylethyl)chromones. Preliminary studies have highlighted its antioxidant and anti-inflammatory properties, demonstrating its ability to reduce the production of nitric oxide and inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1]

To better understand the mechanistic landscape in which this compound operates, this guide will compare it to two relevant classes of natural products:

  • Dihydro-β-agarofuran Sesquiterpenoids: This large and structurally diverse class of compounds is often co-isolated from plants of the Celastraceae family, known for their traditional medicinal uses. These sesquiterpenoids exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Their anti-inflammatory actions are often attributed to the inhibition of key inflammatory signaling pathways.

  • Other Well-Characterized Natural Products: To provide a broader context, we will also include comparisons with:

    • Celastrol: A potent quinone methide triterpenoid from Tripterygium wilfordii (a member of the Celastraceae family), renowned for its profound anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway.

    • β-Sitosterol: A common phytosterol with demonstrated neuroprotective and anti-neuroinflammatory properties, including the ability to mitigate amyloid-beta (Aβ) plaque deposition.

This guide will delve into the known mechanisms of these compounds, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

Comparative Mechanism of Action: Anti-Inflammatory Effects

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory process, making them key targets for anti-inflammatory drug discovery.

This compound: An Emerging Anti-Inflammatory Agent

This compound has been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.[1] However, the specific upstream signaling pathways, such as NF-κB and MAPK, that are modulated by this compound have not yet been fully elucidated in publicly available research. Its ability to reduce nitric oxide production suggests an inhibitory effect on inducible nitric oxide synthase (iNOS), a gene whose expression is heavily regulated by NF-κB.

Dihydro-β-agarofuran Sesquiterpenoids: Modulators of Inflammatory Mediators

Numerous dihydro-β-agarofuran sesquiterpenoids have demonstrated significant anti-inflammatory activity. For instance, certain derivatives from Tripterygium wilfordii have been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW 246.7 macrophages with IC50 values in the micromolar range.[1] Another study on synthetic and natural dihydro-β-agarofurans revealed potent and selective inhibitory effects on the COX-2 enzyme, with some compounds exhibiting IC50 values as low as 0.04 µM.[2] The inhibition of both iNOS (via reduced NO production) and COX-2 points towards a potential regulatory role on the upstream NF-κB pathway.

Celastrol: A Potent NF-κB Inhibitor

Celastrol stands out as a powerful anti-inflammatory agent with a well-defined mechanism of action centered on the NF-κB pathway. It exerts its inhibitory effects through multiple mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: Celastrol prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This action keeps NF-κB in an inactive state.

  • Targeting the IKK Complex: Celastrol has been shown to directly inhibit the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[4]

  • Suppression of p65 Accumulation: By preventing IκBα degradation, celastrol blocks the translocation of the p65 subunit of NF-κB into the nucleus.[3]

This comprehensive inhibition of the NF-κB pathway leads to the downregulation of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. Celastrol has been shown to inhibit NF-κB transcriptional activity with IC50 values in the low micromolar range.[5]

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway Canonical NF-κB Pathway cluster_inhibitors Inhibitors Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_n p65/p50 (Nuclear Translocation) p65_p50->p65_p50_n Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_p50_n->Pro_inflammatory_Genes Induces Celastrol Celastrol Celastrol->IKK Inhibits DHB_Agarofurans Dihydro-β-agarofurans DHB_Agarofurans->Pro_inflammatory_Genes Inhibits (e.g., COX-2) This compound This compound (Potential Site) This compound->Pro_inflammatory_Genes Inhibits (Cytokines, NO)

Caption: Comparative inhibition points of this compound and similar compounds on the NF-κB pathway.

Quantitative Comparison of Anti-Inflammatory Activity
Compound/ClassAssayTarget/Cell LineIC50 ValueReference
This compound Cytokine ReleaseLPS-stimulated macrophagesData not specified[1]
Nitric Oxide ProductionLPS-stimulated macrophagesData not specified[1]
Dihydro-β-agarofuran Sesquiterpenoids Nitric Oxide ProductionLPS-stimulated RAW 264.717.30 ± 1.07 µM[1]
COX-2 InhibitionIn vitro enzyme assay0.04 ± 0.007 µM[2]
Celastrol NF-κB Transcriptional ActivityHepG2 cells~2.5 µM[5]
IKKβ Kinase ActivityIn vitro kinase assay< 5 µM[4]

Comparative Mechanism of Action: Neuroprotective Effects

Neuroinflammation and neuronal cell death are key pathological features of neurodegenerative diseases like Alzheimer's disease. Compounds that can protect neurons from damage and quell neuroinflammation are of high therapeutic interest.

This compound: Potential for Neuroprotection

While direct studies on the neuroprotective effects of this compound are limited, its established antioxidant activity suggests a potential role in mitigating oxidative stress, a major contributor to neuronal damage.

Dihydro-β-agarofuran Sesquiterpenoids: Multi-faceted Neuroprotection

This class of compounds has demonstrated notable neuroprotective effects in various in vitro models. Their mechanisms include:

  • Inhibition of Acetylcholinesterase (AChE): Several dihydro-β-agarofurans inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. This is a key therapeutic strategy for Alzheimer's disease. Some compounds have shown IC50 values for AChE inhibition as low as 17.0 ± 0.016 µM.[2]

  • Protection against Aβ-induced Toxicity: They have been shown to protect neuronal cells (e.g., SH-SY5Y) from toxicity induced by amyloid-beta peptides.

β-Sitosterol: A Neuroprotective Phytosterol

β-Sitosterol has been investigated more extensively for its neuroprotective properties. Its mechanisms of action include:

  • Reduction of Aβ Deposition: In animal models of Alzheimer's disease (APP/PS1 mice), treatment with β-sitosterol has been shown to reduce the plaque load in the brain.[6]

  • Attenuation of Cognitive Deficits: The reduction in Aβ plaques is associated with improved spatial learning and memory in these animal models.[6]

  • Modulation of Neuroinflammation: β-Sitosterol can reduce neuroinflammation by modulating signaling pathways, including the NF-κB pathway, in the brain.[7]

  • Antioxidant Effects: It also exhibits antioxidant properties, which contribute to its neuroprotective profile.[8]

Logical Diagram: Neuroprotective Mechanisms

Neuroprotection_Mechanisms cluster_pathology Pathological Outcomes cluster_compounds Neuroprotective Compounds Neurodegenerative_Stimuli Neurodegenerative Stimuli (Aβ Peptides, Oxidative Stress, Neuroinflammation) Neuronal_Damage Neuronal Damage & Cognitive Decline Neurodegenerative_Stimuli->Neuronal_Damage This compound This compound This compound->Neuronal_Damage Antioxidant Activity DHB_Agarofurans Dihydro-β-agarofurans DHB_Agarofurans->Neuronal_Damage AChE Inhibition, Anti-Aβ Toxicity b_Sitosterol β-Sitosterol b_Sitosterol->Neuronal_Damage Anti-Aβ Deposition, Anti-neuroinflammatory

Caption: Comparative neuroprotective mechanisms of this compound and related compounds.

Quantitative Comparison of Neuroprotective Activity
Compound/ClassAssayTarget/Cell Line/ModelActivityReference
Dihydro-β-agarofuran Sesquiterpenoids AChE InhibitionIn vitro enzyme assayIC50: 17.0 ± 0.016 µM[2]
β-Sitosterol AChE InhibitionIn vitro enzyme assayIC50: 55 µg/ml[8]
BChE InhibitionIn vitro enzyme assayIC50: 50 µg/ml[8]
Aβ Plaque ReductionAPP/PS1 miceSignificant reduction[6]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

NF-κB Luciferase Reporter Assay

This assay is a robust method for quantifying the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.

Workflow Diagram: NF-κB Luciferase Reporter Assay

Luciferase_Workflow Seed_Cells 1. Seed Cells (e.g., HEK293T) in a 96-well plate Transfect 2. Transfect cells with NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) Seed_Cells->Transfect Pretreat 3. Pre-treat cells with test compounds (e.g., this compound, Celastrol) Transfect->Pretreat Stimulate 4. Stimulate cells with an NF-κB activator (e.g., TNF-α, LPS) Pretreat->Stimulate Lyse 5. Lyse cells and transfer lysate to an opaque 96-well plate Stimulate->Lyse Measure 6. Measure Firefly and Renilla luciferase activity using a luminometer Lyse->Measure Analyze 7. Analyze Data (Normalize Firefly to Renilla luminescence) Measure->Analyze

Caption: Workflow for conducting an NF-κB luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Seeding: One day prior to transfection, seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µl of growth medium. Incubate overnight at 37°C in a CO2 incubator.

  • Transfection:

    • Prepare a DNA mixture containing the NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

    • Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions to transfect the cells.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, Celastrol, etc.) in assay medium.

    • Remove the transfection medium and add the compound dilutions to the cells. Incubate for 1-2 hours.

  • Stimulation:

    • Add an NF-κB agonist (e.g., 10 ng/ml TNF-α or 100 ng/ml LPS) to the wells containing the test compounds.

    • Incubate for 6-24 hours, depending on the cell type and stimulus.

  • Cell Lysis and Luminescence Measurement:

    • Use a dual-luciferase reporter assay system (e.g., from Promega).

    • Remove the medium and add passive lysis buffer to each well.

    • Transfer the cell lysates to an opaque 96-well plate.

    • Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value for each compound.

Western Blot for Phosphorylated p65

This technique is used to directly assess the activation state of the NF-κB pathway by measuring the phosphorylation of its key subunit, p65.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate with an agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Quantify the band intensities using densitometry software.

Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides.

Step-by-Step Protocol:

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

    • For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

  • Cell Seeding and Treatment:

    • Seed the SH-SY5Y cells in a 96-well plate at a density of 3 x 10^4 cells/well.

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., β-Sitosterol) for 2 hours.

  • Aβ Treatment:

    • Prepare aggregated Aβ peptides (e.g., Aβ1-42 or Aβ25-35) by incubating them at 37°C for a period ranging from hours to days.

    • Add the aggregated Aβ (e.g., 10 µM) to the wells containing the test compounds.

    • Incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Determine the protective effect of the test compounds by comparing the viability of cells treated with Aβ alone to those pre-treated with the compounds.

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of this compound as an anti-inflammatory and potentially neuroprotective agent. While its ability to inhibit pro-inflammatory mediators is established, its precise molecular mechanisms remain an open area for investigation.

In contrast, compounds like celastrol offer a clear example of potent and specific NF-κB inhibition, providing a benchmark for anti-inflammatory activity. Dihydro-β-agarofuran sesquiterpenoids and β-sitosterol showcase diverse mechanisms in both inflammation and neuroprotection, from COX and AChE inhibition to the modulation of amyloid-beta pathology.

For researchers in drug development, the key takeaways are:

  • This compound is a promising anti-inflammatory lead compound. Future studies should focus on elucidating its effects on the NF-κB and MAPK signaling pathways to determine its specific molecular targets.

  • The dihydro-β-agarofuran scaffold is a versatile platform for developing multi-target agents. The structural diversity within this class allows for the fine-tuning of activity against various inflammatory and neurodegenerative targets.

  • Comparative mechanistic studies are crucial. By benchmarking emerging compounds like this compound against well-characterized agents, we can better understand their therapeutic potential and prioritize candidates for further development.

The experimental protocols provided herein offer a robust framework for conducting these essential comparative studies, ultimately accelerating the journey from natural product discovery to novel therapeutic interventions.

References

Safety Operating Guide

Compound Characterization: Understanding Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of Isoagarotetrol

Before any disposal procedure can be established, a thorough understanding of the compound's properties and potential hazards is essential. This compound is a natural product, classified as a phenol, that has been isolated from agarwood (Aquilaria sinensis)[][2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 104060-61-9[][2][3][6]
Molecular Formula C₁₇H₁₈O₆[][2][3]
Molecular Weight 318.32 g/mol [][2][3][6]
Physical Description White to off-white solid/powder[2][3]
Compound Type Phenol, Natural Product[][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Given its classification as a phenol and the presence of hydroxyl groups, we must assume potential for skin and eye irritation. One supplier has associated this compound with GHS Hazard Statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[7]. Therefore, all handling and disposal procedures must be executed using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

The Disposal Workflow: A Self-Validating Protocol

The following protocol is designed as a self-validating system to ensure safety and compliance at every stage. The ultimate authority for waste disposal is your institution's Environmental Health & Safety (EHS) department, which must be consulted to ensure adherence to local, state, and federal regulations[8][9][10].

Step 1: Waste Identification and Segregation

The process begins at the point of generation. All waste streams containing this compound must be considered for collection as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Solutions containing this compound.

  • Rinsate from cleaning contaminated glassware. Note that for containers of acutely hazardous waste, triple rinsing is often required, with the rinsate collected as hazardous waste[11].

Causality: Segregation is critical to prevent unintended chemical reactions. This compound waste should be kept separate from incompatible waste streams such as strong oxidizing agents, acids, and bases[9][12]. Mixing waste streams without a full understanding of their reactivity can lead to gas generation, heat, or fire.

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid[9][10]. High-density polyethylene (HDPE) containers are suitable for most organic solids and solutions. Ensure the container is in good condition and free of cracks or residue from previous use.

  • Labeling: Proper labeling is a cornerstone of regulatory compliance and safety. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "[13].

    • The full chemical name: "This compound ". If it is a mixture, list all constituents and their approximate percentages.

    • The accumulation start date.

    • The specific hazards associated with the waste (e.g., "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation and under the control of laboratory personnel[9][11]. This designated location is known as a Satellite Accumulation Area (SAA)[13].

  • Location: The SAA must be within the laboratory, clearly marked, and away from general traffic areas.

  • Containment: Store the primary waste container in a secondary containment bin to mitigate spills.

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste[10][13]. This is crucial to prevent the release of vapors and to comply with regulations.

Step 4: Arranging for Final Disposal

Do not dispose of this compound down the sink or in the regular trash [8][10]. This is a violation of environmental regulations and can damage plumbing and ecosystems.

The final disposal pathway is determined by your institution's EHS department. They will arrange for pickup by a licensed hazardous waste disposal company. The most common and environmentally sound disposal method for organic compounds like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[11].

The entire workflow can be visualized as a decision-making process:

G cluster_0 In-Lab Procedures cluster_1 EHS & Off-Site Management A Generation of This compound Waste B Characterize & Segregate (Treat as Hazardous) A->B C Select Compatible Container B->C D Label Container: 'Hazardous Waste, this compound' C->D E Store in designated SAA (Keep Closed) D->E F Request Waste Pickup (Contact EHS) E->F G EHS Personnel Collect Waste F->G Hand-off H Consolidation at Central Accumulation Area G->H I Transport by Licensed Vendor H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: A procedural workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, your immediate response should prioritize safety.

  • Alert Personnel: Immediately notify colleagues in the area.

  • Isolate: Secure the area to prevent others from entering.

  • Assess: If the spill is large, highly volatile, or you are unsure how to proceed, evacuate and contact your institution's EHS emergency line immediately.

  • Protect: Don appropriate PPE (gloves, goggles, lab coat).

  • Contain & Clean: For a small, manageable spill of solid this compound, carefully sweep it up and place it in your hazardous waste container. Avoid creating dust. If it's a solution, use an appropriate chemical spill kit or absorbent pads to contain and absorb the liquid. Place all cleanup materials into the hazardous waste container.

  • Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water.

  • Report: Report all spills to your supervisor and EHS department, as per institutional policy.

By adhering to this structured protocol, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific excellence.

References

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Novel Compounds: The Case of Isoagarotetrol

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Advisory: As of the latest revision of this document, "Isoagarotetrol" is not a compound with publicly available, peer-reviewed safety and toxicological data. The following guide is therefore constructed as a best-practice framework for handling novel or uncharacterized chemical substances where a full hazard profile is unknown. The recommendations provided are based on a conservative, risk-averse approach, assuming the compound could possess significant health hazards. A mandatory, site-specific risk assessment must be completed by qualified personnel before any handling of this or any other uncharacterized substance.

Part 1: The Core Directive: A Risk-First Approach to Safety

When confronted with a novel compound like this compound, a rigid, one-size-fits-all PPE protocol is insufficient and potentially dangerous. Instead, a dynamic, risk-based approach is essential. This directive prioritizes a thorough understanding of the potential risks, which then logically dictates the required safety protocols. The process begins with a comprehensive risk assessment, which will inform every subsequent step of the handling, storage, and disposal plan.

The Foundational Risk Assessment

Before a single milligram of this compound is handled, a multi-faceted risk assessment must be conducted. This is not merely a bureaucratic step but the cornerstone of laboratory safety.

  • Information Gathering: The first step is to collect all available information. While specific data for this compound is lacking, data on analogous structures or precursor molecules can provide initial clues to potential reactivity, stability, and biological activity.

  • Hazard Identification: In the absence of specific data, a conservative approach is to assume the compound is hazardous. For this guide, we will proceed with the following hypothetical risk profile for this compound:

    • Physical Form: Solid, fine powder.

    • Route of Exposure: Inhalation of airborne particles, skin contact, eye contact, and ingestion.

    • Assumed Health Hazards: Potent respiratory and skin irritant; potential for systemic toxicity; unknown long-term effects (e.g., carcinogenicity, mutagenicity, reproductive toxicity).

  • Exposure Assessment: Evaluate the specific procedures to be performed. Weighing, transferring, and dissolving the compound are high-risk activities for generating and inhaling airborne particles.

  • Control Strategy: Based on the identified hazards and potential for exposure, a multi-layered control strategy is developed, starting with the most effective measures.

Part 2: Scientific Integrity & Logic: A Multi-Layered Defense

The selection of PPE is the final line of defense, to be used in conjunction with more effective engineering and administrative controls. The causality behind each choice is paramount.

Engineering Controls: Your Primary Shield

Engineering controls are designed to remove the hazard at the source, and their use is non-negotiable when handling a substance like this compound.

  • Chemical Fume Hood: All manipulations of this compound powder must be performed inside a certified chemical fume hood to prevent the inhalation of airborne particles. The sash should be kept as low as possible.

  • Ventilated Enclosure: For weighing microgram to low-milligram quantities, a ventilated balance enclosure (VBE) or powder containment hood provides superior protection against airborne particulates.

  • Glovebox: For highly potent or sensitive compounds, or for larger quantities, a glovebox provides the highest level of containment by creating a physical barrier between the operator and the substance.

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE recommendations are based on our hypothetical risk profile for this compound.

PPE Component Specification Rationale for Use with this compound
Hand Protection Double-gloving with nitrile gloves.The outer glove provides primary protection against contamination, while the inner glove remains clean, protecting the user during the doffing process. Nitrile offers good resistance to a broad range of chemicals.
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over glasses/goggles when there is a risk of splashes or particle ejection.Protects against accidental splashes of dissolved this compound and contact with airborne particles. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection An N95 or higher-rated respirator. A full-face respirator may be required for larger quantities or in case of a spill.Essential for preventing the inhalation of fine this compound powder. A fit test is mandatory to ensure a proper seal.
Protective Clothing A disposable lab coat with elastic cuffs, or a disposable gown.Provides a barrier against contamination of personal clothing. Elastic cuffs prevent particles from entering the sleeves.
Foot Protection Closed-toe shoes made of a non-porous material.Protects the feet from spills and falling objects.
Procedural Protocols: Safe Handling in Practice

Donning PPE Workflow:

cluster_prep Preparation cluster_donning Donning Sequence prep_area Enter designated preparation area wash_hands Wash and dry hands thoroughly prep_area->wash_hands don_gown 1. Don disposable gown/lab coat wash_hands->don_gown don_respirator 2. Don N95 respirator (perform seal check) don_gown->don_respirator don_goggles 3. Don safety goggles/face shield don_respirator->don_goggles don_gloves 4. Don inner pair of gloves don_goggles->don_gloves don_outer_gloves 5. Don outer pair of gloves over cuffs don_gloves->don_outer_gloves enter_lab Enter laboratory and begin work don_outer_gloves->enter_lab Proceed to Lab

Caption: Workflow for donning Personal Protective Equipment.

Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared weigh boat. Handle the container of this compound with care to minimize dust generation.

  • Transfer: Use a spatula to carefully transfer the powder. Avoid any rapid movements.

  • Dissolving: If making a solution, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol, followed by water).

Doffing PPE Workflow:

The doffing procedure is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Remove the disposable gown, rolling it away from the body. Dispose of it in the hazardous waste container.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Spill and Emergency Procedures
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Gently collect the material and place it in a sealed container for hazardous waste.

    • Decontaminate the area.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent re-entry until the area is decontaminated by trained personnel.

Disposal Plan

All materials contaminated with this compound, including gloves, gowns, bench paper, and used containers, must be disposed of as hazardous chemical waste according to your institution's guidelines.

Part 3: Visualization and References

Safe Handling Workflow for this compound

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment gather_materials 2. Gather All Necessary Materials risk_assessment->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_transfer 4. Weigh & Transfer Compound don_ppe->weigh_transfer dissolve 5. Dissolve/ Prepare Solution weigh_transfer->dissolve decontaminate 6. Decontaminate Work Area & Tools dissolve->decontaminate dispose_waste 7. Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.